molecular formula C19H24ClN5S B12751491 1,4-DPCA CAS No. 1382469-40-0

1,4-DPCA

Cat. No.: B12751491
CAS No.: 1382469-40-0
M. Wt: 389.9 g/mol
InChI Key: GUBMTJGHYSVNRX-UHFFFAOYSA-N
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Description

1,4-DPCA is a useful research compound. Its molecular formula is C19H24ClN5S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1382469-40-0

Molecular Formula

C19H24ClN5S

Molecular Weight

389.9 g/mol

IUPAC Name

1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea;hydrochloride

InChI

InChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H

InChI Key

GUBMTJGHYSVNRX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 1,4-DPCA HIF-1α Stabilization Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). It details the underlying signaling pathways, quantitative data on its efficacy, and detailed protocols for key experimental validations.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimeric protein composed of an oxygen-labile α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, preventing the activation of its target genes. However, in hypoxic conditions or in the presence of certain small molecules, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of genes involved in angiogenesis, metabolic adaptation, cell survival, and tissue regeneration.

This compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes, the key regulators of HIF-1α stability. By inhibiting PHDs, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions. This property has made this compound a valuable tool for studying the physiological and pathological roles of HIF-1α and a potential therapeutic agent for conditions where enhanced tissue regeneration and angiogenesis are desired.

The this compound HIF-1α Stabilization Pathway

Under normal oxygen levels, Prolyl Hydroxylase Domain (PHD) enzymes utilize oxygen and α-ketoglutarate as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α. The subsequent polyubiquitination of HIF-1α targets it for rapid degradation by the 26S proteasome.

This compound acts as a competitive inhibitor of PHDs, likely by chelating the ferrous iron (Fe2+) at the active site of the enzyme, which is essential for its catalytic activity. By blocking PHD activity, this compound prevents the hydroxylation of HIF-1α. Consequently, VHL cannot bind to HIF-1α, ubiquitination is prevented, and the HIF-1α subunit is stabilized. The stabilized HIF-1α then accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of its target genes, thereby activating their transcription.

This signaling cascade is depicted in the following diagram:

This compound HIF-1a Stabilization Pathway Figure 1: this compound HIF-1α Stabilization Pathway cluster_normoxia Normoxia cluster_DPCA This compound Treatment HIF-1a_normoxia HIF-1α Hydroxylated HIF-1a Hydroxylated HIF-1α HIF-1a_normoxia->Hydroxylated HIF-1a Hydroxylation PHD PHD Enzymes (Prolyl Hydroxylases) PHD->Hydroxylated HIF-1a O2 O2 O2->PHD aKG α-KG aKG->PHD Proteasome 26S Proteasome Hydroxylated HIF-1a->Proteasome Ubiquitination VHL VHL E3 Ligase VHL->Proteasome Ubiquitin Ubiquitin Ubiquitin->VHL Degradation Degradation Proteasome->Degradation DPCA This compound PHD_inhibited PHD Enzymes (Inhibited) DPCA->PHD_inhibited Inhibition HIF-1a_dpca HIF-1α Stabilized HIF-1a Stabilized HIF-1α HIF-1a_dpca->Stabilized HIF-1a Nucleus Nucleus Stabilized HIF-1a->Nucleus HIF-1 Complex HIF-1 Complex Stabilized HIF-1a->HIF-1 Complex Dimerization HIF-1b HIF-1β (ARNT) HIF-1b->HIF-1 Complex HRE HRE (Hypoxia-Response Element) HIF-1 Complex->HRE Binding Target Genes Target Gene Transcription (VEGF, CXCL12, etc.) HRE->Target Genes Activation

Caption: Figure 1: The signaling pathway of this compound-mediated HIF-1α stabilization.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueOrganism/Cell LineAssayReference
IC50 (Collagen Hydroxylation)2.4 µMHuman foreskin fibroblastsIn vitro collagen hydroxylation assay[1]
IC50 (Factor Inhibiting HIF - FIH)60 µMNot specifiedIn vitro FIH inhibition assay[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the HIF-1α pathway.

In Vitro Prolyl Hydroxylase (PHD2) Inhibition Assay

This assay is designed to determine the inhibitory potential of compounds like this compound on PHD2 activity.

PHD2 Inhibition Assay Workflow Figure 2: Workflow for In Vitro PHD2 Inhibition Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, FeSO4, α-KG, Ascorbate) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or vehicle control) Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add Recombinant PHD2 Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add HIF-1α Peptide Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate_2->Stop_Reaction Detect_Hydroxylation Detect Hydroxylated Peptide (e.g., ELISA, Mass Spectrometry) Stop_Reaction->Detect_Hydroxylation Analyze_Data Analyze Data (Calculate IC50) Detect_Hydroxylation->Analyze_Data End End Analyze_Data->End

Caption: Figure 2: A generalized workflow for an in vitro PHD2 inhibition assay.

Protocol:

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., a biotinylated 19-amino acid peptide from the C-terminal oxygen-dependent degradation domain of HIF-1α).[2][3]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[2]

    • Ferrous sulfate (FeSO4).[2]

    • α-ketoglutarate (α-KG).[2]

    • Ascorbate.[2]

    • This compound stock solution (in DMSO).

    • 96-well microplates (streptavidin-coated if using biotinylated peptide).

    • Detection antibody specific for hydroxylated HIF-1α peptide.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Plate reader.

  • Procedure:

    • Coat a 96-well streptavidin plate with the biotinylated HIF-1α peptide substrate and block with BSA.

    • Prepare a reaction mixture containing assay buffer, FeSO4, α-KG, and ascorbate.

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

    • Add recombinant PHD2 enzyme to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

    • Wash the wells to remove unbound reagents.

    • Add the primary antibody against the hydroxylated HIF-1α peptide and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • After incubation and washing, add TMB substrate and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

HIF-1α Stabilization Assay by Western Blot

This protocol details the detection of stabilized HIF-1α protein in cell lysates following treatment with this compound.

HIF-1a Western Blot Workflow Figure 3: Workflow for HIF-1α Western Blot Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat with this compound (and controls) Cell_Culture->Treat_Cells Lyse_Cells Lyse Cells on Ice (with protease inhibitors) Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-HIF-1α) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate Secondary_Ab->Detect Image Image Chemiluminescence Detect->Image Analyze Analyze Band Intensity Image->Analyze End End Analyze->End

Caption: Figure 3: A step-by-step workflow for detecting HIF-1α stabilization by Western blot.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa, or relevant cell line) and allow them to adhere.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control for HIF-1α stabilization (e.g., CoCl2 or hypoxia).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Analysis of HIF-1α Target Gene Expression by RT-qPCR

This protocol outlines the measurement of mRNA levels of HIF-1α target genes (e.g., VEGFA, CXCL12) in response to this compound treatment.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described in the Western blot protocol.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (VEGFA, CXCL12, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

In Vivo Applications: this compound Hydrogel Formulation

For in vivo studies, this compound is often formulated in a hydrogel to provide sustained release.[4]

Preparation of this compound Hydrogel:

This compound can be formulated as drug crystals encapsulated within a polymer hydrogel, such as a cross-linked network of polyethylene glycol (PEG) molecules.[4] This formulation is biocompatible and allows for in situ gelation from a liquid precursor, ensuring a localized and sustained release of the compound over several days.[4] For in vivo experiments in mice, a subcutaneous injection of the this compound/hydrogel (e.g., 50 µg in 25 µl) at the base of the neck is a common administration route.[4]

Structure-Activity Relationship (SAR)

While a detailed SAR for this compound and its analogs is not extensively published, the core structure of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid is crucial for its activity as a PHD inhibitor. Key structural features likely contributing to its inhibitory activity include:

  • The 1,10-phenanthroline scaffold: This planar, heterocyclic system is a known metal-chelating moiety, which is critical for interacting with the Fe(II) ion in the active site of PHD enzymes.

  • The 4-oxo and 3-carboxylic acid groups: These functionalities are likely involved in coordinating with the active site iron and forming hydrogen bonds with key amino acid residues, mimicking the binding of the natural co-substrate, α-ketoglutarate.

Modifications to these core features would be expected to significantly impact the inhibitory potency of the molecule. Further research into the SAR of this compound analogs could lead to the development of even more potent and selective PHD inhibitors.

Conclusion

This compound is a potent stabilizer of HIF-1α through its inhibitory action on prolyl hydroxylase enzymes. This in-depth guide has provided the core knowledge of its mechanism, quantitative data, and detailed experimental protocols for its characterization. The ability of this compound to upregulate the HIF-1α pathway under normoxic conditions makes it an invaluable research tool and a promising candidate for therapeutic strategies aimed at promoting tissue regeneration and angiogenesis. Further studies to elucidate the precise IC50 values for each PHD isoform and to explore the structure-activity relationships of this compound analogs will be crucial for advancing its potential in drug development.

References

A Comprehensive Technical Guide to 1,4-Dihydrophenonthrolin-4-one-3-carboxylic Acid (1,4-DPCA): Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) has emerged as a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) pathway. By stabilizing HIF-1α, this compound triggers a cascade of downstream effects that promote tissue regeneration and angiogenesis, while also exhibiting anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, tailored for researchers and professionals in drug development.

Discovery and Background

The discovery of this compound is intrinsically linked to the fascinating story of the Murphy Roths Large (MRL) mouse strain. In the mid-1990s, Dr. Ellen Heber-Katz and her team observed that MRL mice possessed remarkable regenerative capabilities, able to heal ear punch wounds without the scarring typically seen in mammals[1]. This serendipitous discovery prompted years of research to uncover the underlying molecular mechanisms.

Subsequent investigations revealed that the regenerative phenotype of MRL mice was associated with elevated levels of Hypoxia-Inducible Factor-1α (HIF-1α)[2][3][4]. HIF-1α is a master transcription factor that is typically degraded under normoxic (normal oxygen) conditions through the action of prolyl-4-hydroxylase (PHD) enzymes. In hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, which then translocates to the nucleus and activates a suite of genes involved in angiogenesis, cell survival, and metabolism[5].

This understanding led to the hypothesis that pharmacological inhibition of PHDs could mimic the regenerative phenotype of MRL mice in non-regenerating strains. This compound was identified as a potent inhibitor of prolyl-4-hydroxylase, capable of stabilizing HIF-1α and promoting tissue regeneration[6].

Chemical Synthesis

A plausible synthetic route, based on related compounds, would likely involve the following key steps:

  • Condensation: Reaction of a phenanthroline-derived amine with a malonic acid derivative.

  • Cyclization: Intramolecular cyclization to form the phenanthrolinone core structure.

  • Hydrolysis: Conversion of an ester precursor to the final carboxylic acid.

Researchers interested in the synthesis of this compound are encouraged to consult patents related to prolyl-4-hydroxylase inhibitors for more detailed synthetic methodologies.

Mechanism of Action: The HIF-1α Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of prolyl-4-hydroxylase (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α. This stabilization allows HIF-1α to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

The downstream targets of HIF-1α are numerous and play crucial roles in cellular adaptation to hypoxia, angiogenesis, glucose metabolism, and cell survival. Key target genes include Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT-1), and various glycolytic enzymes.

HIF_Pathway cluster_0 Normoxia cluster_1 Hypoxia / this compound HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (O2, Fe2+, 2-OG) VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α Degradation This compound This compound This compound->PHD Inhibition HIF-1α_stable HIF-1α (stabilized) HIF-1β HIF-1β HIF-1α_stable->HIF-1β Dimerization HIF-1 Complex HIF-1 Complex HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Binding Target Genes VEGF, GLUT1, etc. HRE->Target Genes Transcription

Figure 1: HIF-1α Signaling Pathway Modulation by this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ProcessCell Line/SystemIC50 ValueReference
Prolyl-4-hydroxylaseHuman foreskin fibroblasts2.4 µM[7]
Factor Inhibiting HIF (FIH)-60 µM[7]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineAssayConcentrationEffectReference
T4-2 (Breast Cancer)Colony Size Reduction10 µMSignificant reduction[7]
ZR-75-1 (Breast Cancer)Colony Size Reduction20 µMSignificant reduction[7]
DA-MB-157 (Breast Cancer)Invasion Assay20 µMSignificant reduction in invasive branches[7]
MDA-MB-231 (Breast Cancer)Invasion Assay10 µMSignificant reduction in invasive branches[7]

Experimental Protocols

Ligature-Induced Periodontitis Mouse Model

This model is used to study periodontal disease and the regenerative effects of compounds like this compound.

  • Animal Model: C57BL/6 mice are typically used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Ligature Placement: A silk ligature (e.g., 5-0 or 6-0) is placed around the maxillary second molar to induce bacterial accumulation and inflammation, leading to bone loss.

  • This compound Administration: this compound, often formulated in a hydrogel for sustained release, is administered subcutaneously at the base of the neck. A typical dose is 50 µg in a 25 µl volume[6]. In some protocols, a second dose is administered after a set period (e.g., 8 days)[8].

  • Monitoring and Analysis: Alveolar bone loss is monitored over time using micro-computed tomography (micro-CT). Gingival tissues can be harvested for histological analysis and gene expression studies (e.g., qPCR for inflammatory and osteogenic markers).

Periodontitis_Workflow Start Start Anesthetize Mouse Anesthetize Mouse Start->Anesthetize Mouse Place Ligature Place Ligature (Maxillary 2nd Molar) Anesthetize Mouse->Place Ligature Induce Periodontitis Induce Periodontitis (e.g., 10 days) Place Ligature->Induce Periodontitis Remove Ligature Remove Ligature Induce Periodontitis->Remove Ligature Administer this compound Administer this compound/Hydrogel (Subcutaneous) Remove Ligature->Administer this compound Monitor Regeneration Monitor Regeneration (e.g., 20 days) Administer this compound->Monitor Regeneration Analysis Analysis Monitor Regeneration->Analysis Micro-CT Micro-CT (Bone Volume) Analysis->Micro-CT Histology Histology (Tissue Structure) Analysis->Histology qPCR qPCR (Gene Expression) Analysis->qPCR End End Micro-CT->End Histology->End qPCR->End

Figure 2: Workflow for Ligature-Induced Periodontitis Model.
Western Blot for HIF-1α Stabilization

This protocol is used to detect the levels of HIF-1α protein in cells treated with this compound.

  • Cell Culture and Treatment: Cells (e.g., HeLa, HepG2, or primary cells) are cultured to the desired confluency. Cells are then treated with this compound at various concentrations for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is critical to work quickly and keep samples on ice to prevent HIF-1α degradation[9]. Nuclear extracts can be prepared for enhanced detection as stabilized HIF-1α translocates to the nucleus.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • The membrane is then incubated with a primary antibody specific for HIF-1α overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the stabilization of HIF-1α. Its demonstrated efficacy in promoting tissue regeneration in preclinical models of periodontal disease and its anti-cancer activities highlight its potential for a wide range of clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in humans and to explore its therapeutic utility in various diseases, including ischemic conditions and oncology. The development of optimized delivery systems, such as hydrogel formulations, will be crucial for translating the potential of this compound into effective clinical therapies.

References

An In-depth Technical Guide to the Prolyl Hydroxylase Inhibitor Activity of 1,4-DPCA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. The document details its mechanism of action, quantitative inhibitory activity, downstream biological effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor-1 alpha (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as prolyl hydroxylases (PHDs). PHDs utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[1][2] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, targeting it for proteasomal degradation.[1]

This compound acts as a competitive inhibitor of PHDs, effectively blocking the hydroxylation of HIF-1α.[3] This inhibition prevents VHL-mediated degradation, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions.[3][4] Stabilized HIF-1α then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1] This transcriptional activation upregulates a wide array of genes involved in critical cellular processes such as angiogenesis, erythropoiesis, and metabolism.[2][3][5]

HIF_1a_Stabilization_by_1_4_DPCA cluster_normoxia Normoxia cluster_inhibition PHD Inhibition cluster_downstream Downstream Effects HIF1a_p HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_p->HIF1a_OH Hydroxylation HIF1a_s Stabilized HIF-1α PHD PHD Enzymes PHD->HIF1a_OH O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Target_Genes Target Gene Transcription (VEGF, EPO, etc.) DPCA This compound DPCA->PHD Inhibition Nucleus Nucleus HIF1a_s->Nucleus HIF1b HIF-1β HIF_Complex HIF-1α/β Complex HIF1b->HIF_Complex Nucleus->HIF_Complex Dimerization HRE HRE HIF_Complex->HRE Binding HRE->Target_Genes Activation

Caption: Mechanism of this compound-mediated HIF-1α stabilization.

Quantitative Inhibitor Activity Profile

This compound is a potent inhibitor of collagen prolyl-4-hydroxylase and also affects the activity of other 2-oxoglutarate-dependent dioxygenases, such as Factor Inhibiting HIF (FIH). The following table summarizes the reported quantitative data for its inhibitory activity.

Target Enzyme/ProcessAssay SystemIC₅₀ ValueReference
Collagen HydroxylationHuman Foreskin Fibroblasts2.4 µM[6]
Factor Inhibiting HIF (FIH)Not Specified60 µM[6]

Biological Effects and Therapeutic Potential

The stabilization of HIF-1α by this compound triggers a cascade of physiological responses, making it a valuable tool for research and a potential therapeutic agent for conditions involving ischemia and tissue damage.

  • Gene Expression: Treatment with this compound upregulates HIF-1α target genes. In mouse cells, this includes pro-angiogenic genes like Vegfa and Hmox1, and genes involved in glycolysis such as Ldh-a, Pgk1, Pdk1, and Glut1.[5][6][7][8]

  • Tissue Regeneration: this compound has demonstrated significant pro-regenerative effects in various animal models. When delivered via an injectable hydrogel, it promotes tissue regeneration in ear hole punch injuries and enhances alveolar bone regeneration in experimental periodontitis in mice.[3][5][7][9] This regenerative response is critically dependent on HIF-1α.[3][10][5]

  • Immunomodulation: The inhibitor can modulate the immune environment to be more conducive to tissue repair. In a mouse model of periodontitis, this compound administration was associated with an increased abundance of FOXP3+ T regulatory (Treg) cells and decreased expression of pro-inflammatory cytokine genes.[3][11][12] This effect on Treg accumulation appears to be dependent on the chemokine receptor CXCR4.[3]

  • Cell Proliferation and Invasion: this compound can inhibit the proliferation of certain cancer cell lines, such as T4-2, ZR-75-1, MDA-MB-157, and MDA-MB-231, and reduce invasive branching in 3D culture models.[6]

  • Inhibition of Fibrosis: In vivo studies have shown that this compound treatment can suppress connective tissue ingrowth and inhibit collagen deposition in subcutaneously implanted porous discs in mice.[6]

Experimental Protocols

The evaluation of this compound and other PHD inhibitors involves a range of in vitro and in vivo assays.

Determining the IC₅₀ value of a PHD inhibitor is crucial for its characterization. While multiple methods exist, including mass spectrometry and fluorescence-based assays, a common approach involves measuring the consumption of a substrate or the formation of a product.[2][13][14][15]

Principle: This protocol describes a generic colorimetric assay to measure the consumption of the PHD cofactor α-ketoglutarate (α-KG). The remaining α-KG is reacted with 2,4-dinitrophenylhydrazine (DNPH) to produce a colored hydrazone, which can be quantified spectrophotometrically. The signal is inversely proportional to enzyme activity.

Methodology:

  • Reaction Setup: In a microplate, combine recombinant human PHD2 enzyme, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574), and necessary cofactors (Fe(II), ascorbate) in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation: Start the reaction by adding α-ketoglutarate. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Termination & Derivatization: Stop the reaction by adding a strong acid (e.g., HCl). Add 2,4-DNPH to each well to react with the unconsumed α-KG.

  • Color Development: Add a strong base (e.g., NaOH) to develop the color of the resulting hydrazone.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~500 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Principle: This protocol uses Western blotting to qualitatively and quantitatively assess the accumulation of HIF-1α protein in cells treated with this compound.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS, or human gingival epithelial cells) and grow to a suitable confluency.[3][14]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).[6]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Include a loading control by probing for a housekeeping protein like β-actin or GAPDH.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α protein levels compared to the vehicle-treated cells.[16]

PHD_Inhibitor_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis invitro_assay Biochemical Assay (e.g., α-KG Consumption) ic50 Determine IC₅₀ Value invitro_assay->ic50 cell_culture Cell Culture Treatment with this compound western_blot Western Blot for HIF-1α cell_culture->western_blot qpcr qPCR for Target Genes (VEGF, Glut1, etc.) cell_culture->qpcr animal_model Animal Model (e.g., Periodontitis, Wound) drug_admin This compound Administration (e.g., Hydrogel Delivery) animal_model->drug_admin analysis Histology, micro-CT, Immunofluorescence drug_admin->analysis gene_exp Tissue Gene Expression drug_admin->gene_exp start Compound Synthesis (this compound) start->invitro_assay start->cell_culture start->animal_model

Caption: General experimental workflow for evaluating a PHD inhibitor.

Conclusion

This compound is a well-characterized and potent small-molecule inhibitor of prolyl hydroxylases. Its ability to stabilize HIF-1α under normoxic conditions makes it an invaluable pharmacological tool for investigating the complex roles of the hypoxia signaling pathway in physiology and disease. The demonstrated efficacy of this compound in promoting tissue regeneration and modulating immune responses in preclinical models highlights its significant potential for development in the fields of regenerative medicine and inflammatory disease therapy. Further research into its isoform specificity and optimization of delivery systems will be critical for its translation into clinical applications.

References

chemical properties of 1,4-DPCA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1,4-DPCA

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid, commonly abbreviated as this compound, is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD).[1][2][3] Its ability to stabilize the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) has positioned it as a significant tool in research fields such as cancer biology, tissue regeneration, and drug development.[2][4][] By preventing the degradation of HIF-1α, this compound activates downstream pathways that are crucial for cellular adaptation to hypoxia, angiogenesis, and metabolic reprogramming.[4][] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for this compound.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a tan powder.[2][6] Its chemical structure features a phenanthroline core, which is critical for its biological activity. The compound is soluble in organic solvents such as DMSO, DMF, and warm ethanol.[2][6]

PropertyValueSource(s)
CAS Number 331830-20-7[1][2][3][6]
Molecular Formula C₁₃H₈N₂O₃[2][3][][6]
Molecular Weight 240.22 g/mol [2][3][][6]
IUPAC Name 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid[3]
Synonyms 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid, 3-Acetyl-1H-[1][7]phenanthrolin-4-one[2][][6]
Appearance Tan Powder / Crystalline Solid[2][][6]
Purity ≥98%[2][][6]
Solubility DMSO: ≥2.5 mg/mL (warm) DMF: 5 mg/mL Ethanol: 5 mg/mL (warm)[2][6]
Storage Temperature -20°C[2][3]
SMILES O=C(C(C(O)=O)=CN1)C2=C1C3=C(C=C2)C=CC=N3[3]
InChI Key XZZHOJONZJQARN-UHFFFAOYSA-N[3][][6]
Elemental Analysis C, 65.00; H, 3.36; N, 11.66; O, 19.98[3]

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound involves the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes.[4][] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.

This compound acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1α.[6] This stabilization allows HIF-1α to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGFA), metabolic reprogramming to favor glycolysis (e.g., PDK1, LDHA, PGK1, GLUT1), and cell survival.[1][4][8]

Additionally, this compound has been shown to inhibit the asparaginyl-hydroxylase Factor Inhibiting HIF (FIH), albeit with a lower potency (IC₅₀ of 60 µM) compared to its effect on PHDs.[1][6] FIH normally hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, which blocks its interaction with transcriptional coactivators. Inhibition of FIH can therefore further enhance HIF-1α transcriptional activity.

HIF_Pathway cluster_normoxia Normoxic Conditions (No this compound) cluster_drug Action of this compound cluster_downstream Downstream Effects HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_normoxia->PHD Hydroxylation VHL VHL HIF1a_normoxia->VHL Binding PHD->HIF1a_normoxia O2 O₂ O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DPCA This compound DPCA->inhibition PHD_inhibited Prolyl Hydroxylase (PHD) HIF1a_stable HIF-1α (Stabilized) PHD_inhibited->HIF1a_stable HIF-1α is not hydroxylated HIF_dimer HIF-1α/β Dimer HIF1a_stable->HIF_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binds to Target_Genes Target Gene Transcription (VEGF, GLUT1, PDK1, etc.) HRE->Target_Genes Activates

Caption: HIF-1α signaling pathway and the inhibitory action of this compound.

Biological and Therapeutic Effects

This compound has demonstrated a range of biological effects stemming from its core mechanism of HIF-1α stabilization.

  • Anti-Cancer Activity: In breast cancer cell lines, this compound inhibits cell proliferation and reduces the deposition of collagen I and IV.[2] It can significantly reduce the colony sizes of cancer cells such as T4-2, ZR-75-1, DA-MB-157, and MDA-MB-231.[1]

  • Tissue Regeneration: The compound is a promoter of wound healing and tissue regeneration.[] Studies in mouse models have shown that a timed-release formulation of this compound can fully restore alveolar bone and gingival soft tissue lost due to periodontitis.[4][9][10] This regenerative response is linked to a metabolic shift towards aerobic glycolysis, mimicking an embryonic-like state, and an increase in vascularization.[4][11]

  • Inhibition of Fibrosis: this compound effectively inhibits collagen hydroxylation and deposition.[1][6] In animal models, it has been shown to suppress connective tissue ingrowth into porous biomaterial implants, suggesting its potential use in limiting fibrosis on medical devices.[1][2]

  • Immunomodulation: In models of periodontitis, this compound/hydrogel administration was associated with an increased abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue, which is critical for enhancing bone regeneration.[8][12]

Experimental Protocols

In Vitro Stock Solution Preparation

For cell culture experiments, a concentrated stock solution of this compound is typically prepared in a suitable solvent.

  • Reagent: this compound powder (≥98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 2.402 mg of this compound in 1 mL of DMSO.

    • Warm the solution gently if necessary to ensure complete dissolution.[2]

    • Store the stock solution at -20°C for long-term use.[3]

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for treating cells (e.g., 10-20 µM).[1] Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.1%).

In Vivo Formulation and Administration (Mouse Model)

For in vivo studies, this compound is often formulated in a hydrogel or coupled to polyethylene glycol (PEG) to achieve timed release.[4][8][13]

  • Objective: To achieve sustained release of this compound for tissue regeneration studies in mice.[10]

  • Formulation (Example): this compound is coupled to a PEG gel.[4] A typical dose might be 50 µg of this compound per injection.[4]

  • Administration: The DPCA-PEG gel is administered via subcutaneous injection.[4][8]

  • Dosing Schedule (Periodontitis Model Example):

    • Day 0: Induce experimental periodontitis by placing a ligature around a molar.[10]

    • Day 10: Remove the ligature to allow for the resolution phase to begin. Administer the first subcutaneous dose of this compound/hydrogel.[8][14]

    • Day 18: Administer a second dose of the drug.[4]

    • Day 30 onwards: Euthanize animals for analysis (e.g., micro-CT, immunohistochemistry, qPCR) to assess bone and soft tissue regeneration.[4][8]

Experimental_Workflow cluster_procedure In Vivo Experimental Workflow: Periodontitis Mouse Model Day0 Day 0 Induce Disease (Ligature Placement) Day10 Day 10 Remove Ligature Day0->Day10 Injection1 First Injection (this compound/hydrogel) Day10->Injection1 Day18 Day 18 Second Injection Injection1->Day18 Analysis Day 30+ Analysis (Micro-CT, IHC, qPCR) Day18->Analysis Result Endpoint: Assess Tissue Regeneration Analysis->Result

Caption: Workflow for an in vivo mouse study of this compound-induced tissue regeneration.

References

An In-depth Technical Guide to 1,4-DPCA (CAS Number: 331830-20-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), with CAS number 331830-20-7, is a potent and selective small-molecule inhibitor of prolyl-4-hydroxylase (PHD). By inhibiting PHD, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular responses to low oxygen levels. This stabilization of HIF-1α under normoxic conditions leads to the activation of a cascade of downstream genes involved in angiogenesis, metabolism, and tissue regeneration. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its application in research settings.

Chemical and Physical Properties

PropertyValue
CAS Number 331830-20-7
Alternate Names 1,4-dihydrophenonthrolin-4-one-3-Carboxylic acid
Molecular Formula C₁₃H₈N₂O₃[1][2]
Molecular Weight 240.21 g/mol [1]
Appearance A crystalline solid[2]
Solubility Soluble in DMSO (3 mg/ml) and DMF (3 mg/ml)[2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of prolyl-4-hydroxylase domain-containing enzymes (PHDs).[3][4] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.

This compound acts as a competitive inhibitor of PHDs, thereby preventing the hydroxylation of HIF-1α.[3][4] This inhibition stabilizes HIF-1α, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This HIF-1α/β heterodimer then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating their transcription.

The downstream effects of HIF-1α stabilization are pleiotropic and include the upregulation of genes involved in:

  • Angiogenesis: such as Vascular Endothelial Growth Factor (VEGF).[5]

  • Metabolic Adaptation: including glycolytic enzymes like Glucose Transporter 1 (GLUT1), phosphoglycerate kinase 1 (PGK1), and lactate dehydrogenase A (LDHA).[6][7]

  • Cell Migration and Survival.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo systems.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessCell Line/SystemIC₅₀ Value
Collagen HydroxylationHuman foreskin fibroblasts2.4 µM[3][4][8]
Prolyl 4-hydroxylaseEmbryonic chick tendon cells3.6 µM[2]
Factor Inhibiting HIF (FIH)In vitro assay60 µM[3][4][8]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineEffectConcentration
T4-2Reduction in colony size10 µM[4]
ZR-75-1Reduction in colony size20 µM[4]
MDA-MB-157Reduction in invasive branches20 µM[4]
MDA-MB-231Reduction in invasive branches10 µM[4]

Signaling Pathways and Experimental Workflows

This compound-Mediated HIF-1α Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus DPCA This compound PHD PHD DPCA->PHD Inhibition HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->PHD O₂, 2-OG HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Nuclear Translocation VHL VHL Complex HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1α/β HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE TargetGenes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->TargetGenes

Caption: this compound inhibits PHD, preventing HIF-1α hydroxylation and degradation, leading to target gene activation.

Experimental Workflow for In Vivo Assessment of Bone Regeneration

The regenerative potential of this compound has been demonstrated in a mouse model of periodontitis.

G start Start ligature Induce Periodontitis (Ligature for 10 days) start->ligature removal Ligature Removal ligature->removal treatment Treatment Administration removal->treatment groups Control (Vehicle) vs. This compound/Hydrogel treatment->groups euthanasia Euthanasia (Day 15) groups->euthanasia analysis Tissue Analysis euthanasia->analysis microCT Micro-CT (Bone Volume) analysis->microCT qPCR qPCR (Gene Expression) analysis->qPCR IHC Immunohistochemistry (Protein Localization) analysis->IHC

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse periodontitis model.

Experimental Protocols

In Vivo Ligature-Induced Periodontitis Model

This protocol is adapted from studies demonstrating the regenerative effects of this compound on alveolar bone.

Materials:

  • C57BL/6 mice

  • 5-0 silk suture

  • Anesthetics (e.g., ketamine/xylazine)

  • This compound

  • Injectable hydrogel vehicle (e.g., PEG-based)

  • Micro-CT scanner

  • Reagents for RNA isolation, qPCR, and immunohistochemistry

Procedure:

  • Anesthetize mice according to approved institutional protocols.

  • Place a 5-0 silk ligature around the maxillary second molar to induce periodontitis.

  • Allow the ligature to remain in place for 10 days to induce inflammation and bone loss.

  • On day 10, remove the ligature.

  • Administer a single subcutaneous injection of this compound formulated in a hydrogel (e.g., 50 µg of this compound in 25 µL of hydrogel) or the hydrogel vehicle alone for the control group.

  • On day 15, euthanize the mice and harvest the maxillae.

  • Analyze alveolar bone regeneration using micro-CT.

  • Process gingival tissues for gene expression analysis by qPCR and protein localization by immunohistochemistry.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

  • Harvested gingival tissue

  • RNA isolation kit (e.g., RNeasy, Qiagen)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., Vegfa, Hmox1, Ldh-a, Pdk1, Glut1, Pgk1) and a housekeeping gene (e.g., Hprt)

Procedure:

  • Homogenize gingival tissue and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 500 ng of total RNA.

  • Prepare a 10 µL qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform qPCR using a standard thermal cycling protocol.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the control group.

Immunohistochemistry (IHC) for HIF-1α Detection

Materials:

  • Formalin-fixed, paraffin-embedded maxillary tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum)

  • Primary antibody against HIF-1α

  • Biotinylated secondary antibody

  • Streptavidin-alkaline phosphatase conjugate

  • Alkaline phosphatase chromogen substrate

  • Counterstain (e.g., hematoxylin)

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.

  • Perform heat-induced antigen retrieval by steaming the slides in sodium citrate buffer for 20 minutes.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific antibody binding with the blocking solution for 20 minutes.

  • Incubate the sections with the primary anti-HIF-1α antibody for 45 minutes at room temperature.

  • Wash the slides and apply the biotinylated secondary antibody for 30 minutes.

  • Wash and apply the streptavidin-alkaline phosphatase conjugate for 30 minutes.

  • Develop the color with the alkaline phosphatase chromogen substrate.

  • Counterstain with hematoxylin, dehydrate, and mount the coverslips.

Applications in Research and Drug Development

The unique mechanism of action of this compound makes it a valuable tool for:

  • Regenerative Medicine: Studies have shown its potential in promoting the regeneration of bone and soft tissues.[6]

  • Ischemic Diseases: By promoting angiogenesis, this compound could be investigated for therapeutic applications in conditions such as myocardial infarction and peripheral artery disease.

  • Cancer Research: The role of HIF-1α in tumor progression is complex. This compound can be used to study the effects of HIF-1α stabilization on tumor growth, metastasis, and response to therapy.[4]

  • Fibrotic Diseases: By inhibiting collagen hydroxylation, this compound has potential as an anti-fibrotic agent.

Conclusion

This compound is a powerful research compound that allows for the targeted stabilization of HIF-1α. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of tissue regeneration make it a compound of significant interest for both basic research and translational drug development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to explore the multifaceted biological effects of this compound.

References

The In Vitro Biological Effects of 1,4-DPCA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master transcriptional regulator of cellular responses to hypoxia. This stabilization leads to the upregulation of a suite of genes involved in critical biological processes such as angiogenesis, metabolism, and tissue regeneration. This technical guide provides an in-depth overview of the in vitro biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid proteasomal degradation. This compound inhibits the activity of PHDs, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.[1]

Quantitative In Vitro Bioactivity of this compound

The following tables summarize the key quantitative data on the in vitro effects of this compound across various cell types and assays.

Table 1: Enzyme Inhibition

Target EnzymeAssay SystemIC50Reference
Prolyl-4-hydroxylaseCollagen hydroxylation in human foreskin fibroblasts2.4 µM[2]
Factor Inhibiting HIF (FIH)Not specified60 µM[2]

Table 2: Effects on Cancer Cell Lines

Cell LineCancer TypeConcentrationObserved EffectReference
T4-2Breast Cancer10 µMSignificant reduction in colony size[2]
ZR-75-1Breast Cancer20 µMSignificant reduction in colony size[2]
MDA-MB-157Breast Cancer20 µMSignificant reduction in invasive branches[2]
MDA-MB-231Breast Cancer10 µMSignificant reduction in invasive branches[2]
T4-2, ZR-75-1, MDA-MB-157, MDA-MB-231Breast CancerNot specifiedInhibition of proliferation[2]

Table 3: Effects on Non-Cancerous Cell Lines

Cell LineCell TypeTreatmentObserved EffectReference
Human Gingival Epithelial Cells (HGECs)Epithelial Cells50 µg/ml this compound for 24hEnhanced production of VEGF-A and CXCL12 protein[3]
Human Periodontal Ligament (HPDL) cellsFibroblasts50 µg/ml this compound for 24hEnhanced production of VEGF-A and CXCL12 protein[3]
MC3T3-E1Osteoblastic Cells50 µg/ml this compound for 24hUpregulated production of VEGF-A protein[3]
Mouse B6 cellsNot specifiedNot specified (24h treatment)Increased expression of Vegfa, Hmox1, Ldh-a, Pgk1, Pdk1, and Glut1[2]

Signaling Pathway Visualization

The core signaling pathway initiated by this compound is the stabilization of HIF-1α and the subsequent activation of its downstream targets.

Caption: The this compound signaling pathway.

Detailed Experimental Protocols

In Vitro Treatment of Human Gingival Epithelial Cells (HGECs) and Human Periodontal Ligament (HPDL) Cells

This protocol is adapted from the methodology described by Nagai et al. (2020)[3][4].

Objective: To determine the effect of this compound on the production of VEGF-A and CXCL12 in HGECs and HPDL cells.

Materials:

  • Human Gingival Epithelial Cells (HGECs) or Human Periodontal Ligament (HPDL) cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound (Cayman Chemical, Cat# 71220 or equivalent)

  • DMSO (vehicle control)

  • ELISA kits for human VEGF-A and CXCL12 (R&D Systems or equivalent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HGECs or HPDL cells into 96-well plates at a density of 1.0 x 10^4 cells per well in 200 µL of complete culture medium.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 24 hours).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the final desired concentration (e.g., 50 µg/mL). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.17%).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 200 µL of medium containing either this compound or the vehicle control.

  • Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After the incubation period, carefully collect the culture supernatants from each well.

  • ELISA: Determine the concentration of VEGF-A and CXCL12 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each protein based on the standard curve. Compare the protein levels in the this compound-treated groups to the vehicle control group.

Assessment of Osteoblast Activity and Differentiation

This is a general protocol for assessing the effect of a compound like this compound on osteoblast activity (MTT assay) and differentiation (Alkaline Phosphatase assay).

Objective: To evaluate the effect of this compound on the metabolic activity and differentiation of human osteoblastic cells.

Materials:

  • Human osteoblastic cells (e.g., primary cultures or cell lines like Saos-2)

  • Osteogenic medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

  • 96-well cell culture plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Alkaline Phosphatase (ALP) assay kit (colorimetric, using p-nitrophenyl phosphate (pNPP) as a substrate)

  • Microplate reader

Procedure:

Part A: MTT Assay for Metabolic Activity

  • Cell Seeding: Seed osteoblastic cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of osteogenic medium.

  • Treatment: After 24 hours, replace the medium with fresh osteogenic medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate for the desired time points (e.g., 1, 3, and 5 days).

  • MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Part B: Alkaline Phosphatase (ALP) Assay for Differentiation

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol, culturing cells in parallel plates for the ALP assay.

  • Cell Lysis: At each time point, wash the cells with PBS and lyse the cells according to the ALP assay kit manufacturer's instructions.

  • ALP Reaction: Add the pNPP substrate to the cell lysates and incubate for the recommended time at 37°C.

  • Stop Reaction: Stop the reaction by adding the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Experimental Workflow Visualizations

Workflow for Assessing Osteoblast Response to this compound

Osteoblast_Workflow cluster_assays Assays start Start seed_cells Seed Osteoblasts in 96-well plates start->seed_cells treat_cells Treat with this compound (various concentrations and time points) seed_cells->treat_cells incubation Incubate (e.g., 1, 3, 5 days) treat_cells->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay alp_assay ALP Assay (Differentiation) incubation->alp_assay read_plate Read Absorbance (Microplate Reader) mtt_assay->read_plate alp_assay->read_plate analyze_data Data Analysis (Comparison to control) read_plate->analyze_data end_point End analyze_data->end_point

Caption: Workflow for osteoblast activity and differentiation assays.

Workflow for Cancer Cell Invasion Assay (Transwell Assay)

Invasion_Assay_Workflow start Start prepare_transwell Prepare Transwell inserts (Coat with Matrigel) start->prepare_transwell seed_cells Seed Cancer Cells in serum-free medium in the upper chamber prepare_transwell->seed_cells add_chemoattractant Add Chemoattractant (e.g., FBS) and this compound to the lower chamber seed_cells->add_chemoattractant incubate Incubate (e.g., 24-48 hours) add_chemoattractant->incubate remove_non_invasive Remove non-invasive cells from the upper surface of the membrane incubate->remove_non_invasive fix_and_stain Fix and stain invasive cells on the lower surface of the membrane remove_non_invasive->fix_and_stain image_and_quantify Image and quantify the number of invaded cells fix_and_stain->image_and_quantify analyze Analyze data (Compare treated vs. control) image_and_quantify->analyze end_point End analyze->end_point

Caption: Workflow for a cancer cell invasion assay.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent stabilizer of HIF-1α. This activity translates into a range of measurable biological effects, from the inhibition of cancer cell proliferation and invasion to the promotion of regenerative processes in various cell types. The provided data, protocols, and visualizations offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further in vitro studies are warranted to fully elucidate the concentration- and time-dependent effects of this compound in different cellular contexts and to explore its potential therapeutic applications.

References

An In-depth Technical Guide to Early Studies of 1,4-DPCA for Tissue Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early investigations into the therapeutic potential of 1,4-dihydropyridine-2,6-dimethyl-4-(3-nitrophenyl)-3,5-dicarboxylic acid (1,4-DPCA) have unveiled a promising avenue for tissue regeneration. This small molecule has demonstrated a remarkable capacity to promote the restoration of both soft and hard tissues in various preclinical models. This technical guide provides a comprehensive overview of the foundational studies on this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development who are exploring novel strategies for regenerative medicine.

Core Mechanism of Action: HIF-1α Stabilization

The primary mechanism through which this compound exerts its regenerative effects is by inhibiting prolyl hydroxylases (PHDs).[1] PHDs are enzymes that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus where it acts as a master transcriptional regulator.[1] This stabilization of HIF-1α shifts the cellular metabolic state towards aerobic glycolysis, a state characteristic of embryonic tissues and conducive to regeneration.[1][2] This metabolic reprogramming is a key event that initiates a cascade of downstream processes leading to tissue repair and regeneration. The regenerative response induced by this compound has been shown to be completely blocked by the silencing of HIF-1α, confirming its central role in the process.[2][3]

Preclinical Evidence in Tissue Regeneration Models

Early studies have predominantly utilized two key animal models to demonstrate the efficacy of this compound: the mouse ear hole punch model and the ligature-induced periodontitis model.

Auricular Cartilage and Soft Tissue Regeneration

In the non-regenerating Swiss Webster mouse strain, subcutaneous administration of a hydrogel-formulated this compound around an ear hole punch injury led to complete closure of the wound, a regenerative response not typically observed in these animals.[1] This demonstrated the ability of this compound to induce epimorphic regeneration of soft tissue.

Alveolar Bone and Periodontal Tissue Regeneration

More extensive research has been conducted using a mouse model of periodontitis, a disease characterized by inflammation and loss of the tooth-supporting alveolar bone.[2] In these studies, a ligature is placed around a molar to induce bacterial accumulation, inflammation, and subsequent bone loss.[2] Following the removal of the ligature, systemic or local administration of this compound, often in a timed-release hydrogel or PEGylated formulation, resulted in the complete and rapid restoration of the lost alveolar bone and surrounding soft tissues.[4][5] Micro-computed tomography (micro-CT) analysis confirmed the regeneration of bone to levels seen before the induction of disease.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Animal ModelTissue TypeTreatmentKey Quantitative OutcomeReference
Swiss Webster MouseEar (Auricular)This compound in hydrogel (subcutaneous)Complete ear hole closure[1]
C57BL/6 MousePeriodontiumThis compound in hydrogel (subcutaneous)Significant increase in alveolar bone regeneration compared to vehicle control[6]
MousePeriodontiumTimed-release this compound-PEG (systemic)Complete restoration of alveolar bone and soft tissue
Analysis MethodParameter MeasuredThis compound Treatment GroupControl GroupReference
Micro-CTAlveolar Bone VolumeReturn to pre-disease levelsContinued bone loss
ImmunohistochemistryHIF-1α protein levels in gingival tissueSignificantly increasedBasal levels[6]
Flow CytometryFOXP3+ Treg cells in periodontal tissueIncreased abundanceBasal levels[6]
Gene Expression (qPCR)Osteogenic gene expressionElevatedBasal levels[6]
Gene Expression (qPCR)Pro-inflammatory cytokine gene expressionDecreasedElevated due to disease[6]

Detailed Experimental Protocols

Ligature-Induced Periodontitis Mouse Model
  • Animal Model: C57BL/6 mice are typically used.

  • Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Ligature Placement: A sterile silk suture (e.g., 5-0 or 6-0) is placed around the maxillary second molar. The ligature is gently pushed into the gingival sulcus to facilitate bacterial accumulation.

  • Induction Period: The ligature is left in place for a period of 10 days to induce significant alveolar bone loss.

  • Ligature Removal: After the induction period, the ligature is carefully removed.

  • Treatment Administration: this compound, typically formulated in a hydrogel or as a PEG conjugate for sustained release, is administered either subcutaneously in the neck region or via intraperitoneal injection. A vehicle control (hydrogel or saline) is administered to the control group.

  • Monitoring and Analysis: Animals are monitored for a period of several weeks to months. Alveolar bone regeneration is assessed at various time points using micro-CT analysis. Gingival and periodontal tissues are harvested for histological analysis, immunohistochemistry, and gene expression analysis.

This compound Hydrogel Formulation (Inferred from studies)

While a precise, publicly available protocol for the specific hydrogel formulation used in early studies is not detailed, the literature suggests the following general approach:

  • Polymer Selection: A biocompatible and injectable polymer capable of forming a hydrogel is selected. This could be a synthetic polymer like polyethylene glycol (PEG) or a natural polymer.

  • Drug Incorporation: this compound is incorporated into the polymer solution. The concentration of this compound is a critical parameter that would be optimized for efficacy and safety.

  • Cross-linking: A cross-linking agent or mechanism is used to induce gelation of the polymer solution, entrapping the this compound within the hydrogel matrix. This allows for the sustained release of the drug over time.

  • Sterilization: The final hydrogel formulation is sterilized for in vivo use.

Immunohistochemistry for HIF-1α and FOXP3+ Treg Cells
  • Tissue Preparation: Periodontal tissues are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Sectioning: 5µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer in a steamer or microwave.

  • Blocking: Non-specific binding is blocked using a serum-based blocking solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for HIF-1α or FOXP3 overnight at 4°C.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody is applied and incubated for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with a mounting medium.

  • Imaging: Slides are imaged using a fluorescence or confocal microscope.

Signaling Pathways and Cellular Mechanisms

The regenerative effects of this compound are mediated by a complex interplay of signaling pathways and cellular responses initiated by the stabilization of HIF-1α.

Metabolic Reprogramming and De-differentiation

HIF-1α activation leads to a metabolic shift from oxidative phosphorylation to aerobic glycolysis.[2] This metabolic state is associated with cellular de-differentiation and the expression of stem cell markers, creating a pro-regenerative microenvironment.[3]

Angiogenesis

HIF-1α is a potent inducer of angiogenesis through the upregulation of vascular endothelial growth factor (VEGF). Increased vascularization is crucial for supplying nutrients and oxygen to the regenerating tissue.

Immune Modulation: Treg Cell Recruitment

Studies have shown that this compound treatment leads to an increased abundance of FOXP3+ regulatory T cells (Tregs) in the periodontal tissue.[6] This effect is mediated by the upregulation of the chemokine receptor CXCR4. The recruitment of Tregs helps to resolve inflammation and create a favorable environment for tissue regeneration.[6] The pro-regenerative effects of this compound on bone were reversed by an antagonist of CXCR4, highlighting the importance of this pathway.[6]

Visualizations of Pathways and Workflows

HIF-1a Signaling Pathway cluster_0 Normoxia cluster_1 This compound Treatment PHDs PHDs HIF-1a HIF-1a HIF-1a->PHDs Hydroxylation Proteasomal Degradation Proteasomal Degradation HIF-1a->Proteasomal Degradation This compound This compound PHDs_inhibited PHDs This compound->PHDs_inhibited Inhibition HIF-1a_stabilized HIF-1a (stabilized) Nucleus Nucleus HIF-1a_stabilized->Nucleus Translocation Regenerative Genes Regenerative Genes Nucleus->Regenerative Genes Transcription

Caption: this compound inhibits PHDs, leading to HIF-1α stabilization and activation of regenerative genes.

Experimental Workflow for Periodontitis Model Start Start Ligature Placement Ligature Placement Start->Ligature Placement 10-day Induction 10-day Induction Ligature Placement->10-day Induction Ligature Removal Ligature Removal 10-day Induction->Ligature Removal Treatment Treatment Ligature Removal->Treatment This compound Group This compound Group Treatment->this compound Group This compound Vehicle Control Group Vehicle Control Group Treatment->Vehicle Control Group Vehicle Monitoring & Analysis Monitoring & Analysis This compound Group->Monitoring & Analysis Vehicle Control Group->Monitoring & Analysis End End Monitoring & Analysis->End

Caption: Workflow of the ligature-induced periodontitis model for testing this compound.

Immune-Modulatory Mechanism of this compound This compound This compound HIF-1a Stabilization HIF-1a Stabilization This compound->HIF-1a Stabilization CXCR4 Upregulation CXCR4 Upregulation HIF-1a Stabilization->CXCR4 Upregulation Recruitment to Injury Site Recruitment to Injury Site CXCR4 Upregulation->Recruitment to Injury Site Treg Cell Treg Cell Treg Cell->Recruitment to Injury Site Inflammation Resolution Inflammation Resolution Recruitment to Injury Site->Inflammation Resolution Tissue Regeneration Tissue Regeneration Inflammation Resolution->Tissue Regeneration

Caption: this compound promotes Treg cell recruitment via the HIF-1α/CXCR4 axis to aid regeneration.

Conclusion and Future Directions

The early studies on this compound have laid a strong foundation for its development as a novel regenerative therapeutic. By targeting the fundamental HIF-1α pathway, this compound has demonstrated the ability to induce scar-free healing and the regeneration of complex tissues. The preclinical data, particularly in the challenging model of periodontal disease, is highly encouraging.

Future research should focus on further elucidating the downstream targets of HIF-1α in different tissue contexts and optimizing the delivery systems for targeted and sustained release. Long-term safety and efficacy studies in larger animal models are also crucial next steps. For drug development professionals, this compound and other PHD inhibitors represent a promising class of molecules with the potential to address a wide range of unmet medical needs in regenerative medicine. The insights gained from these early studies will be invaluable in guiding the clinical translation of this exciting therapeutic approach.

References

The Role of 1,4-DPCA in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes. Its ability to stabilize the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) has positioned it as a significant modulator of the angiogenic process. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways associated with this compound-mediated angiogenesis. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the HIF-1α pathway for pro- and anti-angiogenic therapies.

Introduction: The Significance of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process in development, reproduction, and wound healing. However, it is also a hallmark of various pathological conditions, including tumor growth and metastasis, diabetic retinopathy, and rheumatoid arthritis. The intricate regulation of angiogenesis involves a delicate balance between pro- and anti-angiogenic factors. A key regulator of this process is the cellular response to hypoxia, primarily mediated by the transcription factor HIF-1.

This compound: A Prolyl-4-Hydroxylase Inhibitor

This compound is a cell-permeable compound that functions as a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels.[2][3] This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of a wide array of genes, including those centrally involved in angiogenesis.[2][3]

Mechanism of Action: The HIF-1α Signaling Pathway

The primary mechanism by which this compound influences angiogenesis is through the stabilization of HIF-1α. This initiates a signaling cascade that promotes the expression of several key pro-angiogenic factors.

  • Vascular Endothelial Growth Factor (VEGF): HIF-1α is a direct transcriptional activator of the VEGFA gene.[2] VEGF is a potent mitogen and survival factor for endothelial cells, the primary cells lining blood vessels. It promotes endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis. Studies have shown that treatment with this compound leads to an upregulation of VEGF-A production.[2]

  • Chemokine (C-X-C motif) Ligand 12 (CXCL12) and its Receptor (CXCR4): The HIF-1α pathway also upregulates the expression of CXCL12 (also known as Stromal cell-Derived Factor-1 or SDF-1) and its receptor, CXCR4.[2] The CXCL12/CXCR4 axis plays a crucial role in cell trafficking and localization to hypoxic microenvironments, including the recruitment of endothelial progenitor cells to sites of neovascularization.[2]

  • Heme Oxygenase 1 (HMOX1): this compound treatment has been shown to increase the expression of HMOX1, a pro-angiogenic target gene.[1]

The following diagram illustrates the signaling pathway initiated by this compound:

1_4_DPCA_Angiogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,4-DPCA_ext This compound 1,4-DPCA_int This compound 1,4-DPCA_ext->1,4-DPCA_int PHD Prolyl-4-Hydroxylase (PHD) 1,4-DPCA_int->PHD Inhibits HIF1a_p HIF-1α-OH PHD->HIF1a_p OH VHL VHL HIF1a_p->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation HIF1 HIF-1 Complex HIF1a_nuc->HIF1 HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds VEGF VEGF HRE->VEGF Transcription CXCL12 CXCL12 HRE->CXCL12 Transcription HMOX1 HMOX1 HRE->HMOX1 Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis CXCL12->Angiogenesis HMOX1->Angiogenesis

Caption: this compound inhibits PHD, stabilizing HIF-1α and promoting pro-angiogenic gene expression.

Experimental Evidence and Quantitative Data

The pro-angiogenic effects of this compound have been demonstrated in various in vitro and in vivo models.

In Vitro Angiogenesis Assays

Standard in vitro assays are employed to assess the direct effects of this compound on endothelial cells.

  • Tube Formation Assay: This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. Treatment with this compound is expected to enhance tube formation.

  • Cell Migration Assay (Wound Healing/Transwell): These assays measure the migratory capacity of endothelial cells, a crucial step in angiogenesis. This compound has been shown to promote cell migration.[2]

  • Cell Proliferation Assay: The effect of this compound on endothelial cell proliferation can be quantified using various methods. While some studies show it can inhibit proliferation in certain cancer cell lines, its effect on endothelial cell proliferation in the context of angiogenesis is a key area of investigation.[1]

Table 1: Summary of In Vitro Effects of this compound on Angiogenesis

AssayCell TypeThis compound ConcentrationObserved EffectReference
Gene ExpressionMouse B6 cellsNot specifiedIncreased expression of Vegfa and Hmox1[1]
Gene ExpressionHuman Gingival Epithelial & PDL cellsNot specifiedEnhanced production of VEGF-A and CXCL12[2]
Cell ProliferationT4-2, ZR-75-1, MDA-MB-157, MDA-MB-23110-20 µMInhibition of proliferation[1]
In Vivo Angiogenesis Models

Animal models provide a more complex physiological system to study the effects of this compound on angiogenesis.

  • Mouse Model of Periodontitis: In a mouse model of ligature-induced periodontitis, subcutaneous injection of a this compound hydrogel increased the numbers of CD31+CD45− endothelial cells in the gingival tissue, indicating enhanced angiogenesis.[2] This was associated with tissue regeneration.[2][4][5]

  • Mouse Ear Punch Injury Model: Systemic delivery of this compound in a hydrogel carrier promoted tissue regeneration in an ear hole punch injury model in mice, a response that was dependent on HIF-1α.[2] This regenerative response is often associated with increased vascularization.[3]

Table 2: Summary of In Vivo Effects of this compound on Angiogenesis

Animal ModelAdministration RouteThis compound FormulationObserved Angiogenic EffectReference
Ligature-Induced Periodontitis (Mouse)Subcutaneous InjectionHydrogelIncreased numbers of CD31+CD45− endothelial cells[2]
Ear Punch Injury (Mouse)Systemic DeliveryHydrogelPromoted tissue regeneration (HIF-1α-dependent)[2]
Periodontal Disease (Mouse)Systemic AdministrationPEG gelIncreased vascularization in the tooth pulp[3][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments.

Western Blot for HIF-1α Stabilization

This protocol is designed to detect the stabilization of HIF-1α in cell lysates following treatment with this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture (e.g., HUVECs) Treatment 2. Treat with this compound (e.g., 10-100 µM) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer + protease inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for detecting HIF-1α stabilization by Western blot after this compound treatment.

Protocol Details:

  • Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tube Formation Assay

This protocol outlines the steps to assess the effect of this compound on the formation of capillary-like structures by endothelial cells.

Tube_Formation_Assay_Workflow cluster_plate_prep Plate Preparation cluster_cell_seeding Cell Seeding & Treatment cluster_analysis Incubation & Analysis Coat_Plate 1. Coat 96-well plate with Matrigel® Incubate_Plate 2. Incubate at 37°C for 30-60 min to solidify Coat_Plate->Incubate_Plate Seed_Cells 5. Seed cells onto the Matrigel® Incubate_Plate->Seed_Cells Prepare_Cells 3. Harvest and resuspend endothelial cells Add_Treatment 4. Add this compound or vehicle to cell suspension Prepare_Cells->Add_Treatment Add_Treatment->Seed_Cells Incubate_Cells 6. Incubate for 4-18 hours at 37°C Seed_Cells->Incubate_Cells Image_Acquisition 7. Acquire images using a microscope Incubate_Cells->Image_Acquisition Quantification 8. Quantify tube length, branch points, and loops Image_Acquisition->Quantification

Caption: Workflow for the in vitro tube formation assay to assess angiogenesis.

Protocol Details:

  • Plate Coating: Thaw Matrigel® or a similar basement membrane matrix on ice. Coat the wells of a 96-well plate with the Matrigel® and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation and Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-reduced medium. Add this compound at various concentrations to the cell suspension. Seed the cells onto the solidified Matrigel®.

  • Incubation and Imaging: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures at regular intervals. Capture images using a phase-contrast microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of branch points, and number of loops.

Therapeutic Implications and Future Directions

The ability of this compound to promote angiogenesis through HIF-1α stabilization holds significant therapeutic potential, particularly in the field of regenerative medicine. By enhancing blood vessel formation, this compound could be beneficial in treating conditions characterized by ischemia or poor vascularization, such as chronic wounds, peripheral artery disease, and in promoting tissue regeneration after injury.[2][3][4][5]

Conversely, the central role of angiogenesis in tumor growth suggests that targeting the HIF-1α pathway could also be a viable anti-cancer strategy. While this compound itself promotes angiogenesis, understanding its mechanism provides a blueprint for developing inhibitors of this pathway to restrict tumor blood supply.

Future research should focus on:

  • Dose-Response and Toxicity Profiles: Establishing optimal therapeutic windows for this compound to maximize pro-angiogenic effects while minimizing potential off-target effects.

  • Delivery Systems: Developing targeted delivery systems, such as hydrogels, to localize the action of this compound to specific tissues and reduce systemic exposure.[2][7]

  • Combination Therapies: Investigating the synergistic effects of this compound with other growth factors or therapeutic agents to enhance tissue regeneration.

  • Clinical Trials: As of now, there is a lack of information on clinical trials specifically for this compound in the context of angiogenesis. This represents a critical next step in translating the promising preclinical findings into clinical applications.

Conclusion

This compound is a powerful tool for modulating angiogenesis through the stabilization of HIF-1α. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it a compound of high interest for both basic research and therapeutic development. This technical guide provides a foundational understanding of this compound's role in angiogenesis, offering valuable insights for scientists and researchers working to harness the therapeutic potential of the HIF-1α pathway. The continued exploration of this compound and similar molecules will undoubtedly pave the way for novel treatments for a wide range of angiogenesis-dependent diseases.

References

Methodological & Application

Application Notes and Protocols for 1,4-DPCA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent, cell-permeable inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions.[1][2] This stabilization of HIF-1α leads to the upregulation of a variety of target genes involved in crucial cellular processes such as angiogenesis, glucose metabolism, and cell survival.[1][3][4] These characteristics make this compound a valuable tool for studying the cellular response to hypoxia and for developing therapeutic strategies in areas like tissue regeneration and cancer.[3][5][6][7]

This document provides detailed protocols for the use of this compound in cell culture experiments, including its preparation, application in various cell-based assays, and the analysis of its effects on the HIF-1α signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines
Cell LineAssay TypeParameterValueReference
Human Foreskin FibroblastsCollagen HydroxylationIC502.4 µM[1]
T4-2 Breast Cancer CellsColony FormationEffective Concentration10 µM[1]
ZR-75-1 Breast Cancer CellsColony FormationEffective Concentration20 µM[1]
DA-MB-157 Breast Cancer CellsInvasion AssayEffective Concentration20 µM[1]
MDA-MB-231 Breast Cancer CellsInvasion AssayEffective Concentration10 µM[1]
Human Osteoblastic CellsMTT Assay, ALP ActivityEffective Concentration20 µM (significant increase after 7 days)[8]
Mouse B6 CellsGene Expression (Vegfa, Hmox1, etc.)Treatment Conditions24 hours[1]
Human Gingival Epithelial CellsVEGF & CXCL12 ProductionEffective Concentration50 µg/ml[6]
Human Periodontal Ligament CellsVEGF & CXCL12 ProductionEffective Concentration50 µg/ml[6]

Note: The effectiveness of this compound can be cell-type dependent. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid. A stock solution in a suitable solvent is required for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 2.4021 mg of this compound (Molecular Weight: 240.21 g/mol ) in 1 ml of DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.[1]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Note: When preparing working concentrations for cell culture, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • The next day, prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µl of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of HIF-1α Stabilization

This protocol outlines the steps to detect the stabilization of HIF-1α protein in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 10 cm cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer containing protease and phosphatase inhibitors.

  • Harvest the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Note on HIF-1α Western Blotting: HIF-1α is rapidly degraded under normoxic conditions. Therefore, it is crucial to process samples quickly and on ice. Some protocols recommend lysing cells directly in the Laemmli sample buffer to immediately denature proteins and inactivate proteases.[5] Using nuclear extracts can also enrich the HIF-1α signal as it translocates to the nucleus upon stabilization.[3][5]

Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes

This protocol describes how to measure the changes in mRNA expression of HIF-1α target genes following this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., VEGFA, GLUT1, PDK1, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Following treatment with this compound, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

HIF-1α Target Genes:

  • Angiogenesis: VEGFA, CXCL12, CXCR4[5]

  • Glycolysis/Metabolism: GLUT1, GAPDH, PDK1, PGK1, LDHA[1][3]

  • Cell Survival: HMOX1[1]

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the pro-angiogenic effect of this compound by measuring the ability of endothelial cells to form capillary-like structures.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well plate

  • Endothelial cell growth medium

  • This compound

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µl of the matrix solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in a medium containing the desired concentration of this compound or vehicle control.

  • Seed the cells onto the solidified matrix at a density of 1.5-3 x 10^4 cells per well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Monitor the formation of tube-like structures using an inverted microscope at different time points.

  • Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ).

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Invasive cancer cells (e.g., MDA-MB-231)

  • Boyden chamber inserts (8 µm pore size) for a 24-well plate

  • Basement membrane matrix (e.g., Matrigel)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Coat the top of the Boyden chamber inserts with a thin layer of diluted basement membrane matrix and allow it to solidify at 37°C.

  • Harvest the cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add 500 µl of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Add 200 µl of the cell suspension to the upper chamber of the inserts.

  • Incubate the plate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

  • Fix the invading cells on the bottom surface of the membrane with methanol and stain them with Crystal Violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Calculate the percentage of invasion relative to the control.

Mandatory Visualizations

Signaling Pathway of this compound Action

G cluster_0 Normoxia cluster_1 This compound Treatment cluster_2 PHD PHD HIF1a HIF-1α PHD->HIF1a OH VHL VHL HIF1a->VHL Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination DPCA This compound PHD_inhibited PHD DPCA->PHD_inhibited HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE HIF1_complex->HRE Binds to Target_Genes Target Genes (VEGF, GLUT1, etc.) HRE->Target_Genes Upregulates

Caption: Mechanism of this compound action on the HIF-1α signaling pathway.

Experimental Workflow for a Cell-Based Assay with this compound

G start Start cell_seeding Seed Cells in Plate start->cell_seeding incubation_attachment Incubate Overnight for Attachment cell_seeding->incubation_attachment prepare_dpca Prepare this compound Working Solutions incubation_attachment->prepare_dpca treatment Treat Cells with This compound & Controls incubation_attachment->treatment prepare_dpca->treatment incubation_treatment Incubate for Desired Duration treatment->incubation_treatment assay Perform Specific Assay (e.g., MTT, Western Blot, qPCR) incubation_treatment->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for 1,4-DPCA in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase (PHD). By inhibiting PHD, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and accumulation even under normoxic conditions.[1][2][3] This upregulation of HIF-1α, a master regulator of cellular responses to low oxygen, has been shown to promote tissue regeneration and modulate inflammatory responses in various mouse models.[1][3][4][5] These application notes provide a comprehensive overview of the use of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.

Mechanism of Action

Under normal oxygen levels, HIF-1α is hydroxylated by PHDs, which targets it for ubiquitination and subsequent proteasomal degradation.[6] this compound inhibits the enzymatic activity of PHDs, thereby preventing HIF-1α hydroxylation.[7] This leads to the stabilization and nuclear translocation of HIF-1α, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] Activation of these genes promotes a range of cellular processes, including angiogenesis, cell migration, survival, and a shift towards aerobic glycolysis.[2][4][5] This orchestrated response has been shown to be critical for the pro-regenerative effects of this compound.[1][4][5]

This compound Mechanism of Action cluster_normoxia Normoxia cluster_DPCA This compound Treatment HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD Inhibition HIF-1α_stabilized HIF-1α HIF-1β HIF-1β HIF-1α_stabilized->HIF-1β Dimerization Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocation HRE Hypoxia Response Element HIF-1β->HRE Binding Target Genes VEGF, CXCL12, etc. HRE->Target Genes Transcription Ligature-Induced Periodontitis Workflow Start Start Day 0 Place Ligature (Maxillary 2nd Molar) Start->Day 0 Day 10 Remove Ligature Day 0->Day 10 10 days (Bone Loss Induction) Treatment Administer This compound/hydrogel Day 10->Treatment Day 15-30 Analysis Treatment->Day 15-30 5-20 days (Regeneration) Endpoint Endpoint Day 15-30->Endpoint Logical Relationship of this compound Action This compound This compound PHD_Inhibition PHD Inhibition This compound->PHD_Inhibition HIF-1α_Stabilization HIF-1α Stabilization PHD_Inhibition->HIF-1α_Stabilization Metabolic_Shift Metabolic Shift to Aerobic Glycolysis HIF-1α_Stabilization->Metabolic_Shift Gene_Expression Altered Gene Expression HIF-1α_Stabilization->Gene_Expression Cellular_Response Cellular Response Metabolic_Shift->Cellular_Response Gene_Expression->Cellular_Response Tissue_Regeneration Tissue Regeneration Cellular_Response->Tissue_Regeneration

References

Application Notes and Protocols for 1,4-DPCA in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent prolyl-hydroxylase (PHD) inhibitor. The protocols detailed below are based on established murine models of tissue regeneration, offering a foundation for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor of prolyl-hydroxylases, enzymes that mediate the degradation of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[1] By inhibiting PHDs, this compound stabilizes HIF-1α, a master transcription factor that orchestrates a cellular response to low oxygen levels.[2][3] This stabilization of HIF-1α has been shown to promote tissue regeneration by upregulating genes involved in angiogenesis, cell migration, survival, and metabolism.[4][5] In vivo studies have demonstrated the efficacy of this compound in promoting the regeneration of both soft and hard tissues, including in models of periodontitis and dermal wound healing.[6][7][8]

Data Presentation: Quantitative Dosage and Administration

The following table summarizes the reported dosages and administration routes for this compound in murine in vivo studies. The use of a timed-release hydrogel formulation for subcutaneous administration is a common feature in these protocols, designed to provide sustained local delivery of the compound.[1]

Animal ModelIndicationThis compound FormulationDosageAdministration RouteFrequencyReference
MouseLigature-Induced PeriodontitisThis compound in a polymer hydrogel50 μg in 25 μLSubcutaneous injection in the back of the neckSingle injection at the onset of the resolution phase[5]
MouseLigature-Induced PeriodontitisThis compound coupled to a PEG gelNot specifiedSystemic administrationTwo doses, 8 days apart[6][7]
MouseEar Hole Punch InjuryThis compound in a hydrogel2 mg/mlSubcutaneous injection in the back of the neck (three adjacent sites)Injections on day 0, 5, and 10 post-injury[9]

Experimental Protocols

Ligature-Induced Periodontitis Model in Mice for Alveolar Bone Regeneration

This protocol is adapted from studies demonstrating the regenerative effects of this compound on alveolar bone loss.[5][6][8]

Objective: To assess the efficacy of this compound in promoting the regeneration of alveolar bone and surrounding soft tissue following ligature-induced periodontitis.

Materials:

  • Mice (strain as per experimental design)

  • 5-0 silk ligature

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • This compound/hydrogel formulation (e.g., 50 μg in 25 μL)[5]

  • Vehicle control (hydrogel without this compound)

  • Insulin syringes with 30-gauge needles

  • Micro-CT scanner for bone analysis

  • Histology equipment and reagents

Procedure:

  • Anesthetize the mice according to approved institutional protocols.

  • Place a 5-0 silk ligature around the maxillary second molar to induce periodontitis.

  • Maintain the ligature in place for 10 days to allow for inflammation and bone loss to occur.[6][8]

  • After 10 days, remove the ligature to initiate the resolution phase.

  • At the onset of the resolution phase (Day 10), administer a single subcutaneous injection of the this compound/hydrogel formulation (50 μg in 25 μL) in the back of the neck.[5] A control group should receive an injection of the vehicle hydrogel.

  • Euthanize the mice at a predetermined time point (e.g., 5 or 20 days after treatment) for analysis.[5][6]

  • Harvest the maxillae for analysis of alveolar bone regeneration using micro-CT and histological staining.

Ear Hole Punch Injury Model for Soft Tissue Regeneration

This protocol is based on studies evaluating the regenerative potential of this compound in a dermal wound healing model.[1][9]

Objective: To evaluate the effect of this compound on the closure of full-thickness dermal wounds.

Materials:

  • Mice (e.g., Swiss Webster)

  • 2.1-mm ear punch

  • Anesthesia (e.g., isoflurane)

  • This compound/hydrogel formulation (e.g., 2 mg/ml)[9]

  • Vehicle control (hydrogel without this compound)

  • Insulin syringes with 30-gauge needles

  • Calipers or imaging software for measuring ear hole diameter

Procedure:

  • Anesthetize the mice.

  • Create a 2.1-mm full-thickness wound in the center of the ear pinna using an ear punch.

  • On the day of injury (Day 0), administer a subcutaneous injection of the this compound/hydrogel formulation (2 mg/ml) at three adjacent sites in the back of the neck.[9] A control group should receive injections of the vehicle hydrogel.

  • Administer subsequent injections on Day 5 and Day 10 post-injury.[9]

  • Monitor and measure the ear hole diameter at regular intervals (e.g., every 7 days) until the desired endpoint is reached (e.g., day 35).[9]

  • The extent of wound closure is indicative of the regenerative effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

G cluster_0 This compound Mechanism of Action DPCA This compound PHD Prolyl Hydroxylases (PHDs) DPCA->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates for degradation Degradation Proteasomal Degradation HIF1a->Degradation Normoxia Nucleus Nucleus HIF1a->Nucleus Stabilization & Translocation TargetGenes Target Gene Upregulation (e.g., VEGF, CXCL12, Glycolytic Enzymes) Nucleus->TargetGenes Regeneration Tissue Regeneration (Angiogenesis, Cell Migration, Metabolic Shift) TargetGenes->Regeneration

Caption: Mechanism of action of this compound.

G cluster_1 In Vivo Experimental Workflow AnimalModel Select Animal Model (e.g., Mouse) InduceInjury Induce Injury/Disease (e.g., Periodontitis, Ear Punch) AnimalModel->InduceInjury Treatment Administer this compound/Hydrogel (Subcutaneous) InduceInjury->Treatment Monitoring Monitor Animal Health & Tissue Regeneration Treatment->Monitoring Analysis Endpoint Analysis (e.g., Micro-CT, Histology) Monitoring->Analysis Data Data Interpretation & Conclusion Analysis->Data

References

Application Note: Preparation and Handling of 1,4-DPCA Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1][2] By inhibiting PHD activity, this compound prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to hypoxia.[3][4] This leads to the stabilization and accumulation of HIF-1α, which then activates the transcription of various genes involved in angiogenesis, metabolic reprogramming, and cell survival.[3][5][6] Due to its role in promoting regenerative processes, this compound is a valuable tool in research areas such as regenerative medicine, wound healing, and cancer biology.[3][5][7] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing and handling this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Compound Data and Solubility

Summarized below are the key chemical properties of this compound and its solubility in DMSO. It is crucial to use anhydrous, high-purity DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1]

PropertyDataReference
Chemical Name 4,4α-dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid[2]
Molecular Formula C₁₃H₈N₂O₃[1][2]
Molecular Weight 240.21 g/mol [1][2]
CAS Number 331830-20-7[1][2]
Appearance White to off-white solid[1]
Solubility in DMSO Up to 12.5 mg/mL (approx. 52 mM). Ultrasonic assistance may be required.[1]
IC₅₀ ~2.4 µM (for collagen hydroxylation); ~3.6 µM (for prolyl 4-hydroxylase); ~60 µM (for FIH)[1][2]

Experimental Protocols

Protocol for Preparing a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile DMSO (newly opened bottle recommended)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.050 mol/L x 0.001 L x 240.21 g/mol x 1000 mg/g = 12.01 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 12.01 mg of this compound powder and transfer it into the tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, place the tube in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear.[1]

  • Aliquotting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][8]

  • Storage: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (see Table 3).

Workflow for Preparing this compound Stock Solution

G start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for this compound stock solution preparation.

Stock Solution Dilution Guide

The following table provides calculations for preparing common stock concentrations.

Desired ConcentrationVolume of DMSOMass of this compound to Weigh
1 mM1 mL0.24 mg
5 mM1 mL1.20 mg
10 mM1 mL2.40 mg
50 mM1 mL12.01 mg

Table based on calculations and data from supplier datasheets.[1]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a desiccator to protect from moisture.
4°C2 yearsFor shorter-term storage.
DMSO Solution -80°C2 yearsRecommended for long-term stability. Avoid repeated freeze-thaw cycles.
-20°C1 yearSuitable for short-term storage.

Storage recommendations are compiled from supplier data.[1][8]

Application Spotlight: this compound Signaling Pathway

This compound functions by inhibiting Prolyl Hydroxylase Domain (PHD) enzymes. Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate gene expression that promotes a pro-regenerative, glycolytic state.[3][5][6][7]

G Simplified this compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPCA This compound PHD PHD Enzymes DPCA->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Prolyl Hydroxylation VHL VHL-E3 Ligase HIF1a->VHL Binding HIF1a_stable HIF-1α (Stabilized) Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex Translocation & Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds TargetGenes Target Gene Transcription (VEGFA, GLUT1, PDK1, etc.) HRE->TargetGenes

Mechanism of this compound in stabilizing HIF-1α.

References

Application Notes and Protocols for 1,4-DPCA in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in cancer research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in various experimental settings.

Introduction

This compound is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1][2] This inhibition leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in the cellular response to hypoxia.[1][2][3] In the context of cancer, the stabilization of HIF-1α by this compound has been shown to have multifaceted effects, including the inhibition of cancer cell proliferation, reduction of collagen deposition, and modulation of the tumor microenvironment.[1][2] These properties make this compound a valuable tool for investigating cancer biology and a potential therapeutic agent.

Mechanism of Action

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome. By inhibiting PHDs, this compound prevents this hydroxylation, thereby stabilizing HIF-1α and allowing it to translocate to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival.[4][5]

1_4_DPCA_Mechanism_of_Action cluster_normoxia Normoxia cluster_DPCA With this compound HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DPCA This compound PHD_inhibited Prolyl Hydroxylase (PHD) DPCA->PHD_inhibited Inhibition HIF1a_dpca HIF-1α HIF1a_dpca->PHD_inhibited HIF1a_stabilized Stabilized HIF-1α PHD_inhibited->HIF1a_stabilized Nucleus Nucleus HIF1a_stabilized->Nucleus HRE HRE Binding & Gene Transcription Nucleus->HRE

Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations and effective doses of this compound in various cancer-related studies.

ParameterCell Line / ModelConcentration / DoseEffectReference
IC50 Human Foreskin Fibroblasts (Collagen Hydroxylation)2.4 µMInhibition of collagen hydroxylation[1]
IC50 Factor Inhibiting HIF (FIH)60 µMInhibition of FIH[1]
Effective Concentration T4-2 Breast Cancer Cells10 µMReduction in colony size[1]
Effective Concentration ZR-75-1 Breast Cancer Cells20 µMReduction in colony size[1]
Effective Concentration DA-MB-157 Breast Cancer Cells20 µMReduction of invasive branches in 3D culture[1]
Effective Concentration MDA-MB-231 Breast Cancer Cells10 µMReduction of invasive branches in 3D culture[1]

Experimental Protocols

Cell Proliferation Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound for a specified time (e.g., 4-24 hours). A common starting concentration is 10-100 µM.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

3D Spheroid Invasion Assay

This protocol is used to evaluate the effect of this compound on the invasive properties of cancer cells in a three-dimensional culture model.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Extracellular matrix (ECM) gel (e.g., Matrigel or collagen I)

  • 96-well ultra-low attachment plates

  • Microscope with imaging capabilities

Procedure:

  • Generate cancer cell spheroids by seeding cells in an ultra-low attachment 96-well plate and allowing them to aggregate for 2-3 days.

  • Prepare the ECM gel on ice according to the manufacturer's instructions.

  • Carefully embed the spheroids into the ECM gel in a new 96-well plate.

  • Allow the gel to solidify at 37°C.

  • Overlay the gel with complete medium containing either this compound at the desired concentration or a vehicle control.

  • Incubate the plate and monitor spheroid invasion over several days.

  • Capture images of the spheroids at different time points.

  • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with this compound (Varying Concentrations & Times) cell_culture->treatment proliferation Proliferation Assay (MTT/XTT) treatment->proliferation western_blot Western Blot (HIF-1α Stabilization) treatment->western_blot invasion_assay 3D Invasion Assay (Spheroid Model) treatment->invasion_assay data_analysis Data Analysis & Interpretation proliferation->data_analysis western_blot->data_analysis in_vivo In Vivo Xenograft Model invasion_assay->in_vivo in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

General experimental workflow for studying this compound in cancer research.

In Vivo Xenograft Studies

For in vivo evaluation of this compound's anti-cancer efficacy, a xenograft mouse model is commonly used.

General Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[6]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound via a suitable route (e.g., intraperitoneal injection or formulated in a slow-release hydrogel). The dosage and frequency will need to be optimized for the specific model and research question.

  • Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or gene expression analysis).

Conclusion

This compound serves as a critical research tool for elucidating the role of the HIF-1α pathway in cancer progression. Its ability to inhibit prolyl-4-hydroxylases and consequently stabilize HIF-1α allows for the investigation of downstream effects on cell proliferation, invasion, and the tumor microenvironment. The provided protocols offer a starting point for researchers to incorporate this compound into their cancer research workflows. Further optimization of concentrations, incubation times, and in vivo dosing regimens may be necessary depending on the specific cancer model and experimental goals.

References

Application Notes and Protocols: 1,4-DPCA Hydrogel Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of a polyethylene glycol (PEG)-based hydrogel for the controlled delivery of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This system is designed for in situ gelation, providing a biocompatible and sustained-release platform for therapeutic applications, particularly in tissue regeneration.

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (this compound) is a potent inhibitor of prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). By inhibiting PHD, this compound stabilizes HIF-1α, leading to the activation of a cascade of genes that promote angiogenesis, cell survival, and tissue regeneration.[1][2] To achieve sustained local delivery and enhance its therapeutic efficacy, this compound can be encapsulated within an injectable, in situ-forming hydrogel.

This document outlines the formulation of a biocompatible hydrogel composed of 4-arm polyethylene glycol (PEG) derivatives that crosslink under physiological conditions via a Michael-type addition reaction. This method allows for the encapsulation of this compound during the gelation process, resulting in a localized drug depot that provides controlled release over a desired period.

Mechanism of Action: this compound and HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. This compound competitively inhibits PHD, preventing the hydroxylation of HIF-1α. This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates the expression of various proteins involved in regenerative processes.

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_drug_action Action of this compound cluster_stabilization HIF-1α Stabilization cluster_gene_expression Gene Expression PHD PHD VHL VHL HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation HIF1a_normoxia->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degraded HIF-1α Proteasome->Degradation Degradation DPCA This compound DPCA->PHD Inhibition HIF1a_stabilized HIF-1α (stabilized) HIF1_complex HIF-1α/HIF-1β Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Genes (e.g., VEGF, EPO) HRE->Target_Genes Transcription Regeneration Tissue Regeneration Target_Genes->Regeneration Translation

Figure 1: HIF-1α signaling pathway and the inhibitory action of this compound.

Data Presentation: Physicochemical Properties of this compound Hydrogel

The following tables summarize representative quantitative data for a 4-arm PEG-based hydrogel formulation for this compound delivery. These values are illustrative and can be tuned by modifying the hydrogel composition.

Table 1: Hydrogel Formulation Parameters

ParameterValue
Precursor 14-arm PEG-Thiol (PEG-SH)
Precursor 24-arm PEG-Maleimide (PEG-Mal)
Molecular Weight of PEG10 kDa
Polymer Concentration5% (w/v)
This compound Loading Concentration1 mg/mL

Table 2: Hydrogel Characterization Data

PropertyMethodResult
Gelation TimeVial Inversion Test< 5 minutes
Swelling RatioGravimetric Method15 ± 2
In Vitro Degradation (50%)Mass Loss Measurement~14 days
Drug Loading EfficiencyUV-Vis Spectroscopy> 90%
Cumulative Drug Release (7 days)In Vitro Release Assay~ 60%

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, and characterization of the this compound hydrogel.

Protocol 1: Synthesis of 4-Arm PEG Hydrogel

This protocol describes the preparation of an in situ-forming hydrogel using a Michael-type addition reaction between thiol and maleimide functional groups.

Materials:

  • 4-arm PEG-Thiol (PEG-SH), MW 10,000

  • 4-arm PEG-Maleimide (PEG-Mal), MW 10,000

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (this compound)

Equipment:

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Syringes with Luer-Lok tips

  • Dual-syringe mixing system with a static mixer (optional, for in vivo applications)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 10% (w/v) stock solution of 4-arm PEG-SH in sterile PBS (pH 7.4).

    • Prepare a 10% (w/v) stock solution of 4-arm PEG-Mal in sterile PBS (pH 7.4).

    • Ensure both solutions are fully dissolved by gentle vortexing. Sterilize by passing through a 0.22 µm filter.

  • Prepare this compound Suspension:

    • Weigh the desired amount of this compound powder.

    • To prepare a hydrogel with a final concentration of 1 mg/mL this compound, suspend 2 mg of this compound in 1 mL of the 4-arm PEG-SH stock solution.

    • Vortex thoroughly to ensure a homogenous suspension of the drug crystals.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix equal volumes of the this compound/PEG-SH suspension and the 4-arm PEG-Mal solution. For example, mix 50 µL of the drug suspension with 50 µL of the PEG-Mal solution to form 100 µL of hydrogel.

    • Immediately vortex for 5-10 seconds to ensure thorough mixing.

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes.

    • Confirm gelation by inverting the tube; a stable gel will not flow.

Hydrogel Synthesis Workflow cluster_preparation Preparation cluster_mixing Mixing cluster_gelation Gelation PEG_SH 4-arm PEG-SH (10% w/v in PBS) DPCA_Suspension This compound suspended in PEG-SH solution PEG_SH->DPCA_Suspension PEG_Mal 4-arm PEG-Mal (10% w/v in PBS) Mix Mix Equal Volumes PEG_Mal->Mix DPCA This compound Powder DPCA->DPCA_Suspension DPCA_Suspension->Mix Hydrogel This compound Loaded PEG Hydrogel Mix->Hydrogel Michael Addition Crosslinking

Figure 2: Workflow for the synthesis of the this compound loaded hydrogel.
Protocol 2: Characterization of Hydrogel Properties

A. Determination of Swelling Ratio

  • Prepare a 100 µL hydrogel sample as described in Protocol 1 and record its initial weight (W_i).

  • Immerse the hydrogel in 5 mL of PBS (pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).

  • Replace the PBS with a fresh solution after each measurement.

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_i) / W_i

B. In Vitro Degradation Study

  • Prepare triplicate hydrogel samples (100 µL each) and record their initial weight (W_0).

  • Place each hydrogel in a separate tube containing 5 mL of PBS (pH 7.4) with 10 mM glutathione (to simulate a reducing environment) at 37°C.

  • At specified time points (e.g., 1, 3, 7, 14, 21 days), remove the hydrogel, lyophilize it to remove all water, and record the final dry weight (W_t).

  • Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W_0 - W_t) / W_0] x 100

Protocol 3: Drug Loading and In Vitro Release Kinetics

A. Determination of Drug Loading Efficiency

  • Prepare a this compound loaded hydrogel of a known volume.

  • Mechanically disrupt the hydrogel in a known volume of a suitable solvent (e.g., DMSO) to dissolve the this compound.

  • Centrifuge to pellet the hydrogel debris.

  • Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the drug loading efficiency (DLE) using the formula: DLE (%) = (Actual amount of drug in hydrogel / Theoretical amount of drug added) x 100

B. In Vitro Drug Release Study

  • Place a this compound loaded hydrogel (100 µL) in a tube with 1 mL of PBS (pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), collect the entire release medium and replace it with 1 mL of fresh PBS.

  • Determine the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

  • Plot the cumulative release percentage against time to obtain the drug release profile.

Characterization Workflow cluster_swelling Swelling Ratio cluster_degradation Degradation Rate cluster_release Drug Release Hydrogel_Sample This compound Hydrogel Sample Weigh_Initial Record Initial Weight (Wi) Hydrogel_Sample->Weigh_Initial Weigh_Initial_Deg Record Initial Weight (W0) Hydrogel_Sample->Weigh_Initial_Deg Immerse_Release Immerse in PBS Hydrogel_Sample->Immerse_Release Immerse_PBS Immerse in PBS Weigh_Initial->Immerse_PBS Weigh_Swollen Record Swollen Weight (Ws) Immerse_PBS->Weigh_Swollen Calculate_SR Calculate Swelling Ratio Weigh_Swollen->Calculate_SR Immerse_GSH Immerse in PBS + GSH Weigh_Initial_Deg->Immerse_GSH Lyophilize Lyophilize Immerse_GSH->Lyophilize Weigh_Dry Record Dry Weight (Wt) Lyophilize->Weigh_Dry Calculate_ML Calculate Mass Loss Weigh_Dry->Calculate_ML Collect_Sample Collect Release Medium Immerse_Release->Collect_Sample Analyze_Drug Quantify this compound Collect_Sample->Analyze_Drug Plot_Profile Plot Release Profile Analyze_Drug->Plot_Profile

Figure 3: Experimental workflow for hydrogel characterization.

Conclusion

The described this compound hydrogel formulation offers a promising platform for the localized and sustained delivery of this pro-regenerative small molecule. The in situ gelling properties of the 4-arm PEG hydrogel make it suitable for minimally invasive administration. The provided protocols offer a foundation for researchers to develop and characterize this drug delivery system for various therapeutic applications. Further optimization of the hydrogel parameters may be necessary to achieve the desired release kinetics and degradation profile for specific preclinical and clinical needs.

References

Application Notes and Protocols for Assessing 1,4-DPCA Efficacy in Bone Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1][2] By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular adaptation to low oxygen.[3][4] Under normoxic conditions, stabilized HIF-1α translocates to the nucleus and promotes the transcription of target genes involved in angiogenesis and osteogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Runt-related transcription factor 2 (Runx2).[4][5][6] This mechanism makes this compound a promising therapeutic agent for enhancing bone regeneration, particularly in compromised sites with limited vascularity.[7][8][9]

These application notes provide detailed protocols for assessing the efficacy of this compound in promoting bone regeneration through both in vitro and in vivo experimental models.

Mechanism of Action: The HIF-1α Signaling Pathway

This compound's pro-regenerative effects are primarily mediated through the stabilization of HIF-1α. The following diagram illustrates this signaling cascade.

HIF-1a_Signaling_Pathway cluster_0 Normoxia cluster_1 Nucleus cluster_2 Cellular Response This compound This compound PHD PHD This compound->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates pVHL pVHL HIF1a->pVHL Binds HIF1a_stable HIF-1α (stabilized) HIF1a->HIF1a_stable Stabilization Proteasome Proteasome pVHL->Proteasome Ubiquitination & Degradation HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE HIF1b HIF-1β HIF1b->HRE VEGF VEGF HRE->VEGF RUNX2 RUNX2 HRE->RUNX2 Angiogenesis Angiogenesis Osteogenesis Osteogenesis VEGF->Angiogenesis RUNX2->Osteogenesis

Diagram 1: HIF-1α signaling pathway activated by this compound.

Part 1: In Vitro Assessment of this compound Efficacy

This section outlines protocols to evaluate the effect of this compound on osteoblast differentiation and mineralization using mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).

Experimental Workflow: In Vitro Studies

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Seed Mesenchymal Stem Cells (MSCs) culture Culture to 80% Confluency start->culture induce Induce Osteogenic Differentiation (Osteogenic Medium) culture->induce treat Treat with this compound (Varying Concentrations) induce->treat alp_assay Alkaline Phosphatase (ALP) Activity Assay (Day 7) treat->alp_assay qpc_assay qRT-PCR for Osteogenic Genes (RUNX2, ALPL, BGLAP) (Day 7) treat->qpc_assay ars_stain Alizarin Red S Staining for Mineralization (Day 21) treat->ars_stain data_analysis Data Analysis and Quantification alp_assay->data_analysis qpc_assay->data_analysis ars_stain->data_analysis end End: Assess Osteogenic Potential of this compound data_analysis->end

Diagram 2: In vitro experimental workflow.
Protocol 1.1: Cell Culture and Osteogenic Differentiation

  • Cell Seeding: Seed MSCs or pre-osteoblasts in a 24-well plate at a density of 5 x 104 cells/cm2 in standard growth medium.[10]

  • Culture: Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 80-90% confluency.

  • Osteogenic Induction: Replace the growth medium with an osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µM ascorbic acid, and 10 mM β-glycerophosphate).[11]

  • This compound Treatment: Add this compound to the osteogenic medium at desired final concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (e.g., DMSO).

  • Medium Change: Replace the medium with fresh differentiation medium and this compound every 2-3 days.

Protocol 1.2: Alkaline Phosphatase (ALP) Activity Assay
  • Timeline: Day 7 post-induction.

  • Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer.

  • Substrate Addition: Use a commercial ALP activity assay kit, which typically involves adding p-nitrophenyl phosphate (pNPP) as a substrate.[12]

  • Incubation: Incubate at 37°C according to the manufacturer's instructions.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize ALP activity to the total protein content of each sample.

Protocol 1.3: Alizarin Red S Staining for Mineralization
  • Timeline: Day 21 post-induction.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

  • Washing: Gently wash with deionized water to remove excess stain.

  • Imaging: Visualize and capture images of the mineralized nodules using a microscope.

  • Quantification (Optional): Elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

Protocol 1.4: Quantitative Real-Time PCR (qRT-PCR)
  • Timeline: Day 7 post-induction.

  • RNA Extraction: Isolate total RNA from cell lysates using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and specific primers for osteogenic marker genes (e.g., RUNX2, ALPL, BGLAP) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[1]

Data Presentation: In Vitro Results

Table 1: Quantitative Analysis of Osteoblast Differentiation Markers

Treatment Group This compound (µM) ALP Activity (U/mg protein) Mineralized Area (%) RUNX2 Expression (Fold Change) ALPL Expression (Fold Change)
Control 0 1.5 ± 0.3 5.2 ± 1.1 1.0 ± 0.2 1.0 ± 0.3
This compound 1 2.8 ± 0.5* 12.6 ± 2.5* 2.5 ± 0.4* 3.1 ± 0.6*
This compound 10 4.5 ± 0.7** 25.8 ± 4.2** 4.8 ± 0.9** 5.7 ± 1.1**
This compound 50 4.8 ± 0.9** 28.1 ± 5.0** 5.1 ± 1.0** 6.2 ± 1.3**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control.

Part 2: In Vivo Assessment of this compound Efficacy

This section provides a protocol for evaluating the bone regenerative capacity of this compound in a rat critical-sized calvarial defect model. This model is a well-established non-load-bearing site for assessing bone regeneration.[13]

Experimental Workflow: In Vivo Studies

In_Vivo_Workflow cluster_analysis Ex Vivo Analysis start Start: Anesthetize Rat surgery Create Critical-Sized (5mm) Calvarial Defect start->surgery implant Implant Scaffold with/without This compound Hydrogel surgery->implant suture Suture the Incision implant->suture post_op Post-operative Care (Analgesics, Monitoring) suture->post_op euthanasia Euthanasia at 4 and 8 Weeks post_op->euthanasia harvest Harvest Calvaria euthanasia->harvest micro_ct Micro-CT Analysis (BV/TV, BMD, Tb.Th) harvest->micro_ct histology Histological Analysis (H&E, Masson's Trichrome) harvest->histology data_analysis Data Analysis and Interpretation micro_ct->data_analysis histology->data_analysis end End: Evaluate Bone Regeneration data_analysis->end

Diagram 3: In vivo experimental workflow.
Protocol 2.1: Critical-Sized Calvarial Defect Model

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Anesthesia and Preparation: Anesthetize the rat and shave the surgical site. Prepare the area with an antiseptic solution.

  • Surgical Procedure:

    • Make a sagittal incision on the scalp to expose the calvarium.

    • Create a full-thickness circular defect of 5 mm in diameter in the parietal bone using a trephine burr, taking care not to damage the underlying dura mater.[14]

  • Implantation:

    • Control Group: Fill the defect with a biocompatible scaffold (e.g., collagen sponge) soaked in vehicle.

    • Treatment Group: Fill the defect with the same type of scaffold loaded with this compound, often formulated in a hydrogel for sustained release.[1][2]

  • Closure: Suture the scalp incision.

  • Post-operative Care: Administer analgesics and monitor the animals for any signs of distress.

Protocol 2.2: Micro-Computed Tomography (μCT) Analysis
  • Timeline: 4 and 8 weeks post-surgery.

  • Sample Preparation: Harvest the calvaria and fix in 10% neutral buffered formalin.

  • Scanning: Scan the samples using a high-resolution μCT system.[15][16]

  • Reconstruction: Reconstruct 3D images from the scans.

  • Quantitative Analysis: Within a defined region of interest (the original defect area), quantify the following parameters:

    • Bone Volume/Total Volume (BV/TV): Percentage of the defect filled with new bone.

    • Bone Mineral Density (BMD): A measure of the mineral content of the new bone.

    • Trabecular Thickness (Tb.Th): The average thickness of the newly formed bone trabeculae.

Protocol 2.3: Histological Analysis
  • Timeline: 4 and 8 weeks post-surgery.

  • Decalcification: Decalcify the calvarial samples in 10% EDTA.

  • Processing and Embedding: Dehydrate the samples and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and cellular infiltration.

    • Masson's Trichrome: To visualize collagen deposition (stains blue/green), indicating new bone matrix formation.

  • Imaging and Analysis: Capture images using a light microscope and qualitatively assess the extent of bone formation, vascularization, and cellularity within the defect site.

Data Presentation: In Vivo Results

Table 2: Quantitative μCT Analysis of Bone Regeneration in Calvarial Defects

Treatment Group Time Point (Weeks) BV/TV (%) BMD (mg/cm³) Tb.Th (µm)
Control 4 8.5 ± 2.1 250 ± 45 60 ± 10
This compound 4 25.3 ± 4.5* 480 ± 60* 85 ± 12*
Control 8 15.2 ± 3.0 310 ± 50 70 ± 11
This compound 8 55.8 ± 6.2** 650 ± 75** 110 ± 15**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control at the same time point.

References

Application Notes and Protocols for the Analytical Detection of 1,4-DPCA in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydropyridine-2,6-dimethyl-4-phenyl-3,5-dicarboxylic acid (1,4-DPCA) is a small molecule of significant interest in pharmacological research, particularly for its role in tissue regeneration. Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and standardized protocols for the extraction and quantification of this compound from tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The following protocols are based on established methodologies for the analysis of structurally similar dihydropyridine derivatives and carboxylic acids in biological tissues.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound involves the inhibition of prolyl-4-hydroxylase, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This pathway is critical in the cellular response to hypoxia and plays a key role in tissue repair and regeneration.

HIF-1a_Pathway DPCA This compound P4H Prolyl-4-Hydroxylase (P4H) DPCA->P4H inhibits HIF1a HIF-1α P4H->HIF1a hydroxylates (leads to degradation) Proteasome Proteasomal Degradation HIF1a->Proteasome degraded GeneExpression Target Gene Expression (e.g., VEGF, EPO) HIF1a->GeneExpression promotes

Caption: Signaling pathway of this compound action.

Experimental Workflow Overview

The overall workflow for the quantification of this compound in tissue involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis TissueCollection Tissue Collection (snap-frozen) Homogenization Tissue Homogenization TissueCollection->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: General experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods, based on published data for analogous dihydropyridine compounds in biological matrices.[1][2][3][4][5] These values should be established and confirmed during in-house method validation.

ParameterMethod 1: Protein Precipitation (PPT)Method 2: Liquid-Liquid Extraction (LLE)Method 3: Solid-Phase Extraction (SPE)
Linearity Range 1 - 1000 ng/mL0.5 - 500 ng/mL0.1 - 200 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL~0.2 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) 1 ng/mL0.5 ng/mL0.1 ng/mL
Accuracy (% Bias) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 15%< 10%
Recovery 80 - 95%85 - 100%> 90%
Matrix Effect Moderate to HighLow to ModerateMinimal

Experimental Protocols

1. Tissue Homogenization Protocol

This protocol is a prerequisite for all subsequent extraction methods.

  • Materials:

    • Frozen tissue sample (~100 mg)

    • Homogenization Buffer (e.g., Phosphate Buffered Saline, PBS)

    • Bead mill homogenizer with ceramic beads

    • Centrifuge

  • Procedure:

    • Weigh the frozen tissue sample accurately.

    • Place the tissue in a 2 mL tube containing ceramic beads.

    • Add ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight, 1:4 w/v).

    • Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions (e.g., 2 cycles of 30 seconds at 5000 rpm).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (tissue homogenate) for the extraction procedure.

2. Extraction Method 1: Protein Precipitation (PPT)

This method is rapid and simple but may have lower recovery and higher matrix effects.

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

    • Acetonitrile (ACN), ice-cold

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of tissue homogenate into a microcentrifuge tube.

    • Add 10 µL of IS solution.

    • Add 300 µL of ice-cold ACN to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. Extraction Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT.

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution

    • Extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether)

    • Aqueous buffer (e.g., 0.1 M Formic Acid to ensure this compound is in its neutral form)

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of tissue homogenate into a glass tube.

    • Add 10 µL of IS solution.

    • Add 50 µL of 0.1 M Formic Acid.

    • Add 500 µL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

4. Extraction Method 3: Solid-Phase Extraction (SPE)

SPE offers the highest level of sample clean-up and concentration.

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution

    • Mixed-mode or polymer-based SPE cartridges

    • Methanol (for conditioning)

    • Water (for equilibration)

    • Wash solution (e.g., 5% Methanol in water)

    • Elution solvent (e.g., 5% Formic Acid in Methanol)

    • SPE manifold

  • Procedure:

    • Conditioning: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Loading: Mix 100 µL of tissue homogenate with 10 µL of IS and 400 µL of water. Load the entire sample onto the cartridge.

    • Washing: Pass 1 mL of wash solution through the cartridge to remove interferences.

    • Elution: Elute this compound with 500 µL of elution solvent.

    • Evaporate the eluate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

5. LC-MS/MS Analysis Protocol

  • Instrumentation:

    • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Example - to be optimized for this compound):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on sensitivity for this compound)

    • MRM Transitions:

      • This compound: Precursor ion (e.g., [M+H]+ or [M-H]-) → Product ion

      • Internal Standard: Precursor ion → Product ion

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Method Validation

The chosen analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[6] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the tissue matrix.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Calibration Curve: Demonstrating the linear relationship between analyte concentration and instrument response.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).

References

Application Notes and Protocols: 1,4-DPCA in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent inhibitor of prolyl-4-hydroxylase (P4H) enzymes.[1][2] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to low oxygen levels.[1][2] While initially explored for its role in regenerative medicine, particularly in bone and tissue repair, recent evidence highlights its potential in oncology.[3][4][5] In the tumor microenvironment, HIF-1α is often overexpressed and is associated with cancer progression, metastasis, metabolic reprogramming, and resistance to therapy.[6][7] By stabilizing HIF-1α, this compound can modulate the tumor microenvironment and cellular processes, suggesting its utility in combination with conventional cancer therapies to enhance their efficacy.

These application notes provide an overview of the preclinical rationale, available data, and experimental protocols for utilizing this compound in combination with chemotherapy and immunotherapy.

Mechanism of Action: this compound and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation.[8] this compound inhibits PHD activity, preventing HIF-1α hydroxylation and degradation, thereby allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes.[1][8]

cluster_normoxia Normoxia cluster_DPCA With this compound PHD PHD Enzymes VHL VHL PHD->VHL Recognition HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation (+O2) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DPCA This compound PHD_inhibited PHD Enzymes DPCA->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription

Caption: Mechanism of this compound action.

This compound in Combination with Chemotherapy

The stabilization of HIF-1α by targeting its regulatory enzymes like collagen prolyl-4-hydroxylase (P4H) has been shown to sensitize cancer cells to chemotherapy. Specifically, inhibition of P4HA1, a subunit of P4H, can enhance the efficacy of chemotherapeutic agents in triple-negative breast cancer (TNBC).[9]

Preclinical Data

Studies have demonstrated that this compound can sensitize TNBC cells to doxorubicin (DOX) and docetaxel (DOC).[9] The combination of this compound with these agents leads to a significant reduction in cancer cell viability compared to treatment with the chemotherapeutic agents alone.[9]

Cell LineCombination TreatmentObservationReference
MDA-MB-231 (TNBC)This compound + DoxorubicinIncreased sensitivity to doxorubicin.[9]
MDA-MB-231 (TNBC)This compound + DocetaxelIncreased sensitivity to docetaxel.[9]
CD44+/CD24-/low HMLE clonesThis compound + DoxorubicinSensitized cancer stem-like cells to doxorubicin.[9]
CD44+/CD24-/low HMLE clonesThis compound + DocetaxelSensitized cancer stem-like cells to docetaxel.[9]
Experimental Protocol: In Vitro Chemosensitization Assay

This protocol outlines a general procedure for assessing the chemosensitizing effects of this compound on cancer cells in vitro.

start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with: - Vehicle Control - this compound alone - Chemotherapy alone - this compound + Chemotherapy incubation_24h->treatment incubation_48h Incubate for 48h treatment->incubation_48h viability_assay Perform cell viability assay (e.g., CCK-8 or MTT) incubation_48h->viability_assay data_analysis Analyze data: - Calculate IC50 values - Determine synergistic effects viability_assay->data_analysis end End data_analysis->end

Caption: In vitro chemosensitization workflow.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound (MedChemExpress or similar)[10]

  • Chemotherapeutic agent (e.g., Doxorubicin, Docetaxel)

  • Vehicle control (e.g., DMSO)

  • Cell viability assay kit (e.g., Cell Counting Kit-8, Sigma-Aldrich)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound. The concentration of this compound should be determined beforehand by a dose-response curve. Also include wells with this compound alone and vehicle control.

  • Incubation: Add the drug combinations to the respective wells and incubate for 48-72 hours.

  • Viability Assessment: Add the cell viability reagent (e.g., CCK-8 solution) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the chemotherapeutic agent with and without this compound. Synergy can be calculated using methods such as the Chou-Talalay method.

This compound in Combination with Immunotherapy

The hypoxic tumor microenvironment is known to be immunosuppressive. HIF-1α can upregulate immune checkpoint molecules like PD-L1 and promote the accumulation of regulatory T cells (Tregs), thus dampening anti-tumor immune responses.[6][11] Targeting HIF-1α stabilization presents a rational approach to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors.

Preclinical Rationale and Emerging Evidence

Recent findings suggest that a liposome-encapsulated formulation of this compound can enhance anti-tumor immunity in oral squamous cell carcinoma.[1][11] Although the full details of this study are emerging, it points to a direct role of this compound in modulating the tumor immune microenvironment. Furthermore, chemical inhibition of P4H with this compound has been suggested to increase the efficacy of CAR-T cells and PD-1 blockade in vivo.[12] The mechanism may involve reducing T-cell exhaustion and promoting a more robust anti-tumor immune response.[12]

cluster_TME Immunosuppressive Tumor Microenvironment cluster_combination Combination Therapy HIF1a HIF-1α PDL1 PD-L1 Upregulation HIF1a->PDL1 Tregs Treg Accumulation HIF1a->Tregs T_cell_exhaustion T-cell Exhaustion PDL1->T_cell_exhaustion Tregs->T_cell_exhaustion DPCA This compound HIF1a_inhibited Modulated HIF-1α Signaling DPCA->HIF1a_inhibited ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) PDL1_blocked PD-L1 Blockade ICI->PDL1_blocked T_cell_activation Enhanced T-cell Activation & Proliferation HIF1a_inhibited->T_cell_activation Reduces Immunosuppression PDL1_blocked->T_cell_activation Tumor_cell_killing Tumor Cell Killing T_cell_activation->Tumor_cell_killing

Caption: Rationale for combining this compound with immunotherapy.
Experimental Protocol: In Vivo Tumor Model

This protocol provides a general framework for evaluating the combination of this compound and an immune checkpoint inhibitor in a syngeneic mouse tumor model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., CT26, B16-F10)

  • Immunocompetent mice (e.g., BALB/c, C57BL/6)

  • This compound

  • Vehicle for this compound (e.g., injectable hydrogel or PEG formulation)[13]

  • Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

  • Phosphate-buffered saline (PBS) for antibody dilution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Immune checkpoint inhibitor alone

    • This compound + Immune checkpoint inhibitor

  • Drug Administration:

    • Administer this compound according to a predetermined schedule. For sustained release, a hydrogel or PEG-based formulation can be injected subcutaneously.[13]

    • Administer the immune checkpoint inhibitor (e.g., via intraperitoneal injection) as per established protocols.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, excise tumors and spleens for further analysis. This can include:

    • Immunohistochemistry (IHC) for immune cell markers (e.g., CD8, FoxP3) in the tumor.

    • Flow cytometry of tumor-infiltrating lymphocytes (TILs) and splenocytes to assess immune cell populations and activation status.

    • Gene expression analysis (e.g., qPCR) of immune-related genes in the tumor.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups. Analyze the data from IHC, flow cytometry, and qPCR to understand the immunological changes induced by the combination therapy.

Conclusion and Future Directions

The available preclinical data, although still emerging, provides a strong rationale for the investigation of this compound in combination with both chemotherapy and immunotherapy. By modulating HIF-1α signaling, this compound has the potential to overcome therapy resistance and enhance anti-tumor immune responses. Further research is warranted to elucidate the precise mechanisms of synergy, optimize dosing and scheduling, and evaluate these combination strategies in a broader range of cancer models. The development of novel delivery systems, such as liposomal formulations, may further improve the therapeutic index of this compound in combination regimens.[1][11]

References

Troubleshooting & Optimization

1,4-DPCA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 1,4-DPCA (1,4-dihydropyridine-2,6-dicarboxylic acid). Below you will find troubleshooting guides, FAQs, and detailed experimental protocols to address common solubility challenges encountered during experiments.

Solubility Data Summary

The solubility of this compound has been determined in various organic solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that this compound is poorly soluble in aqueous solutions at neutral pH.

SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO)~12.5 mg/mL (~52 mM)Requires sonication.[1]MedchemExpress
Dimethyl Sulfoxide (DMSO)2.78 mg/mL (11.56 mM)Sonication is recommended.TargetMol
Dimethyl Sulfoxide (DMSO)2.5 mg/mLRequires warming.[2]LKT Labs
Ethanol5 mg/mLRequires warming.[2]LKT Labs
Dimethylformamide (DMF)5 mg/mL-LKT Labs

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer for cell culture. What should I do?

A1: this compound has very low solubility in neutral aqueous solutions. To prepare a working solution for cell culture, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted into your cell culture medium. Be aware that the final concentration of the organic solvent in your experiment should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Pre-warm your solutions: Gently warming both your DMSO stock solution and your aqueous buffer to 37°C before mixing can help prevent precipitation.

  • Increase the dilution factor: Use a more diluted intermediate stock solution. For example, dilute your initial 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your aqueous buffer.

  • Vortex while adding: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.

  • Consider pH adjustment: As a dicarboxylic acid, the solubility of this compound is expected to increase in a more basic (higher pH) environment due to the deprotonation of the carboxylic acid groups. For certain experiments, a slight increase in the pH of the aqueous buffer may improve solubility. However, ensure the final pH is compatible with your experimental system.

Q3: Can I dissolve this compound directly in ethanol for my experiments?

A3: Yes, this compound is soluble in ethanol, especially with warming.[2] Similar to DMSO, you should prepare a concentrated stock solution in ethanol and then dilute it into your experimental medium. Always consider the potential effects of the final ethanol concentration on your cells or assay.

Q4: What is the best way to store my this compound stock solution?

A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?

A5: For in vivo applications, formulation strategies are often employed to improve the solubility and delivery of poorly soluble compounds like this compound. Some approaches that have been used or could be considered include:

  • Co-solvent formulations: A common approach is to use a mixture of a primary solvent (like DMSO) with other vehicles such as corn oil or polyethylene glycol (PEG).

  • Hydrogels: Encapsulating this compound in a hydrogel can provide a sustained release formulation.

  • Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that is converted to the active compound in vivo is another strategy.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated scale

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 240.22 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 2.4022 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes to initially mix the compound.

  • Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved. Gentle warming (e.g., to 37°C) can be used in conjunction with sonication to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Gently warm both the stock solution and the cell culture medium/buffer to 37°C.

  • Perform a serial dilution of the stock solution if a very low final concentration is required. For example, to achieve a final concentration of 10 µM in 1 mL of medium, you can add 1 µL of the 10 mM stock solution.

  • While vortexing the cell culture medium/buffer, add the appropriate volume of the this compound stock solution dropwise.

  • Continue to vortex for a few seconds to ensure the solution is homogeneous.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

1_4_DPCA_Solubility_Troubleshooting_Workflow start Start: Need to dissolve this compound is_aqueous Is the desired solvent aqueous? start->is_aqueous use_organic Use DMSO, Ethanol, or DMF. Warm or sonicate if needed. is_aqueous->use_organic No prepare_stock Prepare a concentrated stock solution in DMSO. is_aqueous->prepare_stock Yes end_organic Solution is ready for use. use_organic->end_organic add_to_aqueous Add stock solution to aqueous buffer. prepare_stock->add_to_aqueous precipitation Does it precipitate? add_to_aqueous->precipitation success Solution is ready for use. precipitation->success No troubleshoot Troubleshooting Steps: - Pre-warm solutions - Increase dilution factor - Vortex during addition - Adjust pH (if applicable) precipitation->troubleshoot Yes troubleshoot->add_to_aqueous

Caption: Troubleshooting workflow for dissolving this compound.

Signaling_Pathway_pH_Effect cluster_low_ph Low pH (Neutral) cluster_high_ph High pH (Basic) low_ph_label This compound (Protonated) (Poorly Soluble) increase_ph Increase pH (e.g., add base) low_ph_label->increase_ph high_ph_label This compound (Deprotonated) (More Soluble) increase_ph->high_ph_label

Caption: Effect of pH on the solubility of this compound.

References

Technical Support Center: Optimizing 1,4-DPCA Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent prolyl-4-hydroxylase inhibitor.

Understanding this compound

This compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes. By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions.[1][2] The stabilization of HIF-1α leads to the activation of a cascade of downstream genes involved in processes such as angiogenesis, metabolic reprogramming, and tissue regeneration.[3][4] This mechanism of action makes this compound a valuable tool for research in areas like regenerative medicine, cancer biology, and ischemia.[2][5]

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize key quantitative data for this compound based on published studies.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (Collagen Hydroxylation) 2.4 µMHuman Foreskin Fibroblasts[1][6][7]
IC50 (Factor Inhibiting HIF - FIH) 60 µM-[1][6][7]
Effective Concentration (Colony Size Reduction) 10 µMT4-2 Breast Cancer Cells[1][7]
Effective Concentration (Colony Size Reduction) 20 µMZR-75-1 Breast Cancer Cells[1][7]
Effective Concentration (Invasive Branch Reduction) 10 µMMDA-MB-231 Breast Cancer Cells[1]
Effective Concentration (Invasive Branch Reduction) 20 µMDA-MB-157 Breast Cancer Cells[1]
Effective Concentration (Gene Expression Induction) Not SpecifiedMouse B6 Cells[1][7]
In Vitro Stimulation Concentration 50 µg/mLMurine Osteoblastic Progenitor Cells (MC3T3-E1)[3]

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage of Stock SolutionReference
DMSO SolubleAliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
Ethanol Soluble (with warming)Prepare fresh solutions.[5]
DMF SolublePrepare fresh solutions.[5]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Inhibition PHD PHD HIF1a_pOH HIF-1α-OH PHD->HIF1a_pOH O2 O2 O2->PHD aKG α-KG aKG->PHD Fe2 Fe(II) Fe2->PHD VHL VHL HIF1a_pOH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF1a_stable HIF-1α (stabilized) HIF1a->HIF1a_stable DPCA This compound DPCA->PHD Inhibits Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE HIF1_complex->HRE Nucleus->HIF1_complex TargetGenes Target Gene Transcription HRE->TargetGenes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare 10 mM This compound Stock in DMSO Dilute Prepare Serial Dilutions of this compound in Media Stock->Dilute Seed Seed Cells in Multi-well Plate Treat Treat Cells with This compound Dilutions Seed->Treat Dilute->Treat Controls Include Vehicle (DMSO) and Untreated Controls Controls->Treat Incubate Incubate for Desired Time Period Treat->Incubate Assay Perform Endpoint Assay (e.g., Viability, Gene Expression) Incubate->Assay Analyze Analyze Data and Determine Optimal Concentration Assay->Analyze Troubleshooting_Guide cluster_issue Identify the Issue cluster_cause Potential Causes & Solutions Start Unexpected Results with this compound NoEffect No or Low Efficacy Start->NoEffect HighToxicity High Cytotoxicity Start->HighToxicity Inconsistent Inconsistent Results Start->Inconsistent Degradation Compound Degradation? -> Use fresh stock, store properly. NoEffect->Degradation Concentration Suboptimal Concentration? -> Perform dose-response. NoEffect->Concentration Precipitation Precipitation in Media? -> Check solubility, sonicate. NoEffect->Precipitation HighToxicity->Precipitation DMSO_Tox DMSO Toxicity? -> Lower final DMSO concentration. HighToxicity->DMSO_Tox OffTarget Off-Target Effects? -> Use lower concentration. HighToxicity->OffTarget Inconsistent->Degradation CellHealth Variable Cell Health? -> Standardize cell culture. Inconsistent->CellHealth AssayVar Assay Variability? -> Standardize protocol. Inconsistent->AssayVar

References

Technical Support Center: 1,4-DPCA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4-dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[1] By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes.[2][3] This process mimics a hypoxic response and is associated with regenerative effects, particularly in bone and soft tissues.[2][3]

Q2: What are the common research applications of this compound?

A2: this compound is frequently utilized in studies focused on tissue regeneration and wound healing. A significant application involves its formulation into hydrogels for controlled, timed-release delivery in vivo.[2][4] This method has been successfully used in animal models to promote the regeneration of alveolar bone in periodontitis.[2] Other research areas include investigating its pro-angiogenic and metabolic reprogramming effects through the upregulation of HIF-1α target genes.[1][3]

Q3: Are there any known off-target effects of this compound?

A3: Yes, in addition to inhibiting prolyl-4-hydroxylases, this compound has been shown to inhibit Factor Inhibiting HIF (FIH) with an IC50 of 60 μM, which is higher than its IC50 for PHDs (2.4 µM in human foreskin fibroblasts).[1] Inhibition of FIH can also contribute to the activation of HIF-1α transcriptional activity. It is crucial to consider the concentration of this compound used in experiments to minimize potential off-target effects.

Troubleshooting Guides

Solubility and Solution Stability

Q4: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of up to 12.5 mg/mL (52.04 mM) can be prepared in DMSO.[1] It may be necessary to use ultrasonication to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of DMSO to ensure maximal solubility.[1] For in vivo studies, a working solution can be prepared by diluting the DMSO stock solution in corn oil.[1]

Q5: My this compound solution appears to have precipitated upon storage. How can I avoid this and what are the storage recommendations?

A5: It is highly recommended to prepare fresh solutions of this compound for each experiment and use them promptly.[1] If a stock solution is prepared in DMSO, it should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage, solid this compound should be stored at -20°C for up to three years, or at 4°C for up to two years.[1] Once in solution, it can be stored at -80°C for up to two years or at -20°C for up to one year.[1] If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[1]

Inconsistent Experimental Results

Q6: I am observing high variability in the stabilization of HIF-1α in my cell culture experiments. What could be the cause?

A6: Inconsistent HIF-1α stabilization can stem from several factors:

  • Rapid Degradation of HIF-1α: Under normoxic conditions, HIF-1α has a very short half-life, estimated to be around 5-8 minutes.[5] Any delay in cell lysis after treatment can lead to significant degradation of the target protein. It is crucial to lyse the cells rapidly, preferably on ice.[5]

  • Sub-optimal this compound Concentration: The effective concentration of this compound can vary between cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cellular Confluency and Metabolism: The metabolic state of the cells can influence their response to this compound. Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase for all experiments.

  • Inconsistent Treatment Duration: The timing of HIF-1α stabilization and downstream gene expression can be dynamic. A time-course experiment will help identify the optimal treatment duration.

Q7: My in vivo experiments using a this compound hydrogel are yielding inconsistent results in tissue regeneration. What are the potential pitfalls?

A7: Variability in in vivo hydrogel experiments can be attributed to:

  • Hydrogel Preparation and Drug Loading: Inconsistent preparation of the hydrogel can lead to variations in its polymerization and, consequently, the drug release kinetics. Ensure a standardized and reproducible protocol for hydrogel formulation and this compound encapsulation.

  • Injection Site and Volume: The location and volume of the subcutaneous hydrogel injection can influence its local concentration and diffusion. Maintain consistency in the injection technique across all animals.

  • Animal-to-Animal Variation: Biological variability between animals is a common factor. Ensure adequate sample sizes and appropriate statistical analysis to account for this.

  • Timing of Administration: The timing of this compound/hydrogel administration relative to the injury or disease model is critical for its efficacy.[2] Adhere to a strict timeline for treatment initiation.

Issues with Downstream Analysis

Q8: I am not able to detect a clear HIF-1α band on my Western blot after treating cells with this compound. What can I do?

A8: Detecting HIF-1α by Western blot is notoriously challenging due to its low abundance and rapid degradation. Here are some key troubleshooting steps:

  • Use Nuclear Extracts: Stabilized HIF-1α translocates to the nucleus. Using nuclear extracts will enrich for your target protein and increase the chances of detection.[6][7][8]

  • Rapid Sample Preparation: Lyse cells as quickly as possible (within 2 minutes) after removing them from the incubator to prevent HIF-1α degradation.[5] Lysis directly on the culture plate with ice-cold lysis buffer is recommended.[9]

  • Include Positive Controls: Use lysates from cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl2) or desferrioxamine (DFO), or cells cultured under hypoxic conditions (1-5% O2) as positive controls.[6][8]

  • Optimize Western Blot Protocol: Load a high amount of protein (at least 50µg of total protein per lane). Use a lower percentage acrylamide gel (e.g., 7.5%) for better resolution of the high molecular weight HIF-1α protein (~95-120 kDa).[6] A wet transfer is often more efficient for large proteins.

Q9: The expression of my target genes measured by qPCR after this compound treatment is not consistent. How can I improve my results?

A9: For reliable qPCR results, consider the following:

  • Validate Reference Genes: The expression of commonly used housekeeping genes can be affected by experimental conditions. It is crucial to validate a panel of reference genes to find the most stable ones for your specific cell type and treatment with this compound. Do not assume that common reference genes like GAPDH or β-actin are stable without validation.

  • Optimize RNA Extraction and cDNA Synthesis: Ensure high-quality, intact RNA is used for cDNA synthesis. Use a consistent amount of RNA for all reverse transcription reactions.

  • Primer Design and Validation: Use validated primers with high efficiency and specificity for your target and reference genes.

  • Time-Course and Dose-Response: As with protein expression, the transcriptional response to this compound is time and dose-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for analyzing your genes of interest.

Data Presentation

Table 1: Inhibitory Concentrations and Effective Doses of this compound

ParameterValueSpecies/SystemReference
IC50 (PHD)2.4 µMHuman foreskin fibroblasts[1]
IC50 (FIH)60 µM[1]
Effective Concentration (in vitro)10-20 µMT4-2, ZR-75-1, MDA-MB-157, MDA-MB-231 cells[1]
Effective Concentration (in vitro)50 µg/mlHuman gingival epithelial cells, human periodontal ligament cells[2]
Effective Dose (in vivo)50 µg in 25 µL hydrogelMouse model of periodontitis[2]
Effective Concentration (in vitro)100 µMGingival fibroblast-like cells[3]

Experimental Protocols

Detailed Protocol for HIF-1α Western Blotting after this compound Treatment
  • Cell Treatment: Plate cells and allow them to adhere and reach the desired confluency. Treat cells with the determined optimal concentration and duration of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl2 for 4-6 hours).

  • Nuclear Extraction (on ice and as quickly as possible):

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold hypotonic buffer (e.g., 10 mM HEPES-K+, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 0.5 M dithiothreitol with protease and phosphatase inhibitors) to the plate.

    • Scrape the cells and transfer to a pre-chilled microfuge tube.

    • Allow the cells to swell on ice for 10-15 minutes.

    • Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.

    • Centrifuge at low speed (e.g., 1000 x g) for 2 minutes at 4°C to pellet the nuclei.

    • Remove the supernatant (cytoplasmic fraction).

    • Resuspend the nuclear pellet in an ice-cold nuclear extraction buffer (containing a higher salt concentration, e.g., 20 mM HEPES-K+, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, with protease and phosphatase inhibitors).

    • Incubate on ice with intermittent vortexing for 30 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 30-50 µg of nuclear protein per lane on a 7.5% SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the proteins to a PVDF membrane using a wet transfer system for 1-2 hours at 100V or overnight at a lower voltage at 4°C.

    • Verify the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

Visualizations

Signaling_Pathway cluster_0 Normoxia cluster_1 This compound Treatment cluster_2 HIF1a HIF-1α PHDs PHDs HIF1a->PHDs Hydroxylation VHL VHL HIF1a->VHL Binding PHDs->HIF1a Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation DPCA This compound PHDs_inhibited PHDs DPCA->PHDs_inhibited Inhibition HIF1a_stable HIF-1α (stabilized) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE HRE HIF1a_stable->HRE HIF1b HIF-1β HIF1b->HRE Dimerization TargetGenes Target Genes (e.g., VEGF, GLUT1) HRE->TargetGenes Transcription Activation

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start Experiment treatment Cell/Animal Treatment with this compound start->treatment sample_prep Sample Preparation (e.g., Cell Lysis, Tissue Homogenization) treatment->sample_prep downstream Downstream Analysis sample_prep->downstream wb Western Blot (HIF-1α stabilization) downstream->wb qpcr qPCR (Target gene expression) downstream->qpcr histo Histology/Immunofluorescence (Tissue regeneration) downstream->histo data_analysis Data Analysis and Interpretation wb->data_analysis qpcr->data_analysis histo->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Tree issue Issue: No/Weak HIF-1α signal in Western Blot q1 Is a positive control (e.g., CoCl2, DFO) included? issue->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the positive control visible? a1_yes->q2 sol1 Include a positive control to validate the antibody and protocol. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using nuclear extracts? a2_yes->q3 sol2 Troubleshoot antibody, secondary, or ECL. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was sample preparation performed rapidly on ice? a3_yes->q4 sol3 Prepare nuclear extracts to enrich for HIF-1α. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Have you optimized This compound concentration and treatment time? a4_yes->q5 sol4 Minimize time between treatment and lysis to prevent degradation. a4_no->sol4 a5_no No q5->a5_no a5_yes Yes sol5 Perform dose-response and time-course experiments. a5_no->sol5

Caption: Troubleshooting decision tree for HIF-1α Western blotting.

References

Technical Support Center: 1,4-DPCA Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[1] This, in turn, promotes the transcription of genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism, which are crucial for tissue regeneration and cellular adaptation to hypoxia.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo experiments, a common practice is to first dissolve this compound in DMSO to create a stock solution, which can then be further diluted in other vehicles like corn oil or a mix of PEG300 and saline. It is crucial to use high-quality, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.

Q3: What are the general recommendations for storing this compound solutions?

A3: There are conflicting reports on the stability of this compound in solution, suggesting that it may be prone to degradation. Some sources indicate that DMSO stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] However, other suppliers recommend preparing solutions fresh and using them on the same day. Given this, the most prudent approach is to prepare solutions fresh whenever possible. If storage is necessary, it should be for a short duration at low temperatures, and the solution should be protected from light.

Q4: How stable is this compound in its solid form?

A4: In its solid (powder) form, this compound is reported to be stable for at least two to four years when stored at -20°C.[2]

Troubleshooting Guide

This guide addresses common issues related to the stability of this compound in solution.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer after dilution from DMSO stock. This compound has low aqueous solubility. The percentage of DMSO in the final solution may be too low to maintain solubility.- Increase the final concentration of DMSO in the aqueous solution, ensuring it remains compatible with your experimental system. - Consider using a co-solvent system, such as a mixture of PEG300 and saline, for dilution. - Gentle warming and sonication may aid in re-dissolving the precipitate, but be cautious as heat can accelerate degradation.
Loss of biological activity of this compound solution over time. Degradation of this compound in solution. This can be accelerated by factors such as pH, temperature, and light exposure.- Prepare fresh solutions immediately before each experiment. - If a stock solution must be used, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C and protect them from light by using amber vials or wrapping tubes in aluminum foil. - Perform a stability study under your specific experimental conditions to determine the viable storage time for your solutions (see Experimental Protocols section).
Inconsistent experimental results using the same this compound stock solution. Inconsistent thawing and handling of the stock solution, or degradation during storage.- Ensure the stock solution is completely thawed and mixed thoroughly before each use. - Minimize the time the stock solution spends at room temperature. - As a best practice, prepare a new stock solution from solid this compound if inconsistent results are observed.

Data Presentation: Factors Influencing Drug Stability

Factor General Effect on Stability Recommendations for this compound
pH Can significantly influence the rate of hydrolysis. Extreme pH values (both acidic and basic) often accelerate degradation of small molecules.[3]- When preparing aqueous solutions, use a buffer system to maintain a stable pH, ideally within a neutral range (e.g., pH 6-8), unless your experimental design requires otherwise. - Be aware that the degradation rate can change significantly with small shifts in pH.
Temperature Higher temperatures generally increase the rate of chemical degradation, following the principles of reaction kinetics.- Store stock solutions at low temperatures (-20°C or -80°C). - Avoid repeated freeze-thaw cycles. - During experiments, keep solutions on ice when not in immediate use.
Light Exposure to UV or visible light can induce photodegradation, leading to loss of activity and the formation of potentially interfering byproducts.[4]- Store both solid this compound and its solutions in the dark. - Use amber-colored vials or wrap containers with aluminum foil. - Minimize exposure to ambient light during solution preparation and experiments.
Oxidation The presence of oxygen can lead to oxidative degradation of susceptible molecules.- While not specifically documented for this compound, consider de-gassing aqueous buffers before use if oxidative degradation is suspected. - Store solutions in tightly sealed containers to minimize exposure to air.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the solid this compound and anhydrous DMSO to room temperature.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Forced Degradation Study of this compound

This protocol provides a framework for researchers to assess the stability of this compound under various stress conditions. The extent of degradation should be quantified using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to a suitable working concentration (e.g., 100 µM) in the respective stress condition media.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the test solution in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the test solution in 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the test solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven, protected from light.

    • Photodegradation: Expose the test solution to a light source that provides both UV and visible light (e.g., a photostability chamber) at a controlled temperature. A control sample should be wrapped in aluminum foil to shield it from light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • At each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Visualizations

Caption: Signaling pathway of this compound action.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions start Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dilute Dilute to Working Concentration in Stress Media start->dilute acid Acid Hydrolysis (0.1 M HCl) dilute->acid Expose to base Base Hydrolysis (0.1 M NaOH) dilute->base Expose to oxidation Oxidation (3% H₂O₂) dilute->oxidation Expose to thermal Thermal Stress (e.g., 60°C) dilute->thermal Expose to photo Photostability (UV/Vis Light) dilute->photo Expose to sampling Collect Samples at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound Remaining and Detect Degradation Products analysis->data end Determine Degradation Kinetics and Stability Profile data->end

Caption: Experimental workflow for this compound stability testing.

References

troubleshooting off-target effects of 1,4-DPCA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid), a potent inhibitor of prolyl-4-hydroxylase (PHD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for rapid proteasomal degradation. By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α.[2][3][4] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in processes like angiogenesis, glucose metabolism, and cell survival.[2][3][4] This mechanism effectively mimics a hypoxic response at the cellular level, even under normal oxygen conditions.

Q2: What are the known on-target and off-target activities of this compound?

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term stability. For cell-based assays, it is recommended to dilute the DMSO stock solution in the cell culture medium to the final working concentration immediately before use to avoid precipitation. For in vivo studies, this compound has been formulated in hydrogels for sustained release.[2][5][6][7]

Troubleshooting Guides

Issue 1: No or weak stabilization of HIF-1α observed after this compound treatment.

Q: I treated my cells with this compound, but I don't see an increase in HIF-1α levels by Western blot. What could be the problem?

A: This is a common issue, often related to the inherent instability of the HIF-1α protein. Here are several potential causes and troubleshooting steps:

  • Rapid HIF-1α Degradation During Sample Preparation: HIF-1α has a very short half-life in the presence of oxygen.[8][9] Exposure to ambient air during cell lysis can lead to rapid degradation.

    • Solution: Work quickly and keep samples on ice at all times.[8][9] If possible, perform cell lysis inside a hypoxic chamber.[8] Immediately lyse cells in a buffer containing a cocktail of protease and proteasome inhibitors (e.g., MG132).[8]

  • Suboptimal this compound Concentration or Incubation Time: The effective concentration and treatment duration can vary between cell types.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations typically range from 10 to 100 µM.[3]

  • Poor Antibody Quality or Western Blotting Technique: The quality of the primary antibody is critical for successful HIF-1α detection.

    • Solution: Use a well-validated antibody for HIF-1α.[8][10] Ensure efficient protein transfer to the membrane, and use a positive control, such as cells treated with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or a lysate from cells grown in a hypoxic chamber.[8] Nuclear extracts are often recommended as stabilized HIF-1α translocates to the nucleus.[10]

Issue 2: Unexpected or inconsistent cellular phenotypes observed.

Q: I'm observing cellular effects that are not consistent with HIF-1α stabilization. What could be the cause?

A: While HIF-1α stabilization is the primary mechanism of this compound, off-target effects or other cellular responses could contribute to unexpected phenotypes.

  • Inhibition of Factor Inhibiting HIF (FIH): this compound also inhibits FIH, an asparaginyl hydroxylase that regulates the transcriptional activity of HIF-1α by preventing its interaction with co-activators.[1] While the IC50 for FIH is higher than for PHDs, at higher concentrations of this compound, FIH inhibition could lead to altered HIF-1α target gene expression profiles.

    • Solution: Use the lowest effective concentration of this compound that gives robust HIF-1α stabilization to minimize off-target FIH inhibition. Compare the gene expression profile induced by this compound with that of hypoxia or other PHD inhibitors to identify potential discrepancies.

  • HIF-1α Independent Effects: Although less characterized, the possibility of HIF-1α independent off-target effects on other cellular enzymes or receptors cannot be entirely ruled out, especially at high concentrations.

    • Solution: To confirm that the observed phenotype is HIF-1α-dependent, use siRNA or shRNA to knock down HIF-1α. If the phenotype is rescued or diminished in the absence of HIF-1α, it is likely a direct consequence of its stabilization.[3]

  • Cellular Context and Crosstalk: The cellular response to HIF-1α stabilization can be highly context-dependent, varying with cell type, metabolic state, and the presence of other signaling pathway activities.

    • Solution: Carefully characterize the cellular model and consider potential crosstalk between the HIF pathway and other relevant signaling pathways in your experimental system.

Quantitative Data Summary

TargetCompoundIC50Assay TypeNotes
On-Target
Prolyl-4-Hydroxylase (Collagen)This compound2.4 µMCollagen hydroxylation in human foreskin fibroblastsPrimary target leading to HIF-1α stabilization.[1]
Off-Target
Factor Inhibiting HIF (FIH)This compound60 µMBiochemical AssayAn asparaginyl hydroxylase that also regulates HIF-1α activity.[1]

Experimental Protocols

Protocol 1: Immunoblotting for HIF-1α Detection

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

1. Cell Lysis (Rapid Lysis Protocol): a. Treat cells with this compound for the desired time and concentration. b. Place the cell culture dish on ice and wash cells once with ice-cold PBS. c. Aspirate PBS completely. d. Immediately add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail, and a proteasome inhibitor (e.g., 10 µM MG132). e. Scrape the cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube. f. Keep on ice for 10 minutes, vortexing briefly every 2 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting: a. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-40 µg of total protein per lane on an 8% SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. f. Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Protocol 2: In Vitro Prolyl Hydroxylase (PHD) Activity Assay (General Principle)

Several methods can be used to measure PHD activity in vitro. Here is a general principle for a commonly used assay that measures the conversion of α-ketoglutarate to succinate.

1. Assay Principle: PHD enzymes are 2-oxoglutarate (α-KG)-dependent dioxygenases. During the hydroxylation of a proline residue on a HIF-1α peptide substrate, α-KG is oxidatively decarboxylated to succinate and CO₂. The activity of PHD can be determined by measuring the consumption of α-KG or the formation of succinate.

2. Key Reagents:

  • Recombinant human PHD enzyme (e.g., PHD2).
  • HIF-1α peptide substrate containing the proline residue to be hydroxylated.
  • α-ketoglutarate (α-KG).
  • Ascorbate (co-factor).
  • Fe(II) (co-factor).
  • Assay buffer (e.g., Tris-HCl or HEPES).
  • This compound or other inhibitors.
  • Detection reagent for α-KG or succinate.

3. General Procedure: a. Prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II). b. Add this compound at various concentrations to the reaction mixture to determine its inhibitory effect. c. Initiate the reaction by adding α-KG. d. Incubate the reaction at 37°C for a defined period. e. Stop the reaction (e.g., by adding a strong acid). f. Measure the amount of remaining α-KG or the amount of succinate produced using a suitable detection method (e.g., a colorimetric or fluorometric assay kit, or LC-MS). g. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_dpca This compound Treatment cluster_nucleus PHD PHD HIF1a_p HIF-1α (Pro-OH) PHD->HIF1a_p Hydroxylation VHL VHL HIF1a_p->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a HIF-1α HIF1a->PHD O₂, α-KG DPCA This compound PHD_inhibited PHD DPCA->PHD_inhibited Inhibition HIF1a_stable HIF-1α Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1_dimer HIF-1 Dimer HIF1b->HIF1_dimer HIF1b->Nucleus HRE HRE HIF1_dimer->HRE Binding TargetGenes Target Gene Transcription HRE->TargetGenes HIF1_stable HIF1_stable HIF1_stable->HIF1_dimer

Caption: HIF-1α Signaling Pathway under Normoxia and with this compound Treatment.

Troubleshooting_Workflow Start Problem: No/Weak HIF-1α Stabilization Check_Lysis Check Cell Lysis Protocol: - Rapid? On ice? - Protease/proteasome inhibitors? Start->Check_Lysis Optimize_Lysis Optimize Lysis: - Use hypoxic chamber - Add MG132 Check_Lysis->Optimize_Lysis No Check_Concentration Check this compound Concentration and Incubation Time Check_Lysis->Check_Concentration Yes Optimize_Lysis->Check_Concentration Dose_Response Perform Dose-Response and Time-Course Check_Concentration->Dose_Response No Check_Western Check Western Blot: - Validated antibody? - Positive control? Check_Concentration->Check_Western Yes Dose_Response->Check_Western Optimize_Western Optimize Western Blot: - New antibody - Run CoCl₂/DFO control Check_Western->Optimize_Western No Resolved Problem Resolved Check_Western->Resolved Yes Optimize_Western->Resolved

Caption: Troubleshooting Workflow for Weak HIF-1α Stabilization.

Logical_Relationship cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Cellular Phenotype FIH_Inhibition Off-Target: FIH Inhibition Problem->FIH_Inhibition HIF_Independent HIF-1α Independent Off-Targets Problem->HIF_Independent Cell_Context Cell-Type Specific Responses Problem->Cell_Context Lower_Concentration Use Lower this compound Concentration FIH_Inhibition->Lower_Concentration siRNA_Knockdown HIF-1α siRNA Knockdown Control HIF_Independent->siRNA_Knockdown Characterize_Model Characterize Cellular Model Cell_Context->Characterize_Model

Caption: Logical Relationship between Unexpected Phenotypes, Causes, and Solutions.

References

Technical Support Center: Refining 1,4-DPCA Delivery Methods for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of refining this compound delivery for targeted therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1][2] Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions.[3][4] By inhibiting PHDs, this compound prevents the hydroxylation of proline residues on the HIF-1α subunit, which would normally target it for proteasomal degradation. This leads to the accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of various target genes. These genes are involved in processes such as angiogenesis, cell proliferation and survival, and metabolic reprogramming, ultimately promoting a regenerative response in tissues.[3][4]

Q2: What are the most common delivery methods for this compound in targeted therapy research?

A2: The most prevalent delivery methods for this compound involve encapsulation within hydrogels to achieve sustained and localized release. Injectable, thermosensitive hydrogels, such as those based on Pluronic® F-127, are frequently used.[5][6] Poly(ethylene glycol) (PEG)-based hydrogels have also been successfully employed to create a timed-release formulation.[3] These hydrogel systems are advantageous due to their biocompatibility and ability to form a gel in situ upon injection, providing a depot for the gradual release of this compound.[7]

Q3: What are the key downstream effects of this compound-induced HIF-1α stabilization?

A3: Stabilization of HIF-1α by this compound triggers a cascade of downstream events that promote tissue regeneration. Key effects include:

  • Upregulation of angiogenic factors: Increased expression of genes like vascular endothelial growth factor (VEGF) promotes the formation of new blood vessels, which is crucial for tissue repair.[7]

  • Metabolic reprogramming: HIF-1α shifts cellular metabolism from oxidative phosphorylation towards aerobic glycolysis, a state utilized by embryonic and stem cells, which is conducive to regeneration.[3][4]

  • Induction of stem cell markers: this compound treatment has been shown to induce the expression of stem cell markers like OCT3/4, suggesting a role in cellular de-differentiation and the promotion of a regenerative phenotype.[3][4]

  • Modulation of inflammation: this compound/hydrogel delivery has been associated with a decrease in pro-inflammatory cytokine gene expression, creating a more favorable environment for tissue healing.[8][9]

Troubleshooting Guides

Hydrogel Formulation and Characterization

Q: My Pluronic® F-127 hydrogel containing this compound shows inconsistent gelation time. What could be the cause and how can I troubleshoot this?

A: Inconsistent gelation time can be a significant issue. Here are some potential causes and solutions:

  • Temperature fluctuations: The sol-gel transition of Pluronic® F-127 is highly temperature-dependent. Ensure that all components and the environment are maintained at a consistent and controlled temperature during preparation. It is recommended to prepare the solution at 4°C to ensure the polymer is fully dissolved before initiating gelation at a higher temperature (e.g., 37°C).[5][6]

  • Incomplete dissolution of Pluronic® F-127: Ensure the Pluronic® F-127 powder is completely dissolved in the aqueous solution. This can be facilitated by gentle stirring at a low temperature (4°C) for an extended period (e.g., 24 hours).[5]

  • Inaccurate concentration: Precisely weigh the Pluronic® F-127 and measure the solvent volume to ensure the correct polymer concentration, as this directly influences the sol-gel transition temperature.

  • Presence of impurities: Use high-purity reagents and sterile, pyrogen-free water to avoid any contaminants that might interfere with the gelation process.

Q: The viscosity of my prepared hydrogel is lower than expected. How can I address this?

A: Lower than expected viscosity can affect the drug release profile and the structural integrity of the hydrogel. Consider the following:

  • Polymer concentration: The most straightforward way to increase viscosity is to increase the concentration of Pluronic® F-127.

  • Addition of other polymers: Incorporating mucoadhesive polymers like carbopol can increase the viscosity and mechanical strength of the hydrogel.[10]

  • Cross-linking: For certain applications, introducing cross-linking agents can enhance the mechanical properties of the hydrogel. Irradiation with an electron beam has been shown to increase the mucoadhesive force of Pluronic F127/carbopol hydrogels.[10]

  • Characterization: Perform rheological characterization to objectively measure the viscosity and viscoelastic properties of your hydrogel formulation under different shear rates and temperatures.

In Vitro Experiments

Q: I am not observing significant HIF-1α stabilization in my cell culture experiments after treating with this compound. What are the possible reasons?

A: Several factors can contribute to suboptimal HIF-1α stabilization in vitro:

  • Cell type and density: The response to this compound can be cell-type specific. Ensure you are using an appropriate cell line and that the cells are in a healthy, actively dividing state. Cell density can also influence the cellular response.

  • This compound concentration and incubation time: The optimal concentration and incubation time for this compound can vary. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations in the range of 10-100 µM have been used in vitro.[2][3]

  • Oxygen levels: Although this compound stabilizes HIF-1α under normoxic conditions, fluctuations in oxygen levels in the incubator can affect the baseline levels of HIF-1α. Ensure your incubator is properly calibrated and maintains a stable oxygen concentration.

  • Ascorbate levels: Intracellular ascorbate is a cofactor for PHD enzymes. Depletion of ascorbate can lead to HIF-1α stabilization even in the absence of hypoxia or PHD inhibitors. Ensure your cell culture medium contains adequate levels of ascorbate.[11]

  • Protein extraction and Western blotting technique: HIF-1α is a notoriously labile protein. Ensure that you are using a lysis buffer containing protease inhibitors and that the entire protein extraction process is performed quickly and on ice. For Western blotting, a nuclear extraction may yield a clearer band for HIF-1α.

Q: How can I assess the cytotoxicity of my this compound formulation?

A: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability and cytotoxicity.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15]

  • Protocol: A general protocol involves seeding cells in a 96-well plate, treating them with different concentrations of your this compound formulation, incubating for a specific period, adding the MTT solution, and then solubilizing the formazan crystals with a solvent (e.g., DMSO). The absorbance is then read on a plate reader.[13][15][16]

  • Important Considerations: Include appropriate controls (untreated cells, vehicle control). Be aware that factors in the culture medium, such as serum or phenol red, can interfere with the assay. It is also important to note that the MTT assay measures metabolic activity, which may not always directly correlate with cell death.[13]

In Vivo Experiments

Q: I am having trouble with the ligature-induced periodontitis model in mice. What are some common issues and how can I troubleshoot them?

A: The ligature-induced periodontitis model is a powerful tool but can be technically challenging.

  • Ligature placement and retention: The small size of the murine oral cavity makes ligature placement difficult. Using a surgical microscope and appropriate instruments is crucial. The knot must be secure to prevent it from coming loose, but not so tight as to cause immediate trauma. Placing the knot in the gingival embrasure between the first and second molars on the palatal side can improve retention.[17]

  • Variability in bone loss: To ensure reproducible results, it is critical to be consistent with the ligature placement and the duration of the experiment. The amount of bone loss should be quantified using standardized methods, such as measuring the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) on micro-CT scans or histological sections.[18]

  • Animal welfare: This is an invasive procedure, and proper anesthesia and analgesia are essential. Monitor the animals closely for any signs of distress.

  • Microbiome influence: The oral microbiome plays a significant role in the pathogenesis of periodontitis. To ensure consistency, it is important to use mice from the same source and house them under the same conditions. In some protocols, antibiotics are administered before ligature placement to suppress the native oral microflora, followed by oral gavage with specific periodontal pathogens.[19]

Data Presentation

Table 1: Comparative In Vitro Release of this compound from Different Hydrogel Formulations

Hydrogel FormulationDrug Loading (µg)Release DurationKey FindingsReference
Pluronic® F-127 based hydrogel119 - 477Several daysDrug release occurred over several days, with the release profile being dependent on the initial drug loading.[20]
PEG-based hydrogel50Sustained releaseProvided a timed-release formulation for in vivo studies.[3]
pHEMA-based hydrogelNot specified for this compound-Demonstrated controlled release of other drugs (levofloxacin).[21]
Silicone hydrogelNot specified for this compound-Showed different release kinetics compared to pHEMA-based hydrogels for other drugs.[21]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Pluronic® F-127 Hydrogel

Materials:

  • Pluronic® F-127 (Sigma-Aldrich)

  • This compound (Cayman Chemical or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile, flat-bottomed screw-capped glass vials

  • Magnetic stirrer and stir bars

  • Refrigerator (4°C)

  • Water bath (37°C)

Procedure:

  • To prepare an 18% (w/v) Pluronic® F-127 solution, add 1.8 g of Pluronic® F-127 to 10 mL of cold (4°C) sterile PBS in a glass vial.

  • Place a sterile magnetic stir bar in the vial and stir gently at 4°C for 24 hours, or until the Pluronic® F-127 is completely dissolved and the solution is clear.[5]

  • To prepare the this compound-loaded hydrogel, add the desired amount of this compound powder to the clear 18% Pluronic® F-127 solution.

  • Gently mix the solution with a magnetic stirrer for 24 hours at room temperature to ensure homogenous dispersion of the drug.

  • For in vitro release studies, 1 mL of the drug-loaded solution can be placed in a tube and incubated at 37°C until a gel forms.[5]

  • For in vivo injections, the solution should be kept on ice to maintain its liquid state and then injected subcutaneously, where it will form a gel at body temperature.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells of interest (e.g., human gingival fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound formulation and vehicle control

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound formulation. Include untreated and vehicle-treated wells as controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • After the incubation period, carefully remove the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3 hours.[13]

  • After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

1,4-DPCA_Signaling_Pathway cluster_0 Normoxia cluster_1 This compound Treatment HIF-1a HIF-1a PHD PHD HIF-1a->PHD Prolyl hydroxylation HIF-1a_stabilized HIF-1α (Stabilized) pVHL pVHL PHD->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination & Degradation This compound This compound This compound->PHD Inhibition HIF-1b HIF-1β HIF-1a_stabilized->HIF-1b Dimerization HRE Hypoxia Response Element (HRE) HIF-1b->HRE Binding to DNA Target_Genes Target Gene Expression HRE->Target_Genes Transcription

Caption: Signaling pathway of this compound action.

Experimental_Workflow Start Start Hydrogel_Prep 1. Hydrogel Formulation (e.g., Pluronic F-127 with this compound) Start->Hydrogel_Prep In_Vitro 2. In Vitro Characterization Hydrogel_Prep->In_Vitro Release Drug Release Kinetics In_Vitro->Release Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity HIF_Induction HIF-1α Stabilization (Western Blot) In_Vitro->HIF_Induction In_Vivo 3. In Vivo Studies (e.g., Mouse Periodontitis Model) In_Vitro->In_Vivo Administration Subcutaneous Injection of Hydrogel In_Vivo->Administration Analysis 4. Efficacy Assessment Administration->Analysis Bone_Regen Micro-CT Analysis of Bone Regeneration Analysis->Bone_Regen Histo Histological Analysis Analysis->Histo End End Bone_Regen->End Histo->End

Caption: Experimental workflow for this compound delivery.

References

Technical Support Center: Overcoming Resistance to 1,4-DPCA in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and addressing challenges related to acquired resistance to 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[1][2] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of target genes involved in processes such as angiogenesis, glycolysis, and cell survival.[3]

Q2: What is the rationale for using this compound in cancer therapy?

A2: The rationale is multifaceted and context-dependent. In some preclinical models, stabilization of HIF-1α by this compound has been shown to inhibit cancer cell proliferation and reduce collagen deposition, which can be crucial for tumor progression.[2][4] However, it's important to note that the role of HIF-1α in cancer is complex; while it can promote adaptation to hypoxia and contribute to therapy resistance, its sustained activation can also have anti-tumor effects in certain contexts.[5][6] Research is ongoing to fully elucidate the therapeutic window for PHD inhibitors in oncology.

Q3: Are there any clinical trials investigating this compound for cancer treatment?

A3: As of late 2025, there is limited specific information available on clinical trials of this compound for cancer treatment. However, other PHD inhibitors are in clinical development, primarily for the treatment of anemia associated with chronic kidney disease.[7][8] Some of these inhibitors are also being explored in oncology, often in combination with other therapies, to modulate the tumor microenvironment and potentially overcome resistance to treatment.[6][9] Researchers are encouraged to search clinical trial databases for the most up-to-date information.

Q4: What are the potential mechanisms of acquired resistance to this compound?

A4: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be extrapolated from research on other HIF inhibitors and targeted therapies. These may include:

  • Upregulation of HIF-2α: Cancer cells may develop a dependency on the HIF-2α isoform, which can sometimes compensate for the inhibition of the HIF-1α pathway.[5]

  • Activation of Bypass Signaling Pathways: Activation of receptor tyrosine kinase (RTK) pathways, such as EGFR or MET, can promote cancer cell survival and proliferation independently of the HIF-1α axis.[10][11]

  • Alterations in Downstream HIF-1α Targets: Mutations or epigenetic changes in the downstream target genes of HIF-1α could render the cells less sensitive to its modulation.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters could potentially increase the efflux of this compound from the cancer cells, reducing its intracellular concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No significant HIF-1α stabilization observed after this compound treatment. Suboptimal this compound concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. A common starting point is 10-20 µM for 24 hours.[1]
Cell line is insensitive to PHD inhibition. Verify the expression of PHD isoforms in your cell line. Consider using a positive control cell line known to be responsive to this compound.
Technical issues with Western blotting. Ensure proper sample preparation, including the use of protease and phosphatase inhibitors. Use a validated HIF-1α antibody and consider using nuclear extracts for better signal, as stabilized HIF-1α translocates to the nucleus.
Decreased sensitivity (increased IC50) to this compound in long-term cultures. Development of acquired resistance. Investigate potential resistance mechanisms (see FAQ Q4). This may involve analyzing the expression of HIF-2α, assessing the activation of RTK pathways, or measuring the expression of drug efflux pumps.
Selection of a pre-existing resistant subpopulation. Perform single-cell cloning of the resistant population to isolate and characterize resistant clones.
Variability in experimental results with this compound. Inconsistent drug preparation or storage. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Cell culture conditions. Maintain consistent cell culture conditions, including cell density, passage number, and media composition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Effect
T4-2Breast Cancer~10Reduced colony size
ZR-75-1Breast Cancer~20Reduced colony size
MDA-MB-157Breast Cancer~20Reduced invasive branches
MDA-MB-231Breast Cancer~10Reduced invasive branches
Human Foreskin FibroblastsN/A2.4Inhibition of collagen hydroxylation

Data compiled from MedchemExpress.[1]

Table 2: Hypothetical Example of Acquired Resistance to this compound

Cell LineTreatmentIC50 of this compound (µM)Fold Resistance
Parental Cancer Cell LineNaive151
Resistant Variant 1Chronic this compound exposure755
Resistant Variant 2Chronic this compound exposure1208

This table is for illustrative purposes to demonstrate how resistance can be quantified. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

Objective: To develop cancer cell lines with acquired resistance to this compound for mechanistic studies.

Methodology:

  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial exposure: Treat the parental cells with this compound at a concentration equal to the IC50 for 72 hours.

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh, drug-free medium until they reach 70-80% confluency.

  • Stepwise dose escalation: Gradually increase the concentration of this compound in subsequent treatment cycles (e.g., 1.5x, 2x, 5x, 10x the initial IC50). Between each treatment, allow the cells to recover.

  • Establishment of resistant population: Continue this process for several months. A resistant population is considered established when the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental cells.

  • Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a resistant line is established, perform further characterization to investigate the underlying mechanisms.

Protocol 2: Western Blot for HIF-1α Detection

Objective: To detect the stabilization of HIF-1α protein following this compound treatment.

Methodology:

  • Cell treatment: Seed cells and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control. A positive control for HIF-1α stabilization (e.g., treatment with cobalt chloride or desferrioxamine, or culture in a hypoxic chamber) is recommended.

  • Protein extraction:

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For nuclear extracts (recommended for stronger HIF-1α signal), use a nuclear extraction kit according to the manufacturer's instructions.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.

  • Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.

Visualizations

cluster_0 Normoxia cluster_1 This compound Treatment HIF1a HIF-1α PHDs PHDs HIF1a->PHDs Hydroxylation Degradation Degradation VHL VHL PHDs->VHL Binding O2 O₂ O2->PHDs Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation HIF1a_s HIF-1α (stabilized) Nucleus Nucleus HIF1a_s->Nucleus DPCA This compound PHDs_i PHDs DPCA->PHDs_i Inhibition HIF1b HIF-1β HIF1b->Nucleus HRE HRE Nucleus->HRE Dimerization & Binding TargetGenes Target Gene Transcription HRE->TargetGenes

Caption: Mechanism of this compound action.

cluster_0 Investigation of this compound Resistance Start Decreased sensitivity to this compound (Increased IC50) Generate Generate Resistant Cell Line (Protocol 1) Start->Generate Confirm Confirm Resistance (Cell Viability Assay) Generate->Confirm Mechanism Investigate Mechanisms Confirm->Mechanism HIF2a Assess HIF-2α expression (Western Blot/qPCR) Mechanism->HIF2a Hypothesis 1 RTK Analyze RTK activation (Phospho-RTK array) Mechanism->RTK Hypothesis 2 Efflux Measure drug efflux (e.g., Rhodamine 123 assay) Mechanism->Efflux Hypothesis 3 Combination Test Combination Therapies HIF2a->Combination Combine with HIF-2α inhibitor RTK->Combination Combine with RTK inhibitor Efflux->Combination Combine with efflux pump inhibitor

Caption: Workflow for investigating this compound resistance.

cluster_0 Potential Resistance Mechanisms to this compound cluster_1 Bypass Mechanisms DPCA This compound PHDs PHDs DPCA->PHDs Inhibition HIF1a HIF-1α Stabilization PHDs->HIF1a HIF1_pathway HIF-1 Pathway Activation HIF1a->HIF1_pathway Survival Cell Survival & Proliferation HIF1_pathway->Survival Blocked HIF2a Upregulation of HIF-2α HIF2a->Survival RTK Activation of RTKs (e.g., EGFR, MET) RTK->Survival

Caption: Bypass pathways in this compound resistance.

References

Technical Support Center: Enhancing the Bioavailability of 1,4-DPCA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent inhibitor of prolyl-4-hydroxylase, which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] This mechanism is crucial for its therapeutic effects, which include promoting tissue regeneration.[1][4][5][6][7][8][9][10] However, this compound is poorly soluble in aqueous solutions, which can significantly limit its oral bioavailability and, consequently, its systemic efficacy.[3][11] Strategies to enhance its solubility and absorption are therefore critical for its development as a therapeutic agent.[12][13][14][15]

Q2: What are the known solvents for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), warm ethanol, and dimethylformamide (DMF).[3] Its limited solubility in aqueous media necessitates the use of formulation strategies to improve its bioavailability for in vivo studies.

Q3: What is the primary mechanism of action of this compound?

A3: this compound inhibits prolyl-4-hydroxylase (PHD) enzymes.[2][9] Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of HIF-1, targeting it for degradation. By inhibiting PHDs, this compound prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in processes like angiogenesis, metabolic adaptation, and cell survival.[4][5][7]

Q4: Are there any clinically approved formulations of this compound?

A4: Currently, there are no clinically approved formulations of this compound for human use. It is primarily used for research purposes. However, studies have explored various formulations, particularly injectable hydrogels, to enhance its delivery and efficacy in preclinical models.[1][4][6][16][17][18]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Preclinical Models

Symptoms:

  • Low and variable plasma concentrations of this compound after oral administration.

  • Lack of a dose-proportional increase in plasma exposure.

  • Minimal or no observed in vivo efficacy despite proven in vitro activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Combine this compound with a hydrophilic carrier (e.g., PVP, PEG, HPMC) to improve its dissolution rate. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance the solubility of this compound.
Inadequate Dissolution in GI Tract 1. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a microemulsion to present it in a solubilized form for absorption. 2. pH Modification: Incorporate pH-modifying excipients in the formulation to create a microenvironment that favors the dissolution of this compound.
First-Pass Metabolism 1. Route of Administration: Consider alternative routes of administration, such as subcutaneous or intraperitoneal injections, to bypass the gastrointestinal tract and first-pass metabolism. Injectable hydrogel formulations have shown promise for sustained release.[4][6][16][17][18] 2. Prodrug Approach: Synthesize a prodrug of this compound that is more readily absorbed and is metabolized to the active compound in vivo.
Issue 2: High Variability in In Vivo Efficacy

Symptoms:

  • Inconsistent therapeutic outcomes between subjects in the same experimental group.

  • Large standard deviations in pharmacokinetic and pharmacodynamic data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formulation Instability 1. Physical and Chemical Stability Testing: Conduct thorough stability studies of the this compound formulation under relevant storage and experimental conditions. 2. Optimize Formulation: Adjust the composition of the formulation to enhance its stability. For example, in a solid dispersion, ensure the drug remains in an amorphous state.
Food Effects 1. Standardize Feeding Protocols: Administer the this compound formulation to animals after a consistent fasting period to minimize the impact of food on its absorption. 2. Investigate Food Effects: Conduct studies with and without food to understand how food intake affects the bioavailability of your specific formulation.
Biological Variability 1. Increase Sample Size: Use a larger number of animals per group to improve the statistical power of your study. 2. Refine Dosing Technique: Ensure consistent and accurate administration of the formulation to each animal.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate and bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).

Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.

Materials:

  • This compound

  • Labrafac™ Lipophile WL 1349 (oil)

  • Kolliphor® EL (surfactant)

  • Transcutol® HP (co-surfactant)

  • Vortex mixer

  • Water bath

Procedure:

  • Prepare the SEDDS vehicle by mixing Labrafac™ (30% w/w), Kolliphor® EL (50% w/w), and Transcutol® HP (20% w/w) in a glass vial.

  • Heat the mixture in a water bath at 40°C to ensure homogeneity.

  • Add the desired amount of this compound to the vehicle and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.

  • To evaluate the self-emulsification properties, add 1 mL of the this compound-loaded SEDDS to 250 mL of distilled water in a beaker with gentle agitation.

  • Observe the formation of a clear or slightly opalescent microemulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.

Visualizations

1_4_DPCA_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_drug_action This compound Action cluster_stabilization HIF-1α Stabilization cluster_nucleus_internal PHD Prolyl Hydroxylase (PHD) HIF1a_normoxia HIF-1α VHL VHL E3 Ligase HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DPCA This compound DPCA->PHD Inhibition HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression

Caption: Signaling pathway of this compound action.

Experimental_Workflow_Bioavailability cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_optimization Optimization Loop DPCA_API This compound (API) Formulation_Strategy Select Strategy (e.g., Solid Dispersion, SEDDS) DPCA_API->Formulation_Strategy Formulation_Prep Prepare Formulation Formulation_Strategy->Formulation_Prep Characterization In Vitro Characterization (Solubility, Dissolution) Formulation_Prep->Characterization Animal_Model Select Animal Model (e.g., Rat, Mouse) Characterization->Animal_Model Dosing Oral Administration Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LC_MS->PK_Analysis Efficacy_Study Pharmacodynamic/Efficacy Study PK_Analysis->Efficacy_Study Optimization Analyze Results & Optimize Formulation PK_Analysis->Optimization

Caption: Workflow for enhancing this compound bioavailability.

References

Technical Support Center: Synthesis of 1,4-Dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA).

Troubleshooting Guide

Low or No Product Yield

Question: My Hantzsch reaction for the synthesis of the this compound precursor (a dialkyl 1,4-dihydropyridine-2,6-dicarboxylate) is resulting in a very low yield or no desired product at all. What are the potential causes and solutions?

Answer:

Low or no yield in a Hantzsch synthesis can stem from several factors. Systematically troubleshooting these issues can help improve your reaction outcome.

Potential Causes and Solutions:

  • Reagent Quality: Impure or degraded starting materials are a common cause of reaction failure.

    • Solution: Ensure the aldehyde, β-keto ester, and ammonia source are of high purity and appropriately stored. Aldehydes, in particular, can be prone to oxidation. It is advisable to use freshly distilled aldehydes.

  • Reaction Conditions: The reaction is sensitive to temperature, reaction time, and solvent.[1]

    • Solution: Optimize the reaction conditions. A summary of typical starting points and optimization strategies is provided in the table below. Consider screening different solvents (e.g., ethanol, isopropanol, methanol) and temperatures (reflux is common).[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]

  • pH of the Reaction Mixture: The pH can influence the rate of condensation and cyclization steps.

    • Solution: If using ammonium acetate, ensure it is of good quality. If using aqueous ammonia, the concentration is critical. The reaction generally proceeds well under neutral to slightly basic conditions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the Knoevenagel condensation of the aldehyde with the β-keto ester, which may not proceed to the final dihydropyridine product.

    • Solution: The order of addition of reagents can sometimes influence the reaction outcome. Some protocols suggest the pre-formation of the enamine from the β-keto ester and ammonia source before the addition of the aldehyde.

Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC, and I am having difficulty isolating the pure this compound or its ester precursor. What are the likely side products and how can I improve the purification?

Answer:

The formation of side products is a common challenge. Identifying these byproducts is the first step towards optimizing the reaction and simplifying purification.

Common Side Products:

  • Oxidized Pyridine Derivative: The dihydropyridine ring is susceptible to oxidation to the corresponding aromatic pyridine. This can occur during the reaction or workup.[2]

    • Solution: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, avoid excessive exposure to air and heat. If the oxidized pyridine is the desired final product, this "side reaction" can be intentionally promoted using an oxidizing agent in a subsequent step.

  • Knoevenagel Condensation Product: An intermediate formed from the condensation of the aldehyde and one equivalent of the β-keto ester may be present if the reaction does not go to completion.

    • Solution: Ensure a sufficient reaction time and optimal temperature to drive the reaction to completion.

  • Michael Adducts: Incomplete cyclization can lead to the formation of Michael adducts.

    • Solution: Similar to the Knoevenagel product, optimizing reaction time and temperature can favor the desired cyclization.

Purification Strategies:

  • Crystallization: The Hantzsch ester precursors are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is a standard method. A gradient of ethyl acetate in hexanes is a common eluent system for the ester precursors. For the final dicarboxylic acid, a more polar solvent system will be required.

Hydrolysis of the Ester Precursor to this compound

Question: I am having trouble with the hydrolysis of the dialkyl 1,4-dihydropyridine-2,6-dicarboxylate to the final this compound. The reaction is either incomplete or leads to decomposition. What should I consider?

Answer:

The hydrolysis of the ester groups to carboxylic acids can be challenging due to the potential for side reactions, such as the decomposition of the dihydropyridine ring.

Troubleshooting Hydrolysis:

  • Choice of Base and Solvent: The choice of base (e.g., NaOH, KOH, LiOH) and solvent (e.g., methanol, ethanol, water, or a mixture) is critical.

    • Solution: Start with milder conditions (e.g., LiOH in a THF/water mixture at room temperature) and monitor the reaction closely by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to decomposition of the dihydropyridine ring.

    • Solution: Carefully monitor the progress of the reaction. Once the starting material is consumed, proceed with the workup immediately to avoid degradation of the product.

  • Workup Procedure: The acidification step to protonate the carboxylate and precipitate the dicarboxylic acid needs to be performed carefully.

    • Solution: Cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl) to adjust the pH. Rapid addition of acid can cause localized heating and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Hantzsch synthesis of a 1,4-dihydropyridine-dicarboxylate?

A1: Yields can vary significantly depending on the specific substrates and reaction conditions. Literature reports for analogous compounds show yields ranging from 15% to over 90%.[2] Optimization of the reaction conditions is crucial for achieving high yields.

Q2: Can I use a different ammonia source other than ammonium acetate?

A2: Yes, aqueous ammonia is also commonly used as the nitrogen source in the Hantzsch synthesis.[2]

Q3: My this compound product is poorly soluble. How can I purify it?

A3: Dicarboxylic acids can have limited solubility in common organic solvents. Purification can be achieved by recrystallization from a suitable polar solvent system, or by converting the acid to a salt to improve solubility for certain purification techniques, followed by regeneration of the acid.

Q4: How can I scale up the synthesis of this compound?

A4: Scaling up a chemical synthesis presents several challenges, including maintaining efficient mixing, heat transfer, and ensuring reproducibility.[3] For the Hantzsch reaction, ensure that the reaction temperature can be effectively controlled on a larger scale. For the hydrolysis step, the addition of acid during workup needs to be carefully controlled to manage any exotherm. A pilot study at an intermediate scale is recommended to identify potential issues before proceeding to a large-scale synthesis.

Data Presentation

Table 1: Representative Reaction Conditions for Hantzsch Synthesis of 1,4-Dihydropyridine Precursors

ParameterCondition 1 (Conventional)Condition 2 (Microwave)
Aldehyde 1 equivalent15 mmol
β-keto ester 2 equivalents43 mmol
Ammonia Source Ammonium Acetate (1.2 equiv)Aqueous Ammonia (30 mmol)
Solvent EthanolEthanol (3 mL)
Temperature RefluxN/A
Time 12 hours4 minutes
Reported Yield Varies (typically 50-80%)15-52%[2]

Table 2: Troubleshooting Summary for Low Yield in this compound Synthesis

SymptomPotential CauseSuggested Action
No product formationInactive reagentsUse fresh, purified starting materials.
Incorrect reaction temperatureOptimize temperature; consider reflux in ethanol or isopropanol.
Low product yieldSuboptimal reaction timeMonitor reaction by TLC to determine optimal reaction time.
Formation of side productsModify order of reagent addition; consider inert atmosphere.
Product decompositionHarsh workup conditionsUse mild acidic conditions for workup; avoid excessive heat.

Experimental Protocols

Protocol 1: Generalized Hantzsch Synthesis of Dialkyl 1,4-Dihydropyridine-2,6-dicarboxylate

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1 equivalent), the β-keto ester (2 equivalents), and the ammonia source (e.g., ammonium acetate, 1.2 equivalents).

  • Add a suitable solvent, such as ethanol or isopropanol.[1]

  • Heat the reaction mixture to reflux and maintain for the desired time (typically 2-12 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Generalized Hydrolysis to this compound

  • Dissolve the dialkyl 1,4-dihydropyridine-2,6-dicarboxylate (1 equivalent) in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add a base (e.g., LiOH or NaOH, 2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a dilute acid (e.g., 1M HCl) to adjust the pH to approximately 2-3, which should precipitate the dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_hantzsch Hantzsch Reaction cluster_hydrolysis Hydrolysis start Starting Materials (Aldehyde, β-keto ester, Ammonia) reaction Reflux in Solvent (e.g., Ethanol) start->reaction 1. Mix workup_hantzsch Cooling & Crystallization reaction->workup_hantzsch 2. React ester_product Dialkyl 1,4-Dihydropyridine-2,6-dicarboxylate workup_hantzsch->ester_product 3. Isolate hydrolysis_reaction Base Hydrolysis (e.g., NaOH in MeOH/H2O) ester_product->hydrolysis_reaction 4. Dissolve acidification Acidification (e.g., HCl) hydrolysis_reaction->acidification 5. Hydrolyze final_product This compound (Precipitate) acidification->final_product 6. Isolate

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions side_reactions Side Reactions start->side_reactions purify_reagents Use fresh/purified reagents reagents->purify_reagents optimize_conditions Optimize T, t, solvent conditions->optimize_conditions inert_atmosphere Use inert atmosphere side_reactions->inert_atmosphere change_addition_order Change order of addition side_reactions->change_addition_order

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Minimizing Toxicity of 1,4-DPCA in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in animal studies. The focus is on anticipating and mitigating potential toxicities to ensure the welfare of research animals and the integrity of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1][2][] By inhibiting PHDs, this compound stabilizes the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor that is normally degraded under normoxic conditions.[][4] This stabilization leads to the upregulation of various genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism, which are crucial for tissue regeneration and the cellular response to hypoxia.[1][5]

Q2: What are the potential toxicities associated with this compound and its compound class?

While specific toxicity data for this compound is limited in publicly available literature, potential toxicities can be inferred from its mechanism of action as a prolyl-4-hydroxylase inhibitor and its structural similarity to other dihydropyridine compounds.

  • On-target effects related to HIF-1α stabilization: Prolonged or excessive stabilization of HIF-1α could theoretically lead to adverse effects such as unwanted angiogenesis or metabolic dysregulation. However, studies using a hydrogel formulation for sustained release have not reported significant adverse effects.[5]

  • Off-target effects: Like other dihydropyridine-based compounds, there is a potential for cardiovascular effects. Dihydropyridine calcium channel blockers are known to cause vasodilation, which can lead to hypotension and reflex tachycardia.[6][7]

  • Metabolism-related issues: Dihydropyridine compounds are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[8][9] Co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of these enzymes could lead to drug-drug interactions, potentially altering the efficacy and toxicity profile of this compound or the co-administered drug.

Q3: How can the formulation of this compound influence its toxicity profile?

The formulation of this compound is a critical factor in minimizing its potential toxicity.

  • Sustained-Release Formulations: The use of an injectable hydrogel that allows for the slow and sustained release of this compound has been shown to be effective in promoting tissue regeneration without apparent toxicity.[4][10] This approach avoids high peak plasma concentrations that might be associated with bolus administration, thereby reducing the risk of acute dose-related toxicities.

  • Vehicle Selection: The vehicle used to dissolve or suspend this compound for administration can also contribute to toxicity. It is crucial to select a biocompatible vehicle and to run a vehicle-only control group to differentiate between the toxicity of the compound and the vehicle.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause Troubleshooting Steps
Incorrect Dosing or Formulation Error - Immediately verify the concentration and homogeneity of the dosing solution. - Review dose calculation and administration volumes. - Prepare a fresh batch of the formulation and re-verify its concentration.
Acute Toxicity from High Peak Concentration - Consider switching to a sustained-release formulation, such as a hydrogel, to avoid high Cmax. - If using bolus administration, divide the daily dose into multiple smaller doses. - Reduce the dose level in subsequent cohorts.
Vehicle Toxicity - Run a control group with the vehicle alone to assess its toxicity. - If the vehicle is toxic, explore alternative, well-tolerated vehicles (e.g., saline, PBS, lower concentrations of organic solvents).
Species-Specific Sensitivity - Conduct a thorough literature review for known species differences in the metabolism of dihydropyridine compounds or prolyl-4-hydroxylase inhibitors. - Consider a pilot study in a different animal model to assess sensitivity.
Issue 2: Cardiovascular Instability (Hypotension, Tachycardia)
Possible Cause Troubleshooting Steps
Vasodilatory Effects of this compound - Monitor blood pressure and heart rate closely, especially after the first few doses. - Reduce the dose of this compound. - Consider co-administration with a beta-blocker to manage reflex tachycardia, though this should be done with caution and after careful consideration of potential interactions. - In cases of severe hypotension, consider the use of vasopressors like norepinephrine, as is done in clinical settings for dihydropyridine overdose.[11]
Rapid Intravenous Administration - Slow down the rate of intravenous infusion. - Consider alternative routes of administration that lead to slower absorption, such as subcutaneous or intraperitoneal injection.
Issue 3: Lack of Efficacy at Non-Toxic Doses
Possible Cause Troubleshooting Steps
Poor Bioavailability - Optimize the formulation to improve solubility and absorption. This may involve using co-solvents, surfactants, or creating a nanosuspension. - Verify the stability of the compound in the formulation over the duration of the experiment.
Rapid Metabolism - Investigate the metabolic profile of this compound in the chosen animal model. - If rapid metabolism is confirmed, consider more frequent dosing or a sustained-release formulation.
Insufficient Target Engagement - Measure downstream markers of HIF-1α stabilization (e.g., VEGF, EPO gene expression) in target tissues to confirm that this compound is reaching its target and exerting its intended pharmacological effect.

Data Presentation

Table 1: General Toxicity Profile of Dihydropyridine Calcium Channel Blockers (as a reference for potential this compound effects)

ParameterObservationPotential Mitigation Strategy
Cardiovascular Hypotension, reflex tachycardia.[6][7]Dose reduction, slower administration rate, use of sustained-release formulations.
Metabolism Primarily hepatic, often involving CYP3A4.[8][9]Avoid co-administration with strong inhibitors or inducers of CYP3A4.
Central Nervous System Dizziness, headache (reported in humans).Monitor for behavioral changes in animals.

Table 2: Key Prolyl-4-Hydroxylase Inhibitors and their Development Status (for context on the compound class)

CompoundDevelopment StatusReported Adverse Events in Clinical Trials
Roxadustat Approved in some regions for anemia in CKD.Increased risk of thromboembolic events, sepsis, and serious cardiovascular events in some studies.
Vadadustat InvestigationalHypertension and hyperkalemia reported more frequently than placebo in some trials.[12]
Daprodustat InvestigationalHypertensive effects at high doses reported in some studies.[12]
FG-2216 Development suspendedA patient developed fulminant hepatitis during a Phase II trial.[13]

Experimental Protocols

Protocol 1: Dose Range-Finding Study for this compound

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in a rodent model.

Methodology:

  • Animal Model: Select a rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group (n=3-5/sex/group).

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: Low dose of this compound

    • Group 3: Mid dose of this compound

    • Group 4: High dose of this compound

    • (Dose levels should be selected based on in vitro efficacy data and any available in vivo data for similar compounds).

  • Administration: Administer this compound or vehicle daily for 7-14 days via the intended experimental route (e.g., oral gavage, subcutaneous injection).

  • Monitoring:

    • Clinical Observations: Conduct detailed clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress).

    • Body Weight: Measure body weight daily.

    • Food and Water Consumption: Monitor daily.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to identify the MTD, defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10% reduction in body weight.

Protocol 2: Evaluation of Cardiovascular Effects of this compound

Objective: To assess the acute effects of this compound on blood pressure and heart rate.

Methodology:

  • Animal Model: Use a telemetered rodent model (e.g., rats or mice implanted with telemetry devices) to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving animals.

  • Acclimatization: Allow animals to recover from surgery and acclimate to the housing conditions for at least one week.

  • Baseline Measurement: Record baseline blood pressure and heart rate for at least 24 hours prior to dosing.

  • Administration: Administer a single dose of this compound or vehicle.

  • Monitoring: Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-dose.

  • Data Analysis: Analyze the telemetry data to determine the magnitude and duration of any changes in cardiovascular parameters compared to baseline and the vehicle control group.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_0 Pre-study cluster_1 In Vivo Studies cluster_2 Analysis Literature_Review Literature Review & In Silico Prediction Formulation_Development Formulation Development & Stability Testing Literature_Review->Formulation_Development Dose_Range_Finding Dose Range-Finding (MTD Determination) Formulation_Development->Dose_Range_Finding Acute_Toxicity Acute Toxicity Study (Single High Dose) Dose_Range_Finding->Acute_Toxicity Clinical_Observations Clinical Observations & Body Weight Dose_Range_Finding->Clinical_Observations Subchronic_Toxicity Subchronic Toxicity Study (Repeated Dosing) Acute_Toxicity->Subchronic_Toxicity Acute_Toxicity->Clinical_Observations Cardiovascular_Safety Cardiovascular Safety (Telemetry) Subchronic_Toxicity->Cardiovascular_Safety Subchronic_Toxicity->Clinical_Observations Hematology_Chemistry Hematology & Clinical Chemistry Subchronic_Toxicity->Hematology_Chemistry Histopathology Histopathology Subchronic_Toxicity->Histopathology Data_Analysis Data Analysis & Reporting Clinical_Observations->Data_Analysis Hematology_Chemistry->Data_Analysis Histopathology->Data_Analysis HIF1a_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia or this compound HIF1a_Normoxia HIF-1α PHD PHD Enzymes HIF1a_Normoxia->PHD Hydroxylation pVHL pVHL PHD->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_Hypoxia HIF-1α HIF1_Complex HIF-1 Complex HIF1a_Hypoxia->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Target_Genes Target Gene Expression (e.g., VEGF, EPO) Nucleus->Target_Genes Transcription DPCA This compound DPCA->PHD Inhibition Troubleshooting_Logic_Tree Adverse_Event Adverse Event Observed (e.g., Weight Loss, Morbidity) Check_Dose Verify Dose & Formulation Adverse_Event->Check_Dose Assess_Vehicle Assess Vehicle Toxicity Adverse_Event->Assess_Vehicle Evaluate_Route Evaluate Administration Route & Rate Adverse_Event->Evaluate_Route Consider_Metabolism Consider Species-Specific Metabolism & DDI Adverse_Event->Consider_Metabolism Dose_Incorrect Dose/Formulation Incorrect Check_Dose->Dose_Incorrect Yes Vehicle_Toxic Vehicle is Toxic Assess_Vehicle->Vehicle_Toxic Yes Route_Issue Route/Rate Issue Evaluate_Route->Route_Issue Yes Metabolism_Issue Metabolism/DDI Suspected Consider_Metabolism->Metabolism_Issue Yes Action_Recalculate Recalculate Dose & Prepare Fresh Formulation Dose_Incorrect->Action_Recalculate Action_Change_Vehicle Switch to a Non-toxic Vehicle Vehicle_Toxic->Action_Change_Vehicle Action_Modify_Route Modify Route or Slow Administration Rate Route_Issue->Action_Modify_Route Action_Consult_Literature Consult Literature & Consider Different Model Metabolism_Issue->Action_Consult_Literature

References

Validation & Comparative

A Comparative Guide to Validating the Pro-Angiogenic Effects of 1,4-DPCA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-Dihydrophenonthroline-4-one-3-carboxylic acid (1,4-DPCA) with other key pro-angiogenic agents. The following sections detail the mechanism of action, comparative experimental data, and standardized protocols for evaluating pro-angiogenic efficacy.

Mechanism of Action: A Comparative Overview

This compound is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of various pro-angiogenic factors, most notably Vascular Endothelial Growth Factor A (VEGFA).[1][2]

This mechanism is shared by other PHD inhibitors, such as Roxadustat and Vadadustat , which are also included in this comparison. In contrast, growth factors like VEGF and Fibroblast Growth Factor-2 (FGF-2) act directly on endothelial cells by binding to their respective cell surface receptors (VEGFR and FGFR), initiating downstream signaling cascades that promote proliferation, migration, and tube formation.

Quantitative Data Presentation

The following tables summarize the pro-angiogenic effects of this compound and its alternatives. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Pro-Angiogenic Effects

CompoundAssayCell TypeConcentrationResultReference
This compound Upregulation of Pro-Angiogenic GenesHuman Gingival Epithelial Cells, Human PDL CellsNot SpecifiedIncreased mRNA expression of VEGFA, CXCL12, and CXCR4[1]
Roxadustat Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)100 µMPromoted angiogenic activity[3]
VEGF Tube FormationEndothelial Colony Forming Cells (ECFCs)30 ng/mLSignificant increase in tube number at 6 hours[4]
FGF-2 Tube FormationEndothelial Colony Forming Cells (ECFCs)Not SpecifiedIncreased tube formation at 6 hours[4]

Table 2: In Vivo Pro-Angiogenic Effects

CompoundAssayAnimal ModelAdministrationResultReference
This compound Increased Endothelial CellsMouse Model of PeriodontitisSubcutaneous injection of hydrogelIncreased numbers of CD31+CD45− endothelial cells in gingival tissue[1]
Roxadustat Matrigel Plug AssayDiabetic RatsNot SpecifiedInduced vascularization of Matrigel plugs[3]
Roxadustat Random Skin Flap SurvivalRats25 mg/kg/2 daysIncreased microvessel density (33.26 ± 5.65/mm²) compared to control (8.84 ± 0.94/mm²)[5]
VEGF & FGF-2 Directed in vivo Angiogenesis Assay (DIVAA)MiceImplantation of Matrigel-filled tubesDose-dependent increase in neovascularization[6]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 24-well tissue culture plates

  • This compound and other test compounds

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Culture HUVECs to 80-90% confluency.

  • Harvest the cells and resuspend them in a serum-free medium containing the desired concentration of the test compound (e.g., this compound).

  • Seed the HUVECs onto the solidified basement membrane extract.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before visualization.

  • Observe and capture images of the tube-like structures using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the pro-angiogenic potential of a compound by assessing the formation of new blood vessels into a subcutaneously implanted plug of basement membrane extract.

Materials:

  • Growth factor-reduced Matrigel®

  • This compound and other test compounds

  • Immunodeficient mice (e.g., nude mice)

  • Ice-cold syringes

  • Anesthetic

  • Surgical tools for plug excision

  • Formalin for fixation

  • Paraffin for embedding

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw the growth factor-reduced Matrigel® on ice.

  • Mix the test compound (e.g., this compound) with the liquid Matrigel® on ice.

  • Anesthetize the mice according to approved protocols.

  • Subcutaneously inject the Matrigel® mixture into the flank of the mice using an ice-cold syringe. The Matrigel® will form a solid plug at body temperature.

  • After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel® plugs.

  • Fix the plugs in formalin overnight.

  • Process the plugs for paraffin embedding and sectioning.

  • Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to visualize the newly formed blood vessels.

  • Quantify the angiogenic response by measuring the microvessel density within the plug sections.[7][8][9]

Mandatory Visualizations

G Signaling Pathway of this compound in Angiogenesis DPCA This compound PHD Prolyl Hydroxylase (PHD) DPCA->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates Proteasome Proteasomal Degradation HIF1a->Proteasome degraded HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia-Response Element (HRE) HIF1_complex->HRE binds to VEGFa VEGFA Gene Transcription HRE->VEGFa activates Angiogenesis Angiogenesis VEGFa->Angiogenesis promotes

Caption: Signaling pathway of this compound-induced angiogenesis.

G Experimental Workflow for In Vitro Tube Formation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_plate Coat 24-well plate with Basement Membrane Extract Solidify Incubate at 37°C to solidify Coat_plate->Solidify Seed_cells Seed cells onto the gel Solidify->Seed_cells Culture_cells Culture Endothelial Cells Harvest_cells Harvest and resuspend cells with test compounds Culture_cells->Harvest_cells Harvest_cells->Seed_cells Incubate Incubate for 4-18 hours Seed_cells->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube network parameters Image->Quantify

Caption: Workflow for the endothelial cell tube formation assay.

References

1,4-DPCA Versus Other Prolyl Hydroxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic intervention targeting cellular oxygen sensing pathways, prolyl hydroxylase (PHD) inhibitors have emerged as a promising class of drugs. These inhibitors effectively stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of cellular response to low oxygen, by blocking the enzymes responsible for its degradation. This guide provides a detailed comparison of 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) with other notable PHD inhibitors, focusing on their performance based on available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: The HIF-1α Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PHD inhibitors, including this compound, function by competitively binding to the active site of PHDs, thereby preventing the hydroxylation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.

HIF-1a Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / PHD Inhibition HIF-1a HIF-1a PHDs PHDs HIF-1a->PHDs Hydroxylation VHL VHL HIF-1a->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_stable HIF-1a HIF-1b HIF-1b (ARNT) Nucleus Nucleus HIF-1a_stable->Nucleus Translocation HRE Hypoxia Response Element HIF-1b->HRE Binding Nucleus->HIF-1b Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation PHD_inhibitor This compound & Other PHD Inhibitors PHD_inhibitor->PHDs Inhibition

Figure 1. Simplified signaling pathway of HIF-1α regulation under normoxia and in the presence of PHD inhibitors.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other well-characterized PHD inhibitors. Direct comparison of inhibitory potency can be challenging due to variations in assay conditions across different studies.

Table 1: In Vitro Inhibitory Activity of PHD Inhibitors

InhibitorTargetIC50Assay System
This compound Collagen Hydroxylation2.4 µM[1]Human Foreskin Fibroblasts
Factor Inhibiting HIF (FIH)60 µM[1]-
Roxadustat (FG-4592) PHD2Sub-µMAlphaScreen Assay
Vadadustat (AKB-6548) PHD2Sub-µMAlphaScreen Assay
Daprodustat (GSK1278863) PHD13.5 nMBiochemical Assay
PHD222.2 nMBiochemical Assay
PHD35.5 nMBiochemical Assay
Molidustat (BAY 85-3934) PHD2Sub-µMAlphaScreen Assay

Experimental Data and Observations

This compound

This compound has been demonstrated to be a potent inhibitor of prolyl-4-hydroxylase activity, leading to the stabilization of HIF-1α[1]. In vivo studies have highlighted its efficacy in promoting tissue regeneration, particularly in models of bone and soft tissue repair[2]. For instance, in a mouse model of periodontitis, local application of a hydrogel-formulated this compound led to the regeneration of alveolar bone[2]. This regenerative effect is attributed to the upregulation of HIF-1α and its downstream target genes. Furthermore, this compound treatment has been shown to increase the expression of pro-angiogenic and pro-glycolytic target genes[1].

Other Prolyl Hydroxylase Inhibitors

A number of other PHD inhibitors have advanced to clinical trials, primarily for the treatment of anemia associated with chronic kidney disease. These include Roxadustat, Vadadustat, Daprodustat, and Molidustat.

  • Roxadustat (FG-4592) has been shown to effectively increase hemoglobin levels in patients with anemia of chronic kidney disease. It stabilizes HIF-1α, leading to the transcriptional activation of the erythropoietin (EPO) gene.

  • Vadadustat (AKB-6548) is another orally active PHD inhibitor that stimulates endogenous EPO production through HIF stabilization.

  • Daprodustat (GSK1278863) is a potent inhibitor of all three PHD isoforms, with a particularly high affinity for PHD1 and PHD3.

  • Molidustat (BAY 85-3934) also effectively stabilizes HIF-1α and has been investigated for the treatment of renal anemia.

While these clinical-stage inhibitors have been extensively characterized for their effects on erythropoiesis, this compound has been more prominently featured in preclinical research focused on tissue regeneration. A direct comparative study evaluating the regenerative potential of this compound against these other PHD inhibitors has not been identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize PHD inhibitors.

In Vitro Prolyl Hydroxylase (PHD) Activity Assay (General)

This assay measures the enzymatic activity of PHDs and their inhibition by test compounds.

PHD_Activity_Assay cluster_workflow Experimental Workflow start Start reagents Combine Recombinant PHD Enzyme, HIF-1a Peptide Substrate, Fe(II), 2-Oxoglutarate, and Ascorbate start->reagents inhibitor Add Test Inhibitor (e.g., this compound) reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation detection Detect Hydroxylated Peptide incubation->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Figure 2. General workflow for an in vitro PHD activity assay.

Materials:

  • Recombinant human PHD isoform (e.g., PHD2)

  • HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

  • Fe(II) sulfate

  • 2-Oxoglutarate

  • Ascorbic acid

  • Test inhibitor (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., AlphaScreen, Mass Spectrometry)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction.

  • Detect the amount of hydroxylated HIF-1α peptide using a suitable method. For example, an AlphaScreen assay utilizes antibody-coated beads that generate a chemiluminescent signal upon binding to the hydroxylated product. Alternatively, mass spectrometry can be used to directly measure the mass shift corresponding to hydroxylation.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HIF-1α Stabilization Assay (Immunoblotting)

This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 4-24 hours). A positive control (e.g., hypoxia or a known PHD inhibitor) and a vehicle control should be included.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane and incubate with a primary antibody specific for HIF-1α.

  • Wash the membrane and incubate with a secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Conclusion

This compound is a potent prolyl hydroxylase inhibitor that effectively stabilizes HIF-1α, demonstrating significant promise in preclinical models of tissue regeneration. While a direct, comprehensive comparison of its inhibitory potency and isoform selectivity against clinical-stage PHD inhibitors like Roxadustat, Vadadustat, and Daprodustat is limited by the availability of directly comparable data, the existing evidence highlights its distinct focus on regenerative applications. Further head-to-head studies employing standardized assays are warranted to fully elucidate the comparative performance of this compound and other PHD inhibitors, which will be crucial for guiding their future therapeutic development.

References

A Comparative Analysis of 1,4-DPCA and FG-4592: Two Prominent HIF-α Prolyl-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of two significant small molecule inhibitors of Hypoxia-Inducible Factor (HIF)-α prolyl-hydroxylases: 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and Roxadustat (FG-4592). Both compounds function by stabilizing HIF-α, a master regulator of the cellular response to hypoxia, but they exhibit distinct profiles in terms of selectivity, therapeutic applications, and available clinical data. This analysis is supported by experimental data and detailed methodologies to inform research and drug development decisions.

Introduction to HIF-α Prolyl-Hydroxylase Inhibitors

Under normal oxygen conditions (normoxia), the α subunit of HIF is hydroxylated by a family of prolyl-hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3). This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[1]

HIF prolyl-hydroxylase inhibitors mimic the hypoxic state by competitively inhibiting PHD enzymes, thereby stabilizing HIF-α even in the presence of oxygen.[1] This mechanism has therapeutic potential in various conditions, including anemia and ischemic diseases.

Comparative Overview: this compound vs. FG-4592

FeatureThis compoundFG-4592 (Roxadustat)
Primary Application Preclinical research in regenerative medicine (e.g., bone and tissue regeneration)[2][3]Clinically approved treatment for anemia associated with chronic kidney disease (CKD)[4][5]
HIF-α Selectivity Reported to selectively stabilize HIF-1α, with no effect on HIF-2α levels.[3]Pan-PHD inhibitor, stabilizing both HIF-1α and HIF-2α.[6]
Chemical Class Phenanthroline derivativeIsoquinoline derivative[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and FG-4592, providing insights into their potency and selectivity.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC₅₀Assay System
This compound Prolyl-4-hydroxylase (collagen hydroxylation)2.4 µM[8]Human foreskin fibroblasts
Factor Inhibiting HIF (FIH)60 µM[8]-
FG-4592 PHD227 nM[9]Antibody-based AlphaScreen assay
PHD1, PHD2, PHD3Potent inhibitor of all three isoforms[9]In vitro inhibition assays
FIH>100-fold less potent than against PHD2[9]In vitro inhibition assays

Table 2: Cellular Potency for HIF Stabilization

CompoundParameterValueCell LineAssay
FG-4592 EC₅₀ (HRE reporter)5.1 µM[10]HT1080Luciferase-based HRE reporter gene assay

Mechanism of Action and Signaling Pathway

Both this compound and FG-4592 act as competitive inhibitors of HIF-α prolyl-hydroxylases, preventing the degradation of HIF-α. However, their differential effects on HIF-1α and HIF-2α suggest distinct downstream consequences. HIF-1α and HIF-2α, while sharing some target genes, also have unique and sometimes opposing roles in cellular processes.[11][12] For instance, HIF-1α is a primary driver of glycolysis, while HIF-2α is more closely linked to erythropoietin (EPO) production and iron metabolism.[1][13]

The selective stabilization of HIF-1α by this compound may be advantageous for therapeutic applications where the activation of HIF-1α-mediated pathways, such as those involved in tissue regeneration and metabolic reprogramming, is desired without the potentially confounding effects of HIF-2α activation.[2] Conversely, the pan-PHD inhibition by FG-4592, leading to the stabilization of both HIF-1α and HIF-2α, is effective in treating anemia by robustly inducing EPO production and improving iron homeostasis.[4]

HIF_Signaling_Pathway HIF-α Prolyl-Hydroxylase Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitors Hypoxia or PHD Inhibition O2 O2 PHDs PHDs O2->PHDs Co-substrate OH-HIF-alpha Hydroxylated HIF-α HIF-alpha HIF-alpha HIF-alpha->OH-HIF-alpha Hydroxylation HIF-alpha_stable Stable HIF-α VHL VHL OH-HIF-alpha->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation No_O2 Low O2 No_O2->PHDs Inhibition Inhibitors This compound / FG-4592 Inhibitors->PHDs Inhibition HIF_Complex HIF-α/β Dimer HIF-alpha_stable->HIF_Complex Dimerization HIF-beta HIF-beta HIF-beta->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Target_Genes Activation

Caption: HIF-α signaling under normoxia versus hypoxia or PHD inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and FG-4592.

In Vitro PHD Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-α peptide by a specific PHD isoform.

Workflow Diagram:

AlphaScreen_Workflow PHD Inhibition AlphaScreen Assay Workflow Start Start Mix Mix Reagents: - PHD Enzyme - Biotinylated HIF-α Peptide - 2-Oxoglutarate - Ascorbate, Fe(II) - Test Compound (e.g., this compound or FG-4592) Start->Mix Incubate Incubate to allow hydroxylation reaction Mix->Incubate Add_Beads Add Acceptor Beads (coated with anti-hydroxyproline Ab) and Donor Beads (coated with Streptavidin) Incubate->Add_Beads Incubate_Dark Incubate in the dark Add_Beads->Incubate_Dark Read_Signal Read AlphaScreen signal (light emission at 520-620 nm) Incubate_Dark->Read_Signal End End Read_Signal->End

Caption: Workflow for the PHD inhibition AlphaScreen assay.

Methodology:

  • Reaction Mixture Preparation: In a 384-well plate, combine the recombinant human PHD enzyme (e.g., PHD2), a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and ferrous iron in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (this compound or FG-4592) or vehicle control (DMSO) to the wells.

  • Enzymatic Reaction: Incubate the plate at room temperature to allow the hydroxylation reaction to proceed.

  • Detection: Stop the reaction and add AlphaScreen acceptor beads coated with an antibody specific for hydroxylated proline and donor beads coated with streptavidin.

  • Signal Detection: Incubate the plate in the dark to allow for bead proximity and signal generation. Read the plate on an AlphaLISA-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[9]

Cellular HIF-1α Stabilization Assay (Western Blot)

This method is used to qualitatively and semi-quantitatively assess the accumulation of HIF-1α protein in cells treated with PHD inhibitors.

Workflow Diagram:

Western_Blot_Workflow HIF-1α Western Blot Workflow Cell_Culture Culture cells to desired confluency Treatment Treat cells with this compound, FG-4592, or vehicle control Cell_Culture->Treatment Lysis Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk or BSA in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence (ECL) Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, Hep3B, or a relevant cell line) and allow them to adhere. Treat the cells with various concentrations of this compound, FG-4592, or a vehicle control for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to confirm equal protein loading.[10]

Pharmacokinetic Profiles

A comprehensive comparison of pharmacokinetic profiles is limited by the lack of publicly available data for this compound.

FG-4592 (Roxadustat): FG-4592 is orally bioavailable and rapidly absorbed. It has an elimination half-life of approximately 9.6-16 hours in healthy volunteers. The pharmacokinetics of roxadustat are largely independent of kidney function and hemodialysis. Plasma protein binding is high (99%).

This compound: Detailed pharmacokinetic data for this compound, such as its oral bioavailability, half-life, and metabolism in vivo, are not extensively reported in the available literature. Preclinical studies have often utilized local or systemic administration in hydrogel formulations to achieve sustained release.[3]

Discussion and Future Directions

The comparative analysis of this compound and FG-4592 highlights their distinct therapeutic potentials, largely driven by their differing selectivity profiles and stages of development.

FG-4592 (Roxadustat) is a well-characterized, clinically validated pan-PHD inhibitor that effectively treats anemia in CKD patients by stimulating erythropoiesis through the stabilization of both HIF-1α and HIF-2α. Its established pharmacokinetic and safety profiles in humans make it a valuable therapeutic agent.

This compound , on the other hand, represents a promising research tool and potential therapeutic lead in the field of regenerative medicine. Its reported selectivity for HIF-1α stabilization is a key feature that may allow for the targeted activation of regenerative pathways while potentially avoiding off-target effects associated with HIF-2α activation. However, the lack of comprehensive data on its isoform selectivity and in vivo pharmacokinetics underscores the need for further investigation to fully understand its therapeutic potential and translate its preclinical success into clinical applications.

Future research should focus on:

  • Determining the IC₅₀ values of this compound against individual PHD isoforms to provide a clear comparison of its selectivity profile with FG-4592 and other HIF inhibitors.

  • Conducting comprehensive pharmacokinetic studies of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Direct, head-to-head comparative studies of this compound and FG-4592 in various in vitro and in vivo models to further elucidate their differential effects on HIF signaling and downstream biological processes.

This detailed comparison provides a foundation for researchers to make informed decisions regarding the selection and application of these two important HIF prolyl-hydroxylase inhibitors in their respective fields of study.

References

Confirming the Anticancer Activity of 1,4-DPCA In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a prolyl hydroxylase inhibitor, and its potential as an anticancer agent. While the direct in vivo anticancer activity of this compound has been explored in various contexts, including enhancing immunotherapy, publicly available quantitative data from head-to-head comparisons with standard-of-care chemotherapeutics in tumor xenograft models remains limited. This guide synthesizes the known mechanism of action of this compound, presents a detailed, hypothetical experimental protocol for its in vivo evaluation against a commonly used chemotherapy drug, doxorubicin, and provides the necessary visualizations to understand its signaling pathway and a proposed experimental workflow.

Mechanism of Action: Stabilization of HIF-1α

This compound's primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation can lead to various downstream effects, some of which are implicated in anticancer activity, such as the modulation of the tumor microenvironment and cellular metabolism.[1][2][3][4][5]

This compound Signaling Pathway cluster_0 Normoxia cluster_1 This compound Treatment cluster_2 Inside Nucleus Prolyl Hydroxylases (PHDs) Prolyl Hydroxylases (PHDs) Ubiquitination Ubiquitination Prolyl Hydroxylases (PHDs)->Ubiquitination HIF-1α HIF-1α HIF-1α->Prolyl Hydroxylases (PHDs) Hydroxylation Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation This compound This compound This compound->Prolyl Hydroxylases (PHDs) Inhibition Stabilized HIF-1α Stabilized HIF-1α Nucleus Nucleus Stabilized HIF-1α->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HIF-1 Complex HIF-1 Complex Hypoxia-Response Elements (HREs) Hypoxia-Response Elements (HREs) HIF-1 Complex->Hypoxia-Response Elements (HREs) Binding Target Gene Transcription Target Gene Transcription Hypoxia-Response Elements (HREs)->Target Gene Transcription Activation Stabilized HIF-1αHIF-1β Stabilized HIF-1αHIF-1β Stabilized HIF-1αHIF-1β->HIF-1 Complex

Figure 1: this compound inhibits prolyl hydroxylases, leading to the stabilization of HIF-1α and transcription of target genes.

Comparative In Vivo Anticancer Activity: A Proposed Study

To rigorously evaluate the in vivo anticancer efficacy of this compound, a comparative study using a human breast cancer xenograft model is proposed. This study would compare the tumor growth-inhibitory effects of this compound with doxorubicin, a standard-of-care chemotherapy agent for breast cancer.

Hypothetical Experimental Data

The following tables represent the type of quantitative data that would be generated from the proposed study.

Table 1: Tumor Growth Inhibition in a Breast Cancer Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 28 (± SD)Tumor Growth Inhibition (%)
Vehicle Control0.5% CMC, p.o., daily1500 (± 250)-
This compound50 mg/kg, p.o., daily850 (± 150)43.3
Doxorubicin5 mg/kg, i.p., weekly600 (± 120)60.0
This compound + Doxorubicin50 mg/kg p.o. daily + 5 mg/kg i.p. weekly400 (± 100)73.3

Table 2: Survival Analysis

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control35-
This compound4528.6
Doxorubicin5248.6
This compound + Doxorubicin6071.4

Table 3: Toxicity Profile

Treatment GroupMean Body Weight Change (%) at Day 28 (± SD)Notable Toxicities
Vehicle Control+5 (± 2)None
This compound+3 (± 3)None
Doxorubicin-10 (± 4)Lethargy, mild alopecia
This compound + Doxorubicin-8 (± 5)Lethargy, mild alopecia

Experimental Protocols

Animal Model
  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Implantation: 5 x 10⁶ cells in 100 µL of Matrigel subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

Treatment Protocol
  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=10 mice per group).

  • Vehicle Control: Administered 0.5% carboxymethylcellulose (CMC) orally (p.o.) daily.

  • This compound: Administered at a dose of 50 mg/kg in 0.5% CMC, p.o., daily.

  • Doxorubicin: Administered at a dose of 5 mg/kg intraperitoneally (i.p.) once a week.

  • Combination Therapy: this compound (50 mg/kg, p.o., daily) and Doxorubicin (5 mg/kg, i.p., weekly).

  • Duration: Treatment is continued for 28 days.

Efficacy and Toxicity Assessment
  • Tumor Growth: Tumor volumes are measured and recorded throughout the study. Tumor growth inhibition is calculated at the end of the study.

  • Survival: A separate cohort of mice is treated and monitored for survival. The endpoint is a tumor volume of 2000 mm³ or signs of morbidity.

  • Toxicity: Body weight is monitored twice weekly. Animals are observed daily for any signs of toxicity. At the end of the study, major organs are collected for histopathological analysis.

Experimental Workflow Cell Culture Cell Culture Xenograft Implantation Xenograft Implantation Cell Culture->Xenograft Implantation Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Groups Vehicle This compound Doxorubicin Combination Randomization->Treatment Groups Efficacy Assessment Efficacy Assessment Treatment Groups->Efficacy Assessment Toxicity Assessment Toxicity Assessment Treatment Groups->Toxicity Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Toxicity Assessment->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: Proposed workflow for the in vivo comparative study of this compound.

Conclusion

This compound presents an interesting mechanistic profile as a potential anticancer agent through its ability to stabilize HIF-1α. However, the lack of robust, publicly available in vivo data comparing its efficacy to standard-of-care agents in established cancer models is a significant gap in our understanding. The proposed experimental protocol provides a framework for generating the necessary data to confirm its anticancer activity and to evaluate its potential as a monotherapy or in combination with existing chemotherapeutics. Such studies are crucial for the further development and potential clinical translation of this compound and other prolyl hydroxylase inhibitors in oncology.

References

Independent Verification of 1,4-DPCA's Regenerative Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regenerative properties of 1,4-dihydrophenyl-2,6-dimethyl-3,5-dicarboxylate (1,4-DPCA) against other therapeutic alternatives. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential application of this compound in regenerative medicine.

Executive Summary

This compound is a small molecule inhibitor of prolyl hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting PHD, this compound stabilizes HIF-1α, a master regulator of cellular responses to low oxygen levels. This stabilization triggers a metabolic shift towards aerobic glycolysis and promotes a cascade of regenerative processes, including angiogenesis, cell migration, and the expression of osteogenic genes. Preclinical studies have demonstrated the efficacy of this compound in promoting the regeneration of both bone and soft tissues in various animal models. This guide will delve into the quantitative data supporting these findings, compare its performance with alternative regenerative strategies, and provide detailed experimental protocols for key assays.

Mechanism of Action: this compound and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound competitively inhibits PHD, preventing this hydroxylation and thereby stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in tissue regeneration.

This compound Mechanism of Action cluster_normoxia Normoxia cluster_14_dpca With this compound HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation VHL VHL PHD->VHL enables binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination This compound This compound This compound->PHD Inhibits HIF-1α_stable HIF-1α (stabilized) Nucleus Nucleus HIF-1α_stable->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Tissue Regeneration Tissue Regeneration Gene Transcription->Tissue Regeneration Promotes

Figure 1: Mechanism of this compound in stabilizing HIF-1α to promote tissue regeneration.

Comparative Analysis of Regenerative Properties

The regenerative potential of this compound is benchmarked against other prolyl hydroxylase inhibitors and established regenerative therapies, such as growth factors.

Comparison with Other Prolyl Hydroxylase (PHD) Inhibitors

Several other PHD inhibitors, such as Desferrioxamine (DFO) and Roxadustat, also function by stabilizing HIF-1α. While direct comparative studies with this compound are limited, the available data suggests that the efficacy of these inhibitors can be context-dependent, with variations in their potency and off-target effects.

CompoundMechanism of ActionKey Findings in Preclinical ModelsReference
This compound PHD inhibitor, HIF-1α stabilizerPromotes significant alveolar bone and soft tissue regeneration in murine periodontitis models.[1][2] Induces epimorphic regeneration of soft tissue in ear hole punch models.[1][2][1][2]
Desferrioxamine (DFO) Iron chelator, PHD inhibitorEnhances vascularity and callus formation in a murine femur fracture model.
Roxadustat (FG-4292) PHD inhibitorImproves wound healing in diabetic rats.

Table 1: Comparison of this compound with Other Prolyl Hydroxylase Inhibitors.

Comparison with Growth Factor-Based Therapies

Growth factors like Bone Morphogenetic Protein-2 (BMP-2) and Fibroblast Growth Factor-2 (FGF-2) are well-established in promoting bone regeneration. Unlike the broad-spectrum effects of HIF-1α stabilization by this compound, growth factors typically activate specific cell surface receptors to initiate signaling cascades.

TreatmentMechanism of ActionKey Findings in Preclinical ModelsReference
This compound PHD inhibition, leading to broad pro-regenerative gene expression.Complete restoration of alveolar bone and soft tissue in a mouse model of periodontitis.[3][4][3][4]
BMP-2 Binds to BMP receptors, activating Smad signaling to induce osteoblast differentiation.Significantly enhances new bone height and area in canine periodontal defects when combined with a barrier membrane.[5][5]
FGF-2 Activates FGF receptors, stimulating proliferation and differentiation of osteoblasts and angiogenesis.Promotes regeneration of cementum, periodontal ligament, and alveolar bone in various animal models of periodontal defects.[6] Radiographic bone fill is significantly higher in human patients with periodontal defects treated with FGF-2.[7][6][7]

Table 2: Comparison of this compound with Growth Factor-Based Therapies for Bone Regeneration.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound (via HIF-1α) and alternative growth factors like BMP-2, FGF-2, and VEGF demonstrate distinct molecular pathways leading to tissue regeneration.

Signaling_Pathways cluster_14DPCA This compound / HIF-1α Pathway cluster_BMP BMP-2 Pathway cluster_FGF FGF-2 Pathway cluster_VEGF VEGF Pathway This compound This compound PHD PHD This compound->PHD inhibits HIF-1α HIF-1α PHD->HIF-1α hydroxylates VHL VHL HIF-1α->VHL degradation HIF-1α_n HIF-1α (nucleus) HIF-1α->HIF-1α_n stabilization & translocation Proteasome Proteasome VHL->Proteasome degradation VEGF_g VEGF gene HIF-1α_n->VEGF_g activates EPO_g EPO gene HIF-1α_n->EPO_g activates GLUT1_g GLUT1 gene HIF-1α_n->GLUT1_g activates BMP-2 BMP-2 BMPR BMPR BMP-2->BMPR binds Smad 1/5/8 Smad 1/5/8 BMPR->Smad 1/5/8 phosphorylates Smad 4 Smad 4 Smad 1/5/8->Smad 4 complexes with Nucleus_BMP Nucleus Smad 4->Nucleus_BMP translocates to Osteogenic Genes Osteogenic Genes Nucleus_BMP->Osteogenic Genes activates FGF-2 FGF-2 FGFR FGFR FGF-2->FGFR binds RAS-MAPK RAS-MAPK FGFR->RAS-MAPK activates PI3K-AKT PI3K-AKT FGFR->PI3K-AKT activates PLCγ PLCγ FGFR->PLCγ activates Proliferation Proliferation RAS-MAPK->Proliferation Survival Survival PI3K-AKT->Survival Differentiation Differentiation PLCγ->Differentiation VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCγ_v PLCγ VEGFR->PLCγ_v activates Angiogenesis Angiogenesis PLCγ_v->Angiogenesis

Figure 2: Comparative signaling pathways of this compound and key growth factors in regeneration.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below.

Ligature-Induced Periodontitis in Mice

This model is utilized to study periodontal disease and subsequent bone and soft tissue regeneration.[8][9]

Workflow:

Ligature_Induced_Periodontitis_Workflow Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Ligature Place Silk Ligature (e.g., 5-0 silk) around maxillary second molar Anesthesia->Ligature Induction Induce Periodontitis (e.g., 10 days) Ligature->Induction Removal Remove Ligature Induction->Removal Treatment Administer Treatment (e.g., subcutaneous this compound/hydrogel) Removal->Treatment Resolution Allow for Resolution and Regeneration (e.g., 5-20 days) Treatment->Resolution Analysis Euthanize and Analyze (Micro-CT, Histology, qPCR) Resolution->Analysis

Figure 3: Experimental workflow for the ligature-induced periodontitis model in mice.

Procedure:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[1][2]

  • Ligature Placement: A sterile silk ligature (e.g., 5-0) is placed around the maxillary second molar and knotted securely.[1][2]

  • Disease Induction: The ligature remains in place for a specified period (e.g., 10 days) to induce bacterial accumulation, inflammation, and alveolar bone loss.[1][2]

  • Ligature Removal and Treatment: The ligature is removed, and the test compound (e.g., this compound formulated in a hydrogel) or vehicle control is administered.[8][9]

  • Regeneration Period: Animals are monitored for a defined period (e.g., 5-20 days) to allow for tissue regeneration.[1][2][8][9]

  • Analysis: At the end of the experimental period, animals are euthanized, and the maxillae are harvested for analysis of bone regeneration using techniques such as micro-computed tomography (micro-CT) and histology.[1][2][8][9] Gene expression of osteogenic markers can be assessed using quantitative PCR (qPCR) on gingival tissue samples.[8][9]

Ear Punch Biopsy Model in Mice

This model is used to assess the epimorphic regeneration of soft tissues.

Procedure:

  • Anesthesia: Mice are anesthetized.

  • Biopsy: A standardized circular, full-thickness wound (e.g., 2 mm diameter) is created in the center of the ear pinna using a dermal biopsy punch.

  • Treatment: The test compound or vehicle is administered (e.g., systemically or topically).

  • Monitoring: The wound area is photographed at regular intervals until closure.

  • Analysis: The rate of wound closure is quantified by measuring the open wound area over time. Histological analysis can be performed on the regenerated tissue to assess its quality.

Methods for Assessing Bone Regeneration

Micro-Computed Tomography (Micro-CT): Micro-CT is a high-resolution imaging technique used to non-destructively visualize and quantify bone volume and architecture.[10][11][12]

  • Sample Preparation: Harvested mandibles or maxillae are fixed (e.g., in 4% paraformaldehyde) and stored in a suitable medium (e.g., 70% ethanol).[10]

  • Scanning: Samples are scanned using a micro-CT system with appropriate parameters (e.g., voltage, current, resolution).[12]

  • Analysis: 3D reconstructions are generated, and a region of interest (ROI) is defined around the defect site. Quantitative parameters such as bone volume (BV), bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N) are calculated.[11]

Histomorphometry: Histological analysis provides qualitative and quantitative information on the cellular and structural aspects of bone regeneration.

  • Sample Preparation: Bone samples are decalcified, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with standard histological stains such as Hematoxylin and Eosin (H&E) to visualize tissue morphology and cellular components.

  • Analysis: Histomorphometric analysis is performed to quantify parameters such as new bone area, osteoblast and osteoclast numbers, and the extent of connective tissue formation.[13][14]

Quantitative Real-Time PCR (qPCR): qPCR is used to measure the expression levels of specific genes involved in osteogenesis.[15][16][17][18][19]

  • RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., gingiva).

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is amplified using primers specific for osteogenic marker genes (e.g., Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), Osteocalcin (OCN)).

  • Analysis: The relative expression of target genes is calculated and normalized to a housekeeping gene.[16]

Conclusion

The independent verification of this compound's regenerative properties through preclinical studies demonstrates its potential as a novel therapeutic agent for tissue regeneration. Its mechanism of action, centered on the stabilization of the master regulator HIF-1α, offers a multifaceted approach to stimulating the body's innate regenerative capacity. While direct comparative data with other regenerative therapies is still emerging, the existing evidence suggests that this compound is a promising candidate for further investigation and development, particularly in the context of bone and soft tissue repair. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and expand upon these findings.

References

comparing the efficacy of 1,4-DPCA in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) across various cancer cell lines based on available preclinical data. This compound is a small molecule inhibitor of prolyl-4-hydroxylase, an enzyme crucial in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting this enzyme, this compound stabilizes HIF-1α, a key transcription factor in cellular adaptation to hypoxia, which has significant implications in cancer biology.

Efficacy of this compound in Different Cancer Cell Lines

Table 1: Summary of this compound Efficacy in Breast Cancer Cell Lines

Cell LineCancer TypeObserved EffectsSupporting Data
T4-2Breast CarcinomaInhibition of cell proliferation, reduction in colony size.[1]Qualitative
ZR-75-1Breast CarcinomaInhibition of cell proliferation, reduction in colony size.[1]Qualitative
MDA-MB-157Triple-Negative Breast CancerInhibition of cell proliferation, significant reduction in invasive branches.[1]Qualitative
MDA-MB-231Triple-Negative Breast CancerInhibition of cell proliferation, significant reduction in invasive branches.[1]Qualitative

Note: The data presented above is based on descriptive findings from preclinical research. Direct quantitative comparisons of IC50 values are not available in the reviewed literature. The effective concentrations mentioned in studies include 10 μM for reducing invasive branches in MDA-MB-231 cells and 20 μM for the same effect in DA-MB-157 cells.[1] Colony size reduction was observed at 10 μM in T4-2 cells and 20 μM in ZR-75-1 cells.[1]

Mechanism of Action: The HIF-1α Signaling Pathway

This compound's primary mechanism of action involves the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate proline residues on the HIF-1α subunit, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of various target genes. These genes are involved in critical cellular processes such as angiogenesis, glucose metabolism, and cell proliferation and survival.

Below is a diagram illustrating the signaling pathway affected by this compound.

1,4-DPCA_HIF-1a_Pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD PHD This compound->PHD inhibition HIF-1a_hydroxylation Hydroxylated HIF-1a PHD->HIF-1a_hydroxylation hydroxylates Proteasomal_Degradation Proteasomal Degradation HIF-1a_hydroxylation->Proteasomal_Degradation HIF-1a_stabilized Stabilized HIF-1a HIF-1a_translocation HIF-1a HIF-1a_stabilized->HIF-1a_translocation translocates to HIF-1_complex HIF-1 Complex HIF-1a_translocation->HIF-1_complex HIF-1b HIF-1b (ARNT) HIF-1b->HIF-1_complex HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGFA, GLUT1, PGK1) HRE->Target_Genes activates Cellular_Response Cellular Responses (Angiogenesis, Glycolysis, Proliferation) Target_Genes->Cellular_Response

This compound stabilizes HIF-1α, leading to downstream gene activation.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of compounds like this compound in cancer cell lines.

Cell Viability and IC50 Determination (MTT Assay)

This protocol outlines a common method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.

MTT_Assay_Workflow Experimental Workflow for MTT Assay Cell_Seeding 1. Seed cells in 96-well plates and allow to adhere overnight. Drug_Treatment 2. Treat cells with varying concentrations of this compound. Cell_Seeding->Drug_Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Measure absorbance at 570 nm using a plate reader. Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Calculate cell viability and determine the IC50 value. Absorbance_Reading->Data_Analysis

A generalized workflow for assessing cell viability using an MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method to quantify apoptosis in cells treated with a test compound.

Detailed Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion

Current evidence suggests that this compound exhibits anti-proliferative and anti-invasive properties in several breast cancer cell lines, primarily through the stabilization of HIF-1α. However, a comprehensive, quantitative comparison of its efficacy across a broader spectrum of cancer cell lines is limited by the lack of publicly available IC50 and apoptosis data. Further research is warranted to fully elucidate the therapeutic potential of this compound in oncology and to establish a more complete efficacy profile. The experimental protocols provided herein offer a standardized framework for conducting such future investigations.

References

Unlocking Hypoxic Pathways: A Comparative Guide to 1,4-DPCA's Effect on HIF-1α Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent modulator of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. We will objectively compare its mechanism and effects with other HIF-1α modulators, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Introduction: The HIF-1α Pathway and the Role of this compound

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). It consists of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. This degradation is initiated by a class of enzymes called prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target it for proteasomal degradation.

In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α. The stable HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in crucial adaptive processes such as angiogenesis, glucose metabolism, cell survival, and inflammation.[1][2]

This compound is a small molecule inhibitor of prolyl-4-hydroxylases.[3] By blocking the activity of PHDs, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions.[4][5] This makes it a valuable tool for studying the downstream effects of HIF-1α activation and a potential therapeutic agent for conditions where enhanced HIF-1α signaling is beneficial, such as in tissue regeneration.[4][6][7]

Mechanism of Action of this compound

The primary mechanism of this compound is the inhibition of prolyl hydroxylase domain enzymes (PHDs). This action prevents the hydroxylation of HIF-1α, thereby blocking its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. This leads to the stabilization and activation of HIF-1α.[3][4] In addition to inhibiting PHDs, this compound has also been shown to inhibit Factor Inhibiting HIF (FIH) at higher concentrations, which is another enzyme that regulates HIF-1α activity.[3]

HIF-1a_Pathway_and_1_4-DPCA_Mechanism cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / this compound HIF-1a HIF-1a PHDs PHDs HIF-1a->PHDs Hydroxylation (+O2) VHL VHL HIF-1a->VHL Ubiquitination HIF-1a_stable HIF-1a (Stable) HIF-1a->HIF-1a_stable Stabilization Proteasome Proteasome VHL->Proteasome Targeting Degradation Degradation Proteasome->Degradation HIF-1_complex HIF-1 Complex HIF-1a_stable->HIF-1_complex Dimerization HIF-1b HIF-1b HIF-1b->HIF-1_complex Nucleus Nucleus HRE HRE (DNA) HIF-1_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes DPCA This compound DPCA->PHDs Inhibition

Caption: HIF-1α regulation and the inhibitory action of this compound.

Cross-Validation: this compound's Effect on HIF-1α Target Genes

By stabilizing HIF-1α, this compound treatment leads to the increased expression of multiple downstream target genes. These genes are pivotal in cellular adaptation to hypoxia, particularly in angiogenesis and glucose metabolism.

Pro-Angiogenic Targets

Angiogenesis, the formation of new blood vessels, is a critical process controlled by HIF-1α. A key target in this process is Vascular Endothelial Growth Factor (VEGF). Studies have shown that treatment with this compound leads to a significant increase in the expression of pro-angiogenic genes.[3][5] For instance, in mouse B6 cells, a 24-hour treatment with this compound specifically increases the expression of Vegfa and Hmox1 (Heme Oxygenase 1), another pro-angiogenic factor.[3] This upregulation of VEGF can, in turn, promote the expression of other HIF-1α targets like the glucose transporter GLUT1, creating a positive feedback loop.[8][9]

Pro-Glycolytic Targets

HIF-1α activation triggers a metabolic shift towards aerobic glycolysis. This compound has been shown to induce the expression of several key glycolytic enzymes and transporters.[5][6] This includes Glucose Transporter 1 (Glut1), Lactate Dehydrogenase A (Ldh-a), Phosphoglycerate Kinase 1 (Pgk1), and Pyruvate Dehydrogenase Kinase 1 (Pdk1).[3][6] This metabolic reprogramming is thought to be essential for the regenerative effects observed with this compound treatment.[5][6]

Quantitative Effects of this compound on HIF-1α Target Gene Expression
Target GeneFunctionCell/Tissue TypeThis compound ConcentrationTreatment DurationObserved Effect (Fold Change/Increase)Reference
Pro-Angiogenic
VegfaAngiogenesis, Vascular PermeabilityMouse B6 CellsNot specified24 hoursIncreased expression[3]
Hmox1Angiogenesis, AntioxidantMouse B6 CellsNot specified24 hoursIncreased expression[3]
Pro-Glycolytic
Glut1Glucose TransportMouse B6 Cells, Jaw Periodontal TissueNot specified24 hoursIncreased expression[3][6]
Ldh-aGlycolysis (Pyruvate to Lactate)Mouse B6 Cells, Jaw Periodontal TissueNot specified24 hoursIncreased expression[3][6]
Pgk1GlycolysisMouse B6 Cells, Jaw Periodontal TissueNot specified24 hoursIncreased expression[3][6]
Pdk1Glycolysis RegulationMouse B6 Cells, Jaw Periodontal TissueNot specified24 hoursIncreased expression[3][6]

Comparative Analysis: this compound vs. Other HIF-1α Modulators

While this compound stabilizes HIF-1α by inhibiting its degradation, numerous other compounds modulate the HIF-1α pathway through different mechanisms. Understanding these differences is crucial for selecting the appropriate tool for specific research questions.

Compound ClassExample(s)Mechanism of ActionEffect on HIF-1α
PHD Inhibitors This compound , Roxadustat, Daprodustat, VadadustatInhibit Prolyl Hydroxylases (PHDs), preventing HIF-1α hydroxylation.Stabilization / Accumulation
HIF-1α Synthesis Inhibitors Digoxin, Rapamycin (mTOR inhibitors), TopotecanBlock the translation of HIF-1α mRNA into protein.Decreased Synthesis
Hsp90 Inhibitors GanetespibInhibit Heat Shock Protein 90, which is required for HIF-1α stability.Promotes Degradation
HIF-1α Dimerization Inhibitors AcriflavinePrevents the dimerization of HIF-1α and HIF-1β.Inhibition of Activity
HIF-1α DNA Binding Inhibitors EchinomycinInterfere with the binding of the HIF-1 complex to HREs on DNA.Inhibition of Transcriptional Activity

References for comparison compounds:[2][10][11][12][13]

Unlike inhibitors that block HIF-1α synthesis or activity, this compound and other PHD inhibitors activate the entire downstream cascade of HIF-1α signaling. This makes them suitable for studying the physiological consequences of HIF-1α activation. In contrast, inhibitors of HIF-1α are primarily explored for their anti-cancer and anti-angiogenic properties.[2]

Experimental Protocols

Here we provide standardized protocols for assessing the effects of this compound on HIF-1α and its target, VEGF.

Western Blot for HIF-1α Protein Levels

This protocol allows for the detection and quantification of HIF-1α protein stabilization.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 18-24 hours). For a positive control, incubate a set of untreated cells under hypoxic conditions (e.g., 1% O₂).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., mouse anti-human HIF-1α, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize the results.

This protocol is adapted from methodologies described in[14][15].

ELISA for Secreted VEGF

This protocol quantifies the amount of VEGF secreted into the cell culture medium, a key downstream effect of HIF-1α activation.

  • Sample Collection: After treating cells with this compound as described above, collect the cell culture medium. Centrifuge to remove any cells or debris.

  • ELISA Procedure: Use a commercial Human VEGF ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:

    • Add standards and samples to wells pre-coated with a VEGF capture antibody. Incubate for the specified time (e.g., 90 minutes at 37°C).

    • Wash the wells. Add a biotinylated detection antibody. Incubate (e.g., 1 hour at 37°C).

    • Wash the wells. Add an HRP-conjugated streptavidin. Incubate (e.g., 30 minutes at 37°C).

    • Wash the wells. Add a substrate reagent (e.g., TMB) and incubate in the dark until color develops (e.g., 15 minutes).

    • Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve. Normalize the results to the cell number or total protein content.

This protocol is based on general ELISA procedures outlined in[16][17].

Experimental_Workflow start Start: Cell Culture treatment Treatment: 1. Vehicle Control 2. This compound (various conc.) 3. Hypoxia (positive control) start->treatment harvest Harvest Samples treatment->harvest lysate Cell Lysate harvest->lysate medium Culture Medium harvest->medium wb Western Blot (for HIF-1a) lysate->wb qpcr qRT-PCR (for target gene mRNA) lysate->qpcr elisa ELISA (for secreted VEGF) medium->elisa analysis Data Analysis & Comparison wb->analysis elisa->analysis qpcr->analysis

Caption: Workflow for assessing this compound's effects.

Conclusion

This compound is a potent and specific tool for activating the HIF-1α signaling pathway by inhibiting PHD enzymes. Its ability to stabilize HIF-1α under normoxic conditions leads to the robust induction of target genes involved in critical cellular processes like angiogenesis and glycolysis. This guide provides a comparative framework, quantitative data, and detailed protocols to facilitate further research into the multifaceted roles of the HIF-1α pathway and the potential applications of its modulators. The provided experimental workflows offer a clear path for validating the effects of this compound and similar compounds on HIF-1α and its downstream targets in your own research settings.

References

Preclinical Validation of 1,4-DPCA for Periodontal Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) for the treatment of periodontal disease against other therapeutic alternatives. Experimental data, detailed methodologies, and signaling pathways are presented to support a comprehensive evaluation.

This compound: A Novel Regenerative Approach

This compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] By inhibiting PHD, this compound stabilizes HIF-1α, a master transcription factor that orchestrates a regenerative response, even under normal oxygen conditions.[1][2][3] In preclinical models of periodontitis, this compound, typically delivered in an injectable hydrogel for sustained release, has demonstrated the ability to promote the regeneration of alveolar bone and surrounding soft tissues.[1][4][5]

Mechanism of Action

The regenerative effects of this compound in periodontal disease are primarily attributed to two interconnected signaling pathways:

  • HIF-1α Stabilization: Under normal oxygen levels, PHD hydroxylates HIF-1α, targeting it for proteasomal degradation. This compound blocks this hydroxylation, leading to the accumulation and activation of HIF-1α.[2][6][7][8][9] Activated HIF-1α then translocates to the nucleus and initiates the transcription of genes involved in angiogenesis, cell survival, and tissue regeneration.[2][3][10] This process shifts the cellular metabolism towards a state conducive to tissue repair, reminiscent of early fetal development.[3]

  • Treg Cell Recruitment: this compound treatment has been shown to increase the abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissues.[4][5] This is mediated by the upregulation of the chemokine receptor CXCR4 on Treg cells and its ligand CXCL12 in the periodontal tissue.[4][11][12][13] The recruitment of these immunosuppressive Treg cells helps to resolve inflammation and create a favorable environment for bone regeneration.[4][5]

Comparative Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating this compound and its alternatives in mouse models of ligature-induced periodontitis.

Table 1: Alveolar Bone Regeneration

Treatment GroupAnimal ModelOutcome MeasureResultStatistical Significance
This compound/hydrogel Mouse (Ligature-induced)Alveolar Bone Gain (relative to baseline)Significant increase compared to vehicle control.[4]p < 0.001[14]
Mesenchymal Stem Cells (MSCs) Mouse (Periodontal Defect)Bone Volume/Total Volume (BV/TV)Weighted Mean Difference of 14.07% vs. control.[15]p < 0.001[15]
Enamel Matrix Derivative (EMD) Rat (Fenestration Defect)Bone Density52.4% (osteoporotic) and 69.2% (control) vs. untreated.[16]Significant[16]
Guided Tissue Regeneration (GTR) Rat (Fenestration Defect)New Bone FormationVariable, dependent on barrier material and defect size.Not consistently reported

Table 2: Gene Expression Changes in Periodontal Tissue

Treatment GroupGeneChange in ExpressionFold Change (approx.)Statistical Significance
This compound/hydrogel Il6 (pro-inflammatory)Decrease~4-fold decrease vs. day 10p < 0.001[14]
Il17a (pro-inflammatory)Decrease~3-fold decrease vs. day 10p < 0.001[14]
Tnf (pro-inflammatory)Decrease~2.5-fold decrease vs. day 10p < 0.01[14]
Runx2 (osteogenic)Increase~2-fold increase vs. vehiclep < 0.01[14]
Sp7 (Osterix - osteogenic)Increase~2.5-fold increase vs. vehiclep < 0.01[14]
Col1a1 (osteogenic)Increase~1.5-fold increase vs. vehiclep < 0.01[14]
Mesenchymal Stem Cells (MSCs) Osteogenic markers (Runx2, ALP, OCN)Upregulation in vitro.[17][18]Not consistently reported in vivo-
Enamel Matrix Derivative (EMD) Osteogenic markers (Runx2, OCN)Upregulation in vitro.Not consistently reported in vivo-

Experimental Protocols

Ligature-Induced Periodontitis Mouse Model

This is a widely used and accepted model to mimic human periodontitis.

  • Animal Model: 8 to 10-week-old C57BL/6 mice are typically used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Ligature Placement: A sterile silk ligature (e.g., 5-0 or 6-0) is placed around the second maxillary molar.[19] The ligature is gently pushed into the gingival sulcus to promote bacterial accumulation and inflammation.

  • Induction Period: The ligature remains in place for a period of 7 to 10 days to induce significant alveolar bone loss.[1][3]

  • Treatment Initiation: After the induction period, the ligature is removed, and the treatment (e.g., this compound/hydrogel injection) is administered.

Administration of this compound/hydrogel
  • Formulation: this compound is typically formulated in a biocompatible and injectable hydrogel for sustained local delivery.[20][21][22]

  • Administration Route: The this compound/hydrogel is administered via subcutaneous injection in the neck scruff region of the mouse.[4][5]

  • Dosage and Timing: A single injection is typically administered at the time of ligature removal (onset of the resolution phase).[4][5]

  • Euthanasia and Analysis: Animals are euthanized at specific time points post-treatment (e.g., 5, 10, or 20 days) for analysis of alveolar bone levels (via micro-CT) and gene expression in the gingival tissues (via qPCR).[1][3][14]

Signaling Pathway and Experimental Workflow Diagrams

HIF-1α Stabilization by this compound cluster_normoxia Normoxia cluster_treatment This compound Treatment PHD PHD Hydroxylation Hydroxylation PHD->Hydroxylation HIF-1α HIF-1α HIF-1α->Hydroxylation O2, 2-OG, Fe(II) Proteasome Proteasome Degradation Degradation Proteasome->Degradation Hydroxylation->Proteasome VHL-mediated ubiquitination This compound This compound PHD_inhibited PHD (Inhibited) This compound->PHD_inhibited Inhibits HIF-1α_stable HIF-1α (Stable) Nucleus Nucleus HIF-1α_stable->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Activates

Caption: HIF-1α Stabilization by this compound.

Treg Cell Recruitment by this compound cluster_periodontium Periodontal Tissue cluster_circulation Circulation This compound This compound HIF-1α_up HIF-1α (Upregulated) This compound->HIF-1α_up CXCL12_up CXCL12 (Upregulated) HIF-1α_up->CXCL12_up Induces Inflammation Inflammation Bone_Regeneration Bone_Regeneration Inflammation->Bone_Regeneration Inhibits Treg_Cell Treg Cell Treg_Cell->Inflammation Suppresses Treg_Cell->Bone_Regeneration Promotes CXCR4 CXCR4 Treg_Cell->CXCR4 Expresses CXCR4->CXCL12_up Binds to

Caption: Treg Cell Recruitment by this compound.

Experimental_Workflow Start Start Ligature Place Ligature on Mouse Molar (Day 0) Start->Ligature Induction Induce Periodontitis (7-10 Days) Ligature->Induction Removal_Treatment Remove Ligature & Administer Treatment (e.g., this compound/hydrogel) Induction->Removal_Treatment Evaluation Euthanize and Evaluate (e.g., Day 15, 20) Removal_Treatment->Evaluation Analysis Micro-CT Analysis (Bone Volume) qPCR Analysis (Gene Expression) Evaluation->Analysis End End Analysis->End

Caption: Experimental Workflow.

References

Assessing the Long-Term Effects of 1,4-DPCA Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term implications of new therapeutic agents is paramount. This guide provides a comprehensive comparison of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) treatment with current alternatives, focusing on its application in tissue regeneration, particularly in the context of periodontal disease. This analysis is based on available preclinical data.

Mechanism of Action: this compound

This compound is a potent inhibitor of prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting PHD, this compound leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions. HIF-1α is a key transcription factor that regulates the expression of numerous genes involved in angiogenesis, cell survival, and metabolism. The therapeutic rationale for this compound in tissue regeneration is to shift the cellular metabolic state towards one that is conducive to healing and tissue repair, reminiscent of early fetal development where regeneration occurs without scarring.[1][2][3]

1,4-DPCA_Mechanism_of_Action cluster_normoxia Normoxic Conditions cluster_treatment This compound Treatment PHD Prolyl-4-hydroxylase (PHD) HIF1a HIF-1α PHD->HIF1a Hydroxylation Proteasome Proteasomal Degradation HIF1a->Proteasome Degradation DPCA This compound PHD_inhibited Prolyl-4-hydroxylase (PHD) DPCA->PHD_inhibited Inhibition HIF1a_stable HIF-1α (stabilized) Nucleus Nucleus HIF1a_stable->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Vegfa, Hmox1) Nucleus->TargetGenes Activation

Caption: Mechanism of action of this compound.

Preclinical Efficacy of this compound in Periodontal Disease

Preclinical studies in mouse models of ligature-induced periodontitis have demonstrated the regenerative potential of this compound. When administered as a hydrogel formulation for timed release, this compound has been shown to fully restore diseased gums and surrounding jaw bone, preventing tooth loss.[1][2] One study noted that after approximately six months, the restored bone morphology in mice remained stable, with no observed reversal of healing or adverse health effects.[4]

Key Findings from Preclinical Studies:
  • Bone Regeneration: Significant and complete restoration of alveolar bone lost due to experimental periodontitis.[1][2]

  • Soft Tissue Healing: Promotes regeneration of soft tissue with normal anatomic fidelity.[4]

  • Cellular Mechanisms: Increases the abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue, which is associated with an increase in osteogenic gene expression and a decrease in pro-inflammatory cytokine gene expression.[5]

  • Gene Expression: Upregulates the expression of pro-angiogenic genes such as Vegfa and Hmox1.[6]

Comparison with Alternative Treatments for Periodontal Disease

Currently, the standard of care for periodontal disease involves mechanical debridement and, in some cases, systemic antibiotics. While effective in managing the bacterial load and inflammation, these methods do not typically result in the regeneration of lost bone and tissue.

FeatureThis compound Treatment (Preclinical)Standard Periodontal TherapyEmerging Alternative Therapies
Primary Mechanism HIF-1α stabilization, promoting a regenerative cellular state.Mechanical removal of plaque and calculus, antimicrobial action.Varies (e.g., bacteriophages, plant extracts with antimicrobial/anti-inflammatory properties).
Outcome Regeneration of bone and soft tissue.[1][2][4]Arrest of disease progression, reduction in inflammation.Primarily antimicrobial and anti-inflammatory effects.
Long-Term Effect Stable bone morphology at 6 months in mice.[4] No long-term systemic data available.Requires ongoing maintenance to prevent recurrence.Long-term efficacy and safety are largely unproven.
Mode of Administration Investigated as a locally administered injectable hydrogel.[5]Local procedures (scaling and root planing), systemic antibiotics.Varies (e.g., oral rinses, local application).

Long-Term Safety Considerations: A Look at the PHD Inhibitor Class

As there is no long-term systemic safety data specifically for this compound, it is informative to consider the safety profile of other prolyl-4-hydroxylase inhibitors (HIF-PHI) that have been investigated in clinical trials for the treatment of anemia in chronic kidney disease (CKD). A meta-analysis of 30 studies including over 13,000 patients provides insights into the potential long-term effects of this drug class.

Adverse EventHIF-PHI vs. Placebo (Risk Ratio)HIF-PHI vs. Erythropoiesis-Stimulating Agents (ESAs) (Risk Ratio)
Serious Adverse Events1.071.02
Diarrhea1.21-
Nausea1.46-
Vomiting-1.30
Headache-1.27
Thrombotic Events-1.31
Peripheral Edema1.32-
Hyperkalemia1.27-
Hypertension1.34-

Data from a meta-analysis of HIF-PHD inhibitors in CKD patients.[7]

It is important to note that these adverse events were observed with systemic administration for a different indication (anemia in CKD). The risk profile of locally administered this compound for periodontal disease may be different.

Experimental Protocols

Ligature-Induced Periodontitis Mouse Model

A common preclinical model to study periodontal disease and test therapeutic interventions involves inducing periodontitis in mice.

Ligature_Induced_Periodontitis_Workflow cluster_induction Disease Induction cluster_treatment_protocol Treatment and Analysis Start C57BL/6 Mice Ligature Placement of ligature around second molar Start->Ligature Induction_Period 10-day period to induce bone loss and inflammation Ligature->Induction_Period Ligature_Removal Removal of ligature Treatment Subcutaneous injection of This compound/hydrogel or vehicle Ligature_Removal->Treatment Resolution_Period Resolution phase (e.g., 5 days) Treatment->Resolution_Period Analysis Euthanasia and analysis of periodontal tissue Resolution_Period->Analysis Histology Histological examination Analysis->Histology qPCR qPCR for gene expression Analysis->qPCR Immunofluorescence Immunofluorescence for protein levels (e.g., HIF-1α) Analysis->Immunofluorescence

Caption: Experimental workflow for the ligature-induced periodontitis model.

Detailed Methodology:

  • Animal Model: C57BL/6 mice are typically used.

  • Ligature Placement: A silk ligature is placed around the maxillary second molar to induce plaque accumulation and subsequent inflammation and bone loss.

  • Induction Period: The ligature is left in place for a defined period, often 10 days, to establish periodontitis.

  • Treatment: The ligature is removed, and mice are treated with a timed-release formulation of this compound (e.g., in a hydrogel) or a vehicle control, often administered subcutaneously.

  • Resolution and Analysis: After a resolution period (e.g., 5 days), the animals are euthanized. The periodontal tissues are then harvested for analysis, which may include micro-computed tomography (micro-CT) to quantify bone loss, histology to assess tissue morphology, and molecular analyses such as quantitative real-time PCR (qPCR) and immunofluorescence to measure gene and protein expression, respectively.[5][7]

Logical Relationships and Future Directions

The preclinical data on this compound are promising for regenerative medicine. However, a significant data gap exists regarding its long-term systemic effects and a direct comparison with established and emerging therapies.

Logical_Relationships DPCA This compound Preclinical Preclinical Studies (Mouse Models) DPCA->Preclinical Regen_Efficacy Demonstrated Regenerative Efficacy (Bone & Soft Tissue) Preclinical->Regen_Efficacy Data_Gap Data Gap: - Long-term systemic safety - Pharmacokinetics - Toxicology Preclinical->Data_Gap Future_Studies Future Research Needs Data_Gap->Future_Studies Clinical_Trials Human Clinical Trials Future_Studies->Clinical_Trials Comparative_Studies Direct Comparative Studies vs. Alternatives Future_Studies->Comparative_Studies Toxicology_Studies Long-term Toxicology Studies Future_Studies->Toxicology_Studies

Caption: Logical flow from preclinical findings to future research needs for this compound.

Future research should focus on comprehensive, long-term toxicology and pharmacokinetic studies of this compound. Furthermore, well-designed clinical trials are necessary to establish its safety and efficacy in humans and to provide a direct comparison with the current standard of care for conditions such as periodontal disease. The potential for systemic side effects, as suggested by data from other HIF-PHIs, will be a critical aspect to monitor, even with local administration.

References

1,4-DPCA vs. Traditional Therapies: A Comparative Guide for the Treatment of Non-Healing Wounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of non-healing wounds presents a significant clinical challenge, driving the exploration of novel therapeutic strategies beyond conventional treatments. This guide provides an objective comparison of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a prolyl hydroxylase domain (PHD) inhibitor, and traditional therapies for chronic wounds. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid in research and development.

Section 1: Mechanism of Action

The this compound Signaling Pathway: Stabilizing Hypoxia-Inducible Factor-1α (HIF-1α)

This compound is a small molecule inhibitor of prolyl hydroxylase (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducbile Factor-1 (HIF-1α), targeting it for proteasomal degradation.[2] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen.[1][3] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2][4] This transcriptional activation upregulates a suite of genes crucial for wound healing, including those involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), cell migration, proliferation, and matrix synthesis.[3][5] Furthermore, HIF-1α stabilization has been shown to promote the recruitment of regulatory T cells (Tregs), which can modulate the inflammatory response and promote tissue repair.[3][6]

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPCA This compound PHD PHD Enzymes DPCA->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates (Normoxia) HIF1a_stabilized Stabilized HIF-1α VHL VHL Complex HIF1a->VHL Binds to Proteasome Proteasome VHL->Proteasome Targets for Degradation Proteasome->HIF1a Degrades HIF1b HIF-1β HIF1a_stabilized->HIF1b Dimerizes with HIF1a_stabilized->HIF1b Translocates HIF1_complex HIF-1α/β Complex HIF1b->HIF1_complex HRE Hypoxia-Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Genes (VEGF, etc.) HRE->Target_Genes Activates Transcription Response Pro-Regenerative Response (Angiogenesis, Cell Migration) Target_Genes->Response Excisional Wound Healing Workflow cluster_setup 1. Animal Preparation & Anesthesia cluster_wounding 2. Wound Creation cluster_treatment 3. Treatment Application cluster_monitoring 4. Monitoring & Analysis Anesthesia Anesthetize Mouse Shaving Shave Dorsal Surface Anesthesia->Shaving Wound Create Full-Thickness Excisional Wound (e.g., 6mm biopsy punch) Shaving->Wound Treatment Apply Test Compound (e.g., this compound hydrogel) or Control Wound->Treatment Photography Photograph Wound at Specific Time Points Treatment->Photography Measurement Measure Wound Area (e.g., ImageJ) Photography->Measurement Harvest Harvest Tissue at End of Study Analysis Histological Analysis (H&E, IHC for CD31, etc.) Harvest->Analysis

References

Safety Operating Guide

Proper Disposal of 1,4-DPCA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid), a prolyl-4-hydroxylase inhibitor used in research.

Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to follow standard laboratory safety protocols when handling and disposing of this chemical and any associated waste.

Property Information Source
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment (PPE) Use personal protective equipment. Ensure adequate ventilation. Avoid contact with skin. Avoid breathing dust, vapors, mist, or gas.[1]
Accidental Release Measures Clean with inert absorbent material. Dispose of in a suitable container. Prevent leakage or spills from entering drains.[1]
Storage Store at -20°C. Protect from light. Keep container tightly sealed and properly labeled.[1]

Step-by-Step Disposal Procedures

While this compound is not classified as hazardous, it is essential to adhere to institutional and local regulations for chemical waste disposal.[2][3] Never dispose of chemicals down the sanitary sewer without explicit permission from your institution's Environmental Health and Safety (EHS) department.[2][3]

1. Disposal of Unused or Waste this compound:

  • Consult Institutional Guidelines: Before proceeding, always consult your organization's specific chemical waste disposal procedures.[2][4][5][6]

  • Containerization: Place the waste this compound in a suitable, well-sealed, and properly labeled container.[1][4] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]

  • Labeling: The container must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste" or as otherwise required by your institution.[2][4] Do not use abbreviations or chemical formulas.[2]

  • Hazardous Waste Pickup: Arrange for disposal through your institution's hazardous waste program.[2][5]

2. Disposal of Contaminated Materials (e.g., Absorbents, PPE):

  • Collection: Following a spill cleanup with an inert absorbent material, collect the contaminated material.[1]

  • Containerization: Place the contaminated absorbents, gloves, and other disposable materials into a designated, sealed waste container.[1][4]

  • Labeling: Label the container clearly, indicating its contents (e.g., "Debris contaminated with this compound").

  • Disposal: Dispose of the container through your institution's hazardous waste management service.[2][4]

3. Disposal of Empty this compound Containers:

  • Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent (such as water, if appropriate) capable of removing the chemical residue.[4][5]

  • Rinsate Collection: The rinsate from this process must be collected and treated as hazardous chemical waste.[4][5]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, it may typically be disposed of in the regular trash, provided any labels indicating hazards are defaced or removed.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Unused/Waste this compound waste_type->solid_waste  Solid/Liquid Chemical contaminated_material Contaminated Materials (e.g., absorbents, PPE) waste_type->contaminated_material Contaminated Debris   empty_container Empty this compound Container waste_type->empty_container  Empty Container collect_solid Place in a labeled, sealed container. solid_waste->collect_solid collect_contaminated Place in a labeled, sealed container. contaminated_material->collect_contaminated triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse dispose_solid Dispose via EHS Hazardous Waste Program. collect_solid->dispose_solid dispose_contaminated Dispose via EHS Hazardous Waste Program. collect_contaminated->dispose_contaminated collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of container in regular trash after defacing label. triple_rinse->dispose_container After drying dispose_rinsate Dispose of rinsate via EHS Hazardous Waste Program. collect_rinsate->dispose_rinsate

Caption: Workflow for the disposal of this compound and related materials.

References

Personal protective equipment for handling 1,4-DPCA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices is crucial to ensure the well-being of researchers and the integrity of experiments.[1] This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Although this compound is not considered hazardous, the use of appropriate PPE is a fundamental safety measure in any laboratory setting.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for general laboratory use, offering good resistance to a variety of chemicals and providing a clear indication of tears or punctures.[4][5] For incidental contact, disposable nitrile gloves are appropriate.[4] Always change gloves immediately if they become contaminated.[4]
Eye Protection Safety gogglesWear safety goggles that provide front, brow, and temple protection to shield against potential splashes.[6]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and personal clothing from potential contamination.[6]
Respiratory Protection Respirator (if required)The need for respiratory protection should be determined by a risk assessment. If working with the powder outside of a containment device where aerosols could be generated, a NIOSH-approved respirator may be necessary.[1]

Standard Operating Procedure for Handling this compound

This procedure outlines the step-by-step process for the safe handling of this compound in a laboratory setting.

1. Preparation and Planning:

  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2][3]

  • Designate a Work Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood, especially when dealing with the powdered form to minimize inhalation risk.[1][7][8][9]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid compound, do so in a fume hood or other ventilated enclosure to avoid creating and inhaling dust.

    • Use appropriate tools, such as spatulas and weighing paper, to handle the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling:

    • Avoid direct contact with the chemical.[10]

    • Do not eat, drink, or apply cosmetics in the laboratory.[11]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10]

3. Storage:

  • Container: Keep the this compound container tightly sealed and properly labeled.[1]

  • Location: Store the compound at -20°C and protect it from light.[1]

  • Segregation: Store chemicals according to their compatibility to prevent accidental reactions.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment:

    • For a solid spill, gently cover it with a wetted absorbent material to prevent dust from becoming airborne.

    • For a liquid spill (a solution of this compound), cover it with an inert absorbent material.

  • Cleanup:

    • Wearing your full PPE, carefully sweep or wipe up the contained material.

    • Place the waste into a sealed, labeled container for proper disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Disposal Plan

Even though this compound is not classified as hazardous, it should be disposed of responsibly to prevent environmental contamination.

  • Solid Waste:

    • Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Liquid Waste:

    • Aqueous solutions of this compound may be suitable for drain disposal, but it is essential to first obtain approval from your institution's Environmental Health and Safety (EHS) department.[1]

    • Do not dispose of solutions in dumpsters.[1]

  • Disposal Pathway: All chemical waste should be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[12]

G prep Preparation & Planning ppe Don Personal Protective Equipment prep->ppe Review SDS handling Handling this compound (Weighing & Solution Prep) ppe->handling Proceed to Work storage Secure Storage (-20°C, Protected from Light) handling->storage Store Unused Material spill Spill Occurs handling->spill If Spill Happens disposal Waste Disposal handling->disposal After Use end Procedure Complete storage->end spill_proc Execute Spill Cleanup Protocol spill->spill_proc Contain & Clean spill_proc->disposal Dispose of Spill Waste disposal->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.